molecular formula C16H10CrN4NaO7S B1593922 Acid Green 12 CAS No. 10241-21-1

Acid Green 12

Cat. No.: B1593922
CAS No.: 10241-21-1
M. Wt: 477.3 g/mol
InChI Key: KMQIBJLEXVRTEB-UHFFFAOYSA-K
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Description

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Properties

CAS No.

10241-21-1

Molecular Formula

C16H10CrN4NaO7S

Molecular Weight

477.3 g/mol

IUPAC Name

sodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydroxide

InChI

InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;+3;+1;/p-3

InChI Key

KMQIBJLEXVRTEB-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-])C(=C1)S(=O)(=O)[O-].[OH-].[Na+].[Cr+3]

Other CAS No.

10241-21-1

Origin of Product

United States

Foundational & Exploratory

Acid Green 12 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 12, a chromium-complexed monoazo dye, is a significant colorant in various industrial applications, particularly in the dyeing of proteinaceous and polyamide substrates. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols for its use in textile and leather dyeing are presented, alongside a discussion of its safety and toxicological profile based on its chemical class. This document aims to be a comprehensive resource for professionals requiring detailed technical information on this compound.

Chemical Identity and Structure

This compound (CAS No. 10241-21-1) is chemically identified as sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-).[1] It belongs to the class of metal-complex acid dyes, where a chromium ion is coordinated with a monoazo ligand. This complexation enhances the dye's fastness properties.

Below is a diagram representing the chemical structure of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products 2_Amino_5_nitrophenol 2-Amino-5-nitrophenol Diazotization Diazotization (NaNO2, HCl) 2_Amino_5_nitrophenol->Diazotization 6_Aminonaphthalene_1_sulfonic_acid 6-Aminonaphthalene-1-sulfonic acid Azo_Coupling Azo Coupling 6_Aminonaphthalene_1_sulfonic_acid->Azo_Coupling Diazo_Salt Diazo Salt Intermediate Diazotization->Diazo_Salt Azo_Dye_Intermediate Azo Dye Intermediate Azo_Coupling->Azo_Dye_Intermediate Metallization Chromium Complexation (Chromium salt, Formic acid) Acid_Green_12 This compound Metallization->Acid_Green_12 Diazo_Salt->Azo_Coupling Azo_Dye_Intermediate->Metallization Toxicity_Pathway cluster_exposure Exposure Routes cluster_metabolism Metabolic Processes cluster_effects Potential Toxicological Effects Ingestion Ingestion Azo_Reduction Azo Bond Reduction (e.g., by gut microbiota) Ingestion->Azo_Reduction Chromium_Release Chromium Release (Degradation) Ingestion->Chromium_Release Inhalation Inhalation Inhalation->Chromium_Release Dermal_Contact Dermal Contact Dermal_Contact->Chromium_Release Aromatic_Amine_Toxicity Aromatic Amine Toxicity (Potential Carcinogenicity) Azo_Reduction->Aromatic_Amine_Toxicity Chromium_Toxicity Chromium Toxicity (Oxidative Stress, Genotoxicity) Chromium_Release->Chromium_Toxicity

References

Acid Green 12: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of Acid Green 12

This technical guide provides a comprehensive overview of this compound, a synthetic dye with established industrial applications. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical identity and summarizing the available scientific literature regarding its use.

Core Chemical and Physical Data

This compound is primarily used as a colorant in the manufacturing of textiles, leather, and paper.[1] Its chemical and physical properties are summarized below. There is some conflicting information in various online databases regarding its precise molecular formula and weight. The data presented here is based on the most consistent information associated with its CAS Registry Number.

PropertyValueReference
CAS Registry Number 10241-21-1[1]
Molecular Formula C₁₆H₁₁N₄NaO₆S[1]
Molecular Weight 410.34 g/mol
Synonyms Acid Complex Green B, Acid Green BLN
Physical Appearance Dark green powder
Solubility Soluble in water and ethanol

Applications and Biological Activity

The primary application of this compound is in industrial dyeing processes for materials such as wool, silk, and polyamide fabrics. While dyes, as a general class of molecules, are utilized in various biological and medical research applications, there is a notable lack of specific data in the scientific literature regarding the use of this compound in biological signaling pathways or as a tool in drug development research. Searches for its involvement in specific cellular mechanisms, in vitro or in vivo experimental protocols, or detailed toxicological studies relevant to pharmaceutical development did not yield specific results.

Logical Workflow for Industrial Application

The following diagram illustrates a simplified, logical workflow for the primary industrial application of this compound.

Acid_Green_12_Application_Workflow cluster_application Application cluster_finishing Finishing Dye_Powder This compound Powder Dye_Solution Dye Solution Preparation Dye_Powder->Dye_Solution Solvent Water/Ethanol Solvent->Dye_Solution Dyeing_Process Dyeing Process Dye_Solution->Dyeing_Process Substrate Substrate (e.g., Textile, Leather) Substrate->Dyeing_Process Washing Washing & Rinsing Dyeing_Process->Washing Drying Drying Washing->Drying Dyed_Product Final Dyed Product Drying->Dyed_Product

Industrial Application Workflow of this compound

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological research, such as in vitro assays or in vivo studies, are not well-documented in the available scientific literature. The primary protocols associated with this dye relate to its industrial application in dyeing processes. These protocols are typically proprietary to the manufacturing entities and are not published in academic journals.

For researchers interested in the potential biological applications of this molecule, it would be necessary to develop and validate novel experimental protocols. This would likely involve preliminary in vitro studies to assess cytotoxicity and any potential biological activity.

Conclusion

This compound is a well-characterized industrial dye with a defined chemical identity. While its applications in the textile and materials industries are established, its role in biological and pharmaceutical research is not currently supported by the scientific literature. For professionals in drug development and life sciences, this indicates that this compound is not a standard tool for biological research, and its use in such contexts would require foundational investigation.

References

An In-depth Technical Guide to Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Green 12 (CAS No. 10241-21-1), a synthetic dye with applications in various scientific and industrial fields. This document details its chemical and physical properties, provides synonyms and identifiers, summarizes available toxicological data, and presents detailed experimental protocols for its use in textile dyeing.

Chemical and Physical Properties

This compound is a monoazo metal complex dye that appears as a dark green powder.[1] It is known for its solubility in water and ethanol, producing a green-colored solution.[1] When dissolved in sulfuric acid, it exhibits a blue to light red color, which turns green upon dilution.[1]

Identifiers
IdentifierValue
CAS Number 10241-21-1[2]
C.I. Name This compound[2]
C.I. Number 13425
Synonyms
  • Acid Complex Green B

  • Acid Green BLN

  • Acid Green ZhM

  • Chromolan Green BL

Chemical Formula and Molecular Weight
PropertyValue
Molecular Formula C₁₆H₁₁N₄NaO₆S
Molecular Weight 410.34 g/mol
Physicochemical Data
PropertyValue
Physical Appearance Dark green powder
Solubility Soluble in water and ethanol
Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following table summarizes the fastness properties of this compound according to ISO and AATCC standards.

Fastness TestISO Standard RatingAATCC Standard Rating
Light Fastness 5-65
Soaping (Fading) 3-43
Soaping (Stain) 43
Perspiration Fastness (Fading) 44
Perspiration Fastness (Stain) 21
Oxygen Bleaching 3-43-4
Seawater Fastness --

Toxicological Data

Toxicological data is crucial for assessing the safety of chemical compounds. The available data for this compound is summarized below.

TestSpeciesRouteValueReference
LD50RatOral> 5,000 mg/kg
LD50RabbitDermal> 5,000 mg/kg

LD50 (Lethal Dose, 50%) : The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

This compound is primarily used as a dye for protein fibers such as wool and silk, as well as for leather. The following is a detailed protocol for the immersion dyeing of wool with this compound.

Immersion Dyeing of Wool with this compound

This protocol is designed for dyeing 100g of scoured wool yarn to a medium shade.

Materials:

  • 100g scoured wool yarn

  • This compound dye powder

  • White vinegar or acetic acid

  • Glauber's salt (sodium sulfate) (optional, as a leveling agent)

  • Stainless steel dye pot with a lid

  • Stirring rod (glass or stainless steel)

  • Measuring spoons and cups

  • Safety goggles, gloves, and a dust mask

Procedure:

  • Pre-soaking the Yarn:

    • Fill a basin with lukewarm water and a small amount of mild pH-neutral soap.

    • Submerge the wool yarn in the water and gently squeeze to ensure it is thoroughly wet.

    • Let the yarn soak for at least 30 minutes.

  • Preparing the Dyebath:

    • Fill the stainless steel dye pot with enough cool water to allow the yarn to move freely.

    • Weigh out 1-2g of this compound dye powder. For accurate measurement, it is recommended to first create a stock solution.

    • In a separate container, make a paste of the dye powder with a small amount of warm water. Add more hot water to fully dissolve the dye.

    • Add the dissolved dye solution to the dye pot and stir well.

    • (Optional) Add 10g of Glauber's salt to the dyebath to promote even dyeing.

  • Dyeing Process:

    • Gently squeeze the excess water from the pre-soaked yarn.

    • Place the wet yarn into the dyebath.

    • Slowly heat the dyebath to a simmer (approximately 85-95°C or 185-205°F). Do not boil, as this can damage the wool fibers.

    • Maintain this temperature for 30-60 minutes, stirring gently every 10-15 minutes to ensure even color distribution.

  • Exhaustion of the Dyebath:

    • After the initial heating period, add 2-3 tablespoons of white vinegar or an equivalent amount of acetic acid to the dyebath. This will lower the pH and help the dye fix to the wool fibers.

    • Continue to simmer for another 15-30 minutes. The dyebath should become significantly lighter in color or clear as the dye is absorbed by the wool.

  • Cooling and Rinsing:

    • Turn off the heat and allow the dyebath to cool down slowly to room temperature. Rapid temperature changes can cause the wool to felt.

    • Once cooled, carefully remove the yarn from the dyebath.

    • Rinse the yarn in lukewarm water until the water runs clear.

    • Gently squeeze out the excess water. Do not wring the yarn.

  • Drying:

    • Roll the yarn in a clean towel to remove more excess water.

    • Hang the yarn to air dry in a well-ventilated area, away from direct sunlight.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the wool dyeing process with this compound.

WoolDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Yarn_Prep Yarn Preparation (Scouring and Soaking) Immersion Immersion of Yarn in Dyebath Yarn_Prep->Immersion Dye_Prep Dyebath Preparation (Dissolving Dye and Additives) Dye_Prep->Immersion Heating Gradual Heating to Simmer Immersion->Heating Acidification Acidification (Vinegar/Acetic Acid Addition) Heating->Acidification Cooling Slow Cooling of Dyebath Acidification->Cooling Rinsing Rinsing Until Water Runs Clear Cooling->Rinsing Drying Air Drying Rinsing->Drying

A flowchart of the wool dyeing process.

References

Spectral Properties of Acid Green 12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative spectral data for Acid Green 12 is limited. This guide provides a comprehensive overview of its known properties and supplements this with data from structurally related compounds, Acid Green 25 and Acid Green 50, to offer a comparative technical reference. The experimental protocols detailed herein are generalized standard procedures for the spectral characterization of acid dyes.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 13425, is a monoazo acid dye.[1] It is recognized for its use in textile, leather, and paper dyeing.[2][3] Its chemical structure, characterized by the presence of an azo group (-N=N-) and sulfonic acid groups, dictates its color and solubility in polar solvents. Understanding the spectral properties of such dyes is crucial for their application in various scientific and industrial fields, including their potential use as biological stains or markers.

Chemical and Physical Properties of this compound: [4][5]

PropertyValue
CAS Number10241-21-1
Molecular FormulaC₁₆H₁₁N₄NaO₆S
Molecular Weight410.34 g/mol
AppearanceDark green powder
SolubilitySoluble in water and ethanol

Spectral Properties

The interaction of a dye with electromagnetic radiation is fundamental to its color and potential applications in fluorescence-based assays. The key spectral properties include absorption and emission characteristics.

Absorption and Emission Spectra

The absorption spectrum of a dye reveals the wavelengths of light it absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.

Table 1: Spectral Properties of Related Acid Green Dyes

DyeSolventAbsorption Maxima (λmax)Reference
Acid Green 25Water608 nm, 642 nm
Acid Green 50Water633.0 - 637.0 nm

Molar Absorptivity:

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. No specific molar absorptivity data has been found for this compound.

Fluorescence Quantum Yield:

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Data for the quantum yield of this compound is not available.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. Azo dyes, like this compound, are known to exhibit solvatochromism. The sulfonic acid groups in their structure can interact with polar solvents, leading to shifts in their absorption and emission spectra. While no specific studies on the solvatochromism of this compound were found, it is expected to exhibit shifts in its spectral properties when dissolved in solvents of varying polarities.

Experimental Protocols

The following are generalized protocols for determining the spectral properties of an acid dye like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of a dye.

Objective: To measure the absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).

Materials:

  • This compound dye

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Solvents of interest (e.g., deionized water, ethanol)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 µg/mL).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Record the absorbance spectrum for each of the diluted dye solutions.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette).

UV_Vis_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Absorbance B->E C Set up Spectrophotometer D Measure Blank (Solvent) C->D D->E F Analyze Data (Determine λmax, Plot Calibration Curve) E->F G Calculate Molar Absorptivity (ε) F->G

UV-Vis Spectroscopy Workflow
Fluorescence Spectroscopy

This protocol describes how to measure the excitation and emission spectra of a dye.

Objective: To determine the optimal excitation wavelength (λex) and the emission spectrum, including the wavelength of maximum emission (λem).

Materials:

  • This compound solutions of known concentration (prepared as in 3.1)

  • Fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to an estimated emission wavelength (can be guided by the absorption maximum).

    • Scan a range of excitation wavelengths to obtain the excitation spectrum.

    • The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths to obtain the emission spectrum.

    • The peak of this spectrum is the maximum emission wavelength (λem).

  • Data Analysis:

    • Identify λex and λem.

    • Calculate the Stokes shift (difference between λem and λex).

Fluorescence_Workflow A Prepare Dye Solutions C Determine Excitation Spectrum (Find λex) A->C B Set up Spectrofluorometer B->C D Determine Emission Spectrum (Find λem) C->D E Analyze Data (Identify λex, λem, Stokes Shift) D->E

Fluorescence Spectroscopy Workflow
Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield.

Objective: To calculate the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

  • This compound solutions

  • A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard and Sample Preparation: Prepare dilute solutions of both the standard and this compound in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Excite both the standard and the sample at the same wavelength.

    • Record the fluorescence emission spectrum for both.

  • Data Analysis:

    • Integrate the area under the emission spectrum for both the standard and the sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Quantum_Yield_Workflow A Prepare Dilute Solutions of Sample and Standard B Measure Absorbance at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra A->C E Calculate Quantum Yield (Φf) B->E D Integrate Emission Spectra C->D D->E

Quantum Yield Determination Workflow

Conclusion

While specific quantitative spectral data for this compound remains elusive in publicly accessible literature, this guide provides a framework for its characterization. By employing the standardized experimental protocols outlined, researchers can determine the key spectral properties of this compound. The data from related acid green dyes serve as a useful, albeit approximate, reference for predicting its behavior. Further research is warranted to fully elucidate the photophysical properties of this compound, which will undoubtedly enhance its utility in various scientific and technological applications.

References

An In-depth Technical Guide to the Fluorescence and Excitation-Emission Spectra of Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the fluorescent properties and excitation-emission spectra of the compound Acid Green 12 (C.I. 13425; CAS No. 10241-21-1). A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the fluorescence characteristics of this compound. The existing information primarily details its application as a conventional dye for textiles and other materials, not as a fluorescent probe.

Consequently, this guide provides a dual focus. Firstly, it transparently reports the absence of specific fluorescence data for this compound. Secondly, and more importantly, it offers a detailed, generalized methodology for the full fluorescence characterization of a novel or uncharacterized dye. This includes experimental protocols for determining key photophysical parameters and a logical workflow for such a characterization, aimed at equipping researchers with the necessary knowledge to evaluate compounds like this compound for their potential as fluorescent probes.

This compound: Current State of Knowledge

This compound, also known by synonyms such as Acid Complex Green B, is classified as a monoazo metal complex dye. Its primary documented applications are in the dyeing of wool, silk, polyamide fabrics, leather, and paper.[1][2] While its chemical structure is known, there is no published data regarding its photophysical properties, such as its fluorescence excitation and emission maxima, quantum yield, or fluorescence lifetime. Therefore, the subsequent sections of this guide will focus on the standard procedures to experimentally determine these properties for any given compound.

Quantitative Data Presentation of a Fluorescent Dye

For a comprehensive comparison and analysis, the photophysical properties of a fluorescent dye are typically summarized in a structured format. The following table illustrates how such data would be presented. Note: The values presented in this table are hypothetical and for illustrative purposes only; they do not represent the actual properties of this compound.

Photophysical ParameterValueConditions
Absorption Maximum (λ_abs_) 490 nmIn Ethanol
Excitation Maximum (λ_ex_) 495 nmIn Ethanol
Emission Maximum (λ_em_) 520 nmIn Ethanol
Stokes Shift 25 nmIn Ethanol
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹At λ_abs_ in Ethanol
Fluorescence Quantum Yield (Φ_F_) 0.68Relative to Fluorescein (Φ_F_ = 0.95)
Fluorescence Lifetime (τ) 4.2 nsIn Ethanol

Experimental Protocols for Fluorescence Characterization

The following are detailed methodologies for the key experiments required to characterize the fluorescence of a compound.

Sample Preparation

Proper sample preparation is critical for accurate fluorescence measurements.

  • Solvent Selection: Dissolve the dye in a spectroscopic grade solvent in which it is highly soluble and stable. Common solvents include ethanol, methanol, and phosphate-buffered saline (PBS). The solvent should be transparent in the wavelength range of interest.

  • Concentration: Prepare a stock solution of the dye (e.g., 1 mM). From this stock, prepare a series of dilutions. For absorbance measurements, the concentration should be adjusted to yield an absorbance between 0.01 and 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.[3]

  • Cuvettes: Use quartz cuvettes for both absorbance and fluorescence measurements due to their transparency in the UV-visible range.

  • Controls: A solvent blank (the pure solvent used to dissolve the dye) should be run to subtract any background signal.[4]

Measurement of Excitation and Emission Spectra

This protocol outlines the use of a spectrofluorometer to obtain the excitation and emission spectra.[5]

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and the light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal intensity.

  • Recording the Emission Spectrum:

    • Place the cuvette with the diluted dye solution in the sample holder.

    • Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_), determined from a prior absorbance spectrum.

    • Scan the emission monochromator across a wavelength range starting just above the excitation wavelength to a point where the fluorescence signal returns to baseline.

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λ_em_).

  • Recording the Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (λ_em_) determined in the previous step.

    • Scan the excitation monochromator over a range of wavelengths that covers the absorption profile of the dye.

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λ_ex_).

Determination of Relative Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

  • Selection of a Standard: Choose a fluorescence standard with absorption and emission properties as close as possible to the sample dye. For a green-emitting dye, fluorescein in 0.1 M NaOH (Φ_F_ = 0.95) or Rhodamine 6G in ethanol (Φ_F_ = 0.95) are common choices.

  • Data Acquisition:

    • Prepare a series of five to six dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting straight line for both the sample (Grad_X_) and the standard (Grad_ST_).

    • Calculate the quantum yield of the sample (Φ_X_) using the following equation: Φ_X_ = Φ_ST_ × (Grad_X_ / Grad_ST_) × (η_X_² / η_ST_²) Where:

      • Φ_ST_ is the quantum yield of the standard.

      • Grad_X_ and Grad_ST_ are the gradients for the sample and standard, respectively.

      • η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of characterizing a novel fluorescent compound.

Workflow for Fluorescence Characterization of a Novel Dye cluster_0 Initial Characterization cluster_1 Fluorescence Spectroscopy cluster_2 Quantum Yield Determination cluster_3 Data Compilation A Synthesize or Procure Compound B Determine Solubility and Stability A->B C Measure UV-Vis Absorbance Spectrum B->C D Identify Absorption Maximum (λ_abs_) C->D E Record Emission Spectrum (Excite at λ_abs_) D->E G Record Excitation Spectrum (Monitor at λ_em_) D->G F Identify Emission Maximum (λ_em_) E->F H Identify Excitation Maximum (λ_ex_) G->H I Select Appropriate Fluorescence Standard H->I J Prepare Dilution Series (Sample & Standard) I->J K Measure Absorbance and Integrated Fluorescence Intensity J->K L Plot Intensity vs. Absorbance K->L M Calculate Relative Quantum Yield (Φ_F_) L->M N Summarize Photophysical Data in a Table M->N

Caption: A generalized workflow for the characterization of a novel fluorescent dye.

Instrumentation for Fluorescence Spectroscopy Source Light Source (e.g., Xenon Lamp) ExMono Excitation Monochromator Source->ExMono Selects λ_ex_ Sample Sample (Cuvette) ExMono->Sample EmMono Emission Monochromator Sample->EmMono Emitted Light (90° angle) Detector Detector (e.g., PMT) EmMono->Detector Selects λ_em_ Readout Data Acquisition System Detector->Readout

Caption: A schematic of a typical spectrofluorometer setup.

References

Acid Green 12 as a Biological Stain: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Green 12, a synthetic monoazo dye, functions as an anionic stain with applications in various industrial processes. While its use as a biological stain is less documented than other acid dyes, its chemical properties suggest a mechanism of action rooted in electrostatic interactions with cationic components of biological specimens. This technical guide provides an in-depth exploration of the theoretical mechanism of action of this compound in biological staining, drawing parallels with well-characterized acid dyes. It outlines its chemical and physical properties, a generalized experimental protocol for its use in histology, and discusses its potential applications and limitations in a research setting.

Introduction

Biological stains are fundamental tools in life sciences, enabling the visualization of cells, tissues, and subcellular components. Acid dyes, a major class of stains, are characterized by their acidic functional groups, which impart a net negative charge. This property dictates their binding to positively charged macromolecules within biological samples.[1][2] this compound (C.I. 13425) is a water-soluble dye belonging to this class.[3][4] While extensively used in the textile and leather industries for its vibrant green color, its application in biological research is not as widespread or well-documented.[3] This guide synthesizes the available information to provide a comprehensive understanding of its core mechanism of action as a potential biological stain.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of a dye is crucial to comprehending its staining mechanism.

PropertyValueReference
C.I. Name This compound
C.I. Number 13425
CAS Number 10241-21-1
Molecular Formula C₁₆H₁₁N₄NaO₆S
Molecular Weight 410.34 g/mol
Chemical Class Monoazo, Metal Complex
Appearance Dark green powder
Solubility Soluble in water and ethanol

Mechanism of Action

The primary mechanism of action for this compound as a biological stain is predicated on electrostatic interactions between the anionic dye molecules and cationic tissue components.

Role of pH and Electrostatic Binding

The staining process is highly dependent on the pH of the staining solution. In an acidic environment (low pH), the amino groups (-NH₂) of proteins and other macromolecules become protonated, acquiring a positive charge (-NH₃⁺). This compound, with its negatively charged sulfonate group (-SO₃⁻), is then attracted to these positively charged sites, forming ionic bonds. This interaction is the basis for its staining of cytoplasmic proteins and extracellular matrix components like collagen.

Staining of Cellular Components

Based on the principles of acid dyeing, this compound would be expected to stain the following structures:

  • Cytoplasm: The abundant proteins in the cytoplasm provide numerous cationic sites for binding at acidic pH.

  • Collagen and Connective Tissues: The basic amino acids within collagen fibers make them strongly acidophilic, resulting in intense staining with acid dyes.

  • Muscle Fibers: Similar to cytoplasm, muscle fibers are rich in proteins and would be expected to stain.

  • Erythrocytes: The protein-rich nature of red blood cells also makes them susceptible to staining by acid dyes.

Conversely, basophilic structures such as the cell nucleus, which is rich in negatively charged nucleic acids (phosphate groups), would repel the anionic this compound dye.

cluster_stain Staining Solution (Acidic pH) cluster_tissue Biological Tissue Acid_Green_12 This compound (-ve charge) Proteins Proteins (+ve charge) (e.g., Cytoplasm, Collagen) Acid_Green_12->Proteins Electrostatic Attraction Nucleic_Acids Nucleic Acids (-ve charge) (e.g., Nucleus) Acid_Green_12->Nucleic_Acids Electrostatic Repulsion

Figure 1: Electrostatic interaction of this compound with biological macromolecules.

Quantitative Data

Experimental Protocols

While a specific, validated protocol for this compound as a biological stain is not widely published, a general histological staining protocol can be adapted from protocols for other green acid dyes, such as Naphthol Green B or Light Green SF Yellowish.

General Protocol for Paraffin-Embedded Tissues

Reagents:

  • This compound solution (0.1% - 1.0% w/v in 1% acetic acid)

  • Primary stain (e.g., Weigert's iron hematoxylin)

  • Differentiating agent (e.g., 1% acid alcohol)

  • Dehydrating agents (graded series of ethanol)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Primary Staining (e.g., for Nuclei):

    • Stain with Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Wash in tap water.

  • Counterstaining with this compound:

    • Immerse slides in the this compound solution for 2-5 minutes.

    • Briefly rinse in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Mounting:

    • Rapidly dehydrate through an ascending series of ethanol (95%, 100%).

    • Clear in xylene.

    • Mount with a suitable resinous mounting medium.

Expected Results:

  • Nuclei: Black/Blue (from hematoxylin)

  • Cytoplasm, Muscle, Collagen: Shades of green

A Deparaffinization & Rehydration B Primary Staining (e.g., Hematoxylin) A->B C Washing B->C D Counterstaining (this compound) C->D E Brief Rinse (Acetic Acid) D->E F Dehydration E->F G Clearing F->G H Mounting G->H

Figure 2: General workflow for histological staining using this compound.

Applications in Biological Research

Based on its properties as an acid dye, this compound could potentially be used in various histological applications, particularly as a counterstain in trichrome staining methods to provide contrast to nuclear and other primary stains. Its green color can be advantageous for differentiating components when red primary stains are used.

Limitations and Considerations

  • Lack of Specificity: Like other acid dyes, this compound is not specific to a particular protein but binds generally to cationic sites.

  • Fading: Some acid dyes are prone to fading over time, which could affect the long-term stability of stained slides. The photostability of this compound for microscopy would need to be evaluated.

  • Limited Data: The scarcity of published data on its use as a biological stain necessitates thorough validation and optimization for any specific research application.

Conclusion

This compound, through its anionic nature, is presumed to act as a biological stain by forming electrostatic bonds with protonated amino groups of proteins in an acidic environment. While it holds potential as a green counterstain in histology, its efficacy, specificity, and stability for biological applications require further investigation. Researchers and scientists interested in utilizing this compound should perform pilot studies to optimize staining protocols and validate its performance for their specific needs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Acid Green 12 in Water and Ethanol

Abstract

Introduction to this compound

This compound, also known as Acid Complex Green B or Acid Green BLN, is a dark green powder with the molecular formula C₁₆H₁₁N₄NaO₆S and a molecular weight of 410.34 g/mol . It belongs to the acid dyes class, which are typically sodium salts of sulfonic acids. These dyes are anionic and are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides and leather.[1] The solubility of these dyes in polar solvents like water and ethanol is a critical parameter for their application in dyeing processes, as well as for their use in research and development, including potential applications in biological staining.[2]

Solubility Profile of this compound

Multiple sources confirm that this compound is soluble in both water and ethanol, yielding a green-colored solution. However, specific quantitative data, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at various temperatures is not specified in the available technical literature. The dye is described as soluble in water and ethanol, and slightly soluble in cellosolve.

Factors Influencing Solubility of Acid Dyes

The solubility of acid dyes like this compound is influenced by several factors:

  • Molecular Structure: The presence of sulfonic acid groups (-SO₃H) enhances water solubility. The overall size and structure of the dye molecule also play a significant role.

  • Temperature: Generally, the solubility of dyes in water and ethanol increases with temperature.

  • pH: As an acid dye, its solubility is pH-dependent. In acidic conditions, solubility is typically enhanced.

  • Presence of Electrolytes: High concentrations of salts can reduce the solubility of acid dyes, a phenomenon known as "salting out".

  • Co-solvents: The addition of certain organic solvents, such as alcohols or urea, can increase the solubility of water-soluble dyes by forming protective layers around the dye ions.

Quantitative Solubility Data (Comparative)

While specific data for this compound is unavailable, the following table presents solubility data for other common acid dyes. This information is provided for comparative purposes to give researchers a general understanding of the solubility ranges that can be expected for this class of dyes.

Disclaimer: The data in Table 1 is not for this compound and should be used for reference purposes only.

Table 1: Solubility of Various Acid Dyes in Water and Ethanol

Dye NameC.I. NumberWater SolubilityEthanol SolubilityReference
Acid Green 110020160 g/L; 30 mg/mLNot Specified
Solvent Green 361565Sparingly Soluble0.3 mg/mL; 3.4 g/100 mL

Experimental Protocol for Determining Dye Solubility

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound dye powder

  • Distilled or deionized water

  • Absolute ethanol

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Spectrophotometer

  • Centrifuge

  • Filter paper or syringe filters (0.45 µm)

  • Glass vials or test tubes

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a sealed container. An excess is ensured when undissolved solid remains visible.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the solution to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Filter the supernatant using a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Transfer the clear, filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the dye).

    • Weigh the container with the dried dye residue.

    • Calculate the solubility using the mass of the dissolved dye and the volume of the solvent used.

Spectrophotometric Method

This method is suitable for colored compounds and relies on Beer-Lambert Law.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare Saturated Solution:

    • Follow step 1 from the gravimetric method.

  • Sample Preparation and Measurement:

    • After equilibration, centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to a known volume of solvent B Agitate in a temperature-controlled environment (e.g., 24h at 25°C) A->B Equilibration C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Transfer known volume of filtrate to a pre-weighed dish E->F G Evaporate solvent completely F->G H Weigh the dish with dry dye residue G->H I Calculate solubility (mass of residue / volume of filtrate) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is qualitatively known to be soluble in water and ethanol, a property crucial for its various applications. While precise quantitative solubility data is not currently published, this guide provides researchers with a framework for understanding its solubility characteristics. By utilizing the comparative data for similar dyes and employing the detailed experimental protocols, professionals in research and drug development can accurately determine the solubility of this compound for their specific applications.

References

A Historical Guide to Acid Green Dyes in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid Green family of dyes, a group of anionic triphenylmethane and nitroso colorants, has played a pivotal, albeit often understated, role in the advancement of biological and medical sciences. From the late 19th and early 20th centuries, these vibrant green dyes were adopted from the textile industry and found new life under the microscope, enabling researchers to visualize cellular components and understand tissue architecture with greater clarity. Their applications have spanned histology, cytology, and ophthalmology, providing essential contrast in some of the most enduring staining protocols. This guide delves into the historical applications of key Acid Green dyes, offering a technical overview of their properties, foundational experimental protocols, and the logical workflows they underpin.

Core Acid Green Dyes in Historical Scientific Applications

Three dyes, in particular, stand out for their historical significance and widespread adoption in scientific research: Acid Green 1 (Naphthol Green B), Acid Green 5 (Light Green SF Yellowish or Lissamine Green), and Acid Green 3 (Fast Green FCF). Their utility is rooted in their ability to bind to basic tissue components, primarily proteins like collagen, through electrostatic interactions.

Quantitative Data of Key Historical Acid Green Dyes

The selection of a particular Acid Green dye was often dictated by its specific shade, solubility, and, critically, its permanence. The following table summarizes the key quantitative and qualitative properties of these dyes as understood and utilized in historical contexts.

Dye Name (Common/Systematic)C.I. NumberChemical ClassWavelength of Max. Absorption (λmax)Key Historical ApplicationsNoteworthy Properties
Acid Green 1 (Naphthol Green B)10020Nitroso~714 nmStaining collagen in trichrome methods (e.g., Lillie's Trichrome).Forms an iron coordination complex; provides strong green contrast.
Acid Green 5 (Light Green SF Yellowish / Lissamine Green)42095Triarylmethane~630 nm, 422 nmCollagen stain in Masson's Trichrome; cytoplasmic stain in Papanicolaou method; vital stain for ocular surface examination.Prone to fading over time, leading to its replacement in some protocols.[1]
Acid Green 3 (Fast Green FCF)42053Triarylmethane~625 nmReplacement for Light Green SF in Masson's Trichrome; quantitative protein stain for histones and in electrophoresis.More brilliant color and significantly less prone to fading than Light Green SF.[2] Possesses near-infrared fluorescence.

Historical Applications and Experimental Protocols

The enduring legacy of Acid Green dyes is best exemplified by their integration into foundational staining techniques that are still in use today.

Trichrome Staining for Connective Tissue

The Masson's trichrome stain, developed by Claude L. Pierre Masson in the early 1900s, is a cornerstone of histology for differentiating collagen from muscle and cytoplasm.[3][4] Acid Green dyes, particularly Light Green SF and later Fast Green FCF, became the standard for staining collagen in this multi-step procedure.

This protocol is a common variant for paraffin-embedded tissue sections.

Reagents:

  • Bouin's Fluid (optional mordant)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin solution

  • Phosphotungstic/Phosphomolybdic Acid solution

  • Fast Green FCF solution (0.1% w/v in 1% aqueous acetic acid)

  • 1% Acetic Acid solution

Procedure:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Mordanting (Optional): For enhanced staining, slides can be placed in pre-heated Bouin's fluid at 56°C for one hour, then washed in running tap water until the yellow color is removed.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei black. Wash in running tap water.

  • Cytoplasmic and Muscle Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes to stain cytoplasm and muscle red. Rinse in distilled water.

  • Differentiation: Place in Phosphotungstic/Phosphomolybdic Acid solution for 5 minutes. This step is believed to remove the red dye from the collagen fibers.

  • Collagen Staining: Without rinsing, transfer directly to the Fast Green FCF solution and stain for 5 minutes.

  • Dehydration and Mounting: Rinse briefly in 1% acetic acid, then rapidly dehydrate through graded ethanols, clear in xylene, and mount with a resinous medium.

Masson_Trichrome_Workflow start Deparaffinized & Rehydrated Tissue Section mordant Mordant (Bouin's Fluid, 56°C) start->mordant wash1 Wash (Tap Water) mordant->wash1 nuclear Nuclear Stain (Weigert's Hematoxylin) wash1->nuclear wash2 Wash (Tap Water) nuclear->wash2 cytoplasmic Cytoplasmic Stain (Biebrich Scarlet-Acid Fuchsin) wash2->cytoplasmic rinse1 Rinse (Distilled Water) cytoplasmic->rinse1 differentiate Differentiate (Phosphotungstic/ Phosphomolybdic Acid) rinse1->differentiate collagen Collagen Stain (Fast Green FCF) differentiate->collagen rinse2 Rinse (Acetic Acid) collagen->rinse2 end Dehydrate, Clear, & Mount rinse2->end

Masson's Trichrome Staining Workflow.
Papanicolaou Staining for Cytology

Developed by Dr. George Papanicolaou in the 1940s, the "Pap stain" is a polychromatic staining method fundamental to cytopathology, most famously for the detection of cervical cancer. Light Green SF (Acid Green 5) is a critical component of the EA-50 and EA-65 counterstains, which impart a transparent green hue to the cytoplasm of metabolically active cells.

This protocol is for exfoliated cells fixed on a slide.

Reagents:

  • Gill's Hematoxylin

  • Orange G (OG-6) solution

  • Papanicolaou Stain EA-50 (containing Eosin Y, Light Green SF Yellowish, and phosphotungstic acid in ethanol)

  • Graded ethanols (70%, 95%, 100%)

  • Xylene

Procedure:

  • Hydration: If starting from a fixed, dry slide, rehydrate through graded ethanols to water.

  • Nuclear Staining: Stain in Gill's Hematoxylin for 2-3 minutes.

  • Bluing: Wash in water and then "blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute or lithium carbonate solution) for 30 seconds. Wash in water.

  • Dehydration: Dehydrate through 70% and 95% ethanol.

  • First Counterstain: Stain in OG-6 for 1-2 minutes.

  • Rinsing: Rinse in two changes of 95% ethanol.

  • Second Counterstain: Stain in EA-50 for 3-5 minutes.

  • Dehydration and Clearing: Dehydrate in two changes each of 95% and 100% ethanol, followed by clearing in xylene.

  • Mounting: Coverslip with a resinous mounting medium.

Pap_Stain_Logic cluster_Nucleus Nuclear Staining cluster_Cytoplasm Cytoplasmic Counterstaining cluster_Results Final Cellular Appearance Hematoxylin Hematoxylin binds to negatively charged nuclear chromatin Bluing Bluing sharpens nuclear detail (blue/purple color) Hematoxylin->Bluing pH shift OG6 OG-6 stains keratin in mature, superficial cells Nuclei All Nuclei: Blue/Purple EA50 EA-50 (Light Green & Eosin Y) differentially stains cytoplasm OG6->EA50 Sequential application Superficial Superficial Cells: Pink/Orange Cytoplasm Active Active/Intermediate Cells: Blue/Green Cytoplasm

Differential Staining Logic in the Pap Stain.
Vital Staining in Ophthalmology

A significant evolution in the use of Acid Green dyes occurred in 1973 when Mogens Norn introduced Lissamine Green (Acid Green 5) as a vital stain for the ocular surface. It provided a safer, less irritating alternative to the then-common Rose Bengal stain. Lissamine Green selectively stains dead and devitalized cells on the cornea and conjunctiva, as well as mucus, making it an invaluable tool for the diagnosis and management of dry eye disease.

This protocol describes the clinical application of Lissamine Green for diagnosing ocular surface disorders.

Materials:

  • Sterile, individually packaged Lissamine Green ophthalmic strips (typically 1 mg per strip).

  • Sterile, preservative-free saline.

  • Slit-lamp biomicroscope with a cobalt blue filter and a yellow (Wratten #12) or red barrier filter.

Procedure:

  • Strip Preparation: Moisten the tip of the Lissamine Green strip with a single drop of sterile saline. Avoid oversaturation.

  • Instillation: Gently pull down the lower eyelid and apply the moistened tip of the strip to the inferior palpebral conjunctiva for 1-2 seconds. Ask the patient to blink several times to distribute the dye across the ocular surface.

  • Observation Timing: Wait for 1 to 4 minutes after instillation before examination to allow for optimal staining and to avoid misinterpretation from excess dye pooling.

  • Examination: Examine the ocular surface using the slit-lamp biomicroscope with medium to bright white light. A red barrier filter can enhance the contrast of the green stain.

  • Grading: Assess the degree and pattern of staining on the cornea and conjunctiva, often using a standardized grading scale (e.g., the Oxford scheme). Staining indicates areas of cellular damage or dryness.

Ocular_Staining_Workflow start Patient with Suspected Ocular Surface Disease instill Instill Lissamine Green (1-2 min wait) start->instill examine Slit-Lamp Examination (White light +/- Red filter) instill->examine decision Staining Pattern Observed? examine->decision positive Positive Staining: Indicates devitalized cells, mucus, or epithelial defects decision->positive Yes negative Negative Staining: Healthy, intact ocular surface decision->negative No end Diagnosis & Management positive->end negative->end

Clinical Workflow for Lissamine Green Staining.

Conclusion

The historical application of Acid Green dyes in science showcases a classic example of technological transfer, where tools from one industry are repurposed to solve critical challenges in another. From providing the essential green in trichrome stains that allowed for the study of fibrosis to enabling the differential diagnosis of cancer cells and providing a safe method for assessing ocular health, these dyes have been instrumental. While modern techniques in molecular biology and imaging have introduced more specific and sensitive probes, the foundational knowledge of tissue and cell structure gleaned from these historical staining methods remains indispensable. The protocols and principles outlined in this guide continue to be relevant, forming the basis of many diagnostic and research methodologies in laboratories worldwide.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of Acid Green 12 (C.I. 13425), a single azo, metal-complex dye. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines foundational chemical principles with established knowledge of closely related azo dyes to offer a robust framework for understanding and investigating its properties.

Introduction to this compound

This compound, also known by synonyms such as Acid Complex Green B and Acid Green BLN, is a water-soluble anionic dye.[1] Its molecular structure consists of an azo linkage (-N=N-) complexed with a metal ion, which is a common feature of metal-complex dyes designed for enhanced stability and fastness properties.[2]

Chemical and Physical Properties:

  • Molecular Formula: C₁₆H₁₁N₄NaO₆S[2]

  • Molecular Weight: 410.34 g/mol [1]

  • CAS Number: 10241-21-1[1]

  • Appearance: Dark green powder

  • Solubility: Soluble in water and ethanol.

Chemical Stability of this compound

The stability of an azo dye like this compound is influenced by several environmental factors, including pH, temperature, and exposure to light.

2.1. pH Stability: this compound exhibits notable stability in alkaline conditions. Reports indicate that its aqueous solution shows no color change when treated with a 10% sodium hydroxide solution, suggesting resistance to hydrolytic degradation under high pH. However, like many azo dyes, it is susceptible to degradation under strongly acidic conditions. It is known to react with concentrated sulfuric acid, which would likely lead to the breakdown of the chromophore.

2.2. Photostability: Metal-complex azo dyes are generally designed to have good lightfastness. The metal ion helps to stabilize the molecule and dissipate energy absorbed from light, thus reducing the rate of photodegradation. However, prolonged exposure to high-energy light, particularly ultraviolet (UV) radiation, can still lead to the cleavage of the azo bond and other parts of the molecular structure.

2.3. Thermal Stability: Metal-complex azo dyes often exhibit good thermal stability. Studies on similar dyes have shown stability at temperatures up to 250°C or higher. Thermal degradation typically involves the breakdown of the azo linkage and the aromatic rings at elevated temperatures.

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, broadly categorized as chemical, photochemical, and biological. The primary target for degradation is the azo bond, as its cleavage leads to the decolorization of the dye.

3.1. Chemical Degradation (Oxidative and Reductive):

  • Oxidative Degradation: Strong oxidizing agents, such as those used in Advanced Oxidation Processes (AOPs) like Fenton's reagent (H₂O₂ + Fe²⁺) or ozonation, can effectively degrade this compound. These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule, leading to the cleavage of the azo bond and the aromatic rings, ultimately mineralizing the dye into CO₂, H₂O, and inorganic ions.

  • Reductive Degradation: Under reducing conditions, for example, in the presence of sodium dithionite, the azo bond is cleaved to form two aromatic amines. This is a common and rapid method for decolorizing azo dyes.

3.2. Photochemical Degradation: Photodegradation occurs when the dye molecule absorbs light energy, leading to its excitation and subsequent breakdown. This process can be direct, through photolysis, or indirect, through photosensitization. In photocatalysis, a semiconductor (e.g., TiO₂, ZnO) is used to generate reactive oxygen species upon illumination, which then degrade the dye.

3.3. Biodegradation: Microbial degradation is a key environmental fate for azo dyes. It typically occurs in a two-step process:

  • Anaerobic Reductive Cleavage: Under anaerobic conditions, microorganisms utilize enzymes like azoreductases to break the azo bond, resulting in the formation of colorless aromatic amines.

  • Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. These can be subsequently degraded into less harmful compounds and eventually mineralized by other microorganisms under aerobic conditions.

Quantitative Analysis of Degradation

The rate and extent of this compound degradation can be quantified using various analytical techniques. Due to the lack of specific published data for this compound, the following tables are illustrative of the kind of data that would be generated in such studies.

Table 1: Illustrative Data for Photodegradation of an Azo Dye under Different pH Conditions

pHInitial Concentration (mg/L)Degradation Efficiency (%) after 120 minApparent Rate Constant (k_app, min⁻¹)
350850.0158
550750.0116
750600.0076
950450.0050
1150300.0030

Table 2: Illustrative Data for Biodegradation of an Azo Dye by a Bacterial Strain

Incubation Time (hours)Dye Concentration (mg/L)Decolorization (%)
01000
66535
123070
181288
24595

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. These should be optimized for specific experimental setups.

5.1. Protocol for Photocatalytic Degradation Study

  • Materials and Equipment:

    • This compound

    • Photocatalyst (e.g., TiO₂ P25)

    • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

    • Magnetic stirrer

    • pH meter

    • UV-Vis Spectrophotometer

    • Centrifuge or syringe filters (0.45 µm)

  • Procedure:

    • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of the desired concentration (e.g., 50 mg/L) by diluting the stock solution.

    • Catalyst Suspension: Add a predetermined amount of the photocatalyst (e.g., 1 g/L) to the dye solution in the photoreactor.

    • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take a sample at the end of this period to serve as the initial concentration (C₀).

    • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

    • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Sample Analysis: Immediately centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

    • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t. The reaction kinetics can be modeled, often fitting to a pseudo-first-order model.

5.2. Protocol for Biodegradation Study

  • Materials and Equipment:

    • This compound

    • Bacterial culture capable of azo dye degradation

    • Nutrient broth/medium

    • Incubator shaker

    • Sterile flasks and pipettes

    • UV-Vis Spectrophotometer

    • Centrifuge

  • Procedure:

    • Preparation of Media: Prepare and sterilize the appropriate liquid nutrient medium.

    • Inoculation: Inoculate the sterile medium with the bacterial strain and grow to a desired optical density.

    • Degradation Assay: Add a specific concentration of filter-sterilized this compound to the bacterial culture. An uninoculated flask containing the dye and medium serves as a control.

    • Incubation: Incubate the flasks under appropriate conditions (e.g., 37°C, 120 rpm) for a specified period (e.g., 24-48 hours). For anaerobic degradation, incubate under static conditions.

    • Sample Collection: Withdraw samples at regular intervals.

    • Sample Analysis: Centrifuge the samples to pellet the bacterial cells. Measure the absorbance of the supernatant at the λ_max of this compound.

    • Data Analysis: Calculate the decolorization percentage as described in the photocatalysis protocol. Further analysis of the degradation products can be performed using HPLC-MS or GC-MS.

Mandatory Visualizations

Experimental_Workflow_for_Dye_Degradation prep Preparation of Dye Solution and Catalyst/Microbe Culture equil Adsorption-Desorption Equilibrium (in dark) prep->equil Transfer to reactor reaction Initiation of Degradation (Light/Incubation) equil->reaction Start of experiment sampling Periodic Sampling reaction->sampling During experiment analysis Sample Analysis (UV-Vis, HPLC, etc.) sampling->analysis data Data Processing and Kinetic Modeling analysis->data results Results and Interpretation data->results

Caption: A generalized workflow for studying the degradation of dyes.

Azo_Dye_Biodegradation_Pathway azo_dye This compound (Parent Azo Dye) amines Aromatic Amines (Colorless Intermediates) azo_dye->amines Anaerobic Azoreductase ring_cleavage Ring Cleavage Products (Aliphatic Compounds) amines->ring_cleavage Aerobic Hydroxylases/ Oxygenases mineralization Mineralization Products (CO2, H2O, NO3-, SO4²-) ring_cleavage->mineralization Further Aerobic Degradation

Caption: A generalized pathway for the biodegradation of azo dyes.

Conclusion

References

Methodological & Application

Protocol for the Application of Acid Green 12 in Wool and Silk Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Green 12, also known by its Colour Index Name C.I. 13425, is a monoazo metal complex dye widely utilized in the textile industry for coloring protein fibers such as wool and silk.[1][2][3] Its molecular structure, which incorporates a metal ion, typically chromium, facilitates the formation of strong coordinate and ionic bonds with the amino and carboxyl groups present in the polypeptide chains of these fibers.[2] This interaction results in dyeings with good fastness properties. This document provides detailed application notes and protocols for the use of this compound in the dyeing of wool and silk for researchers, scientists, and drug development professionals who may use dyed fabrics in their work.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound
C.I. Number13425
CAS Number10241-21-1
Chemical ClassMonoazo Metal Complex
Molecular FormulaC₁₆H₁₁N₄NaO₆S (component)
Molecular Weight410.34 g/mol (component)
Physical AppearanceDark green powder
SolubilitySoluble in water and ethanol
HueBluish Green

Mechanism of Dyeing

The dyeing of protein fibers like wool and silk with acid dyes such as this compound is an ionic process. In an acidic dyebath, the amino groups (-NH₂) in the fiber's protein structure are protonated, acquiring a positive charge (-NH₃⁺). The anionic dye molecules (D-SO₃⁻) are then attracted to these cationic sites, forming ionic bonds. As this compound is a metal complex dye, it also forms coordinate bonds with the fiber, further enhancing the dye-fiber interaction and fastness. The dyeing process is influenced by several factors including pH, temperature, dye concentration, and the presence of auxiliary chemicals.

Dyeing_Mechanism cluster_solution Aqueous Dyebath cluster_fiber Protein Fiber (Wool/Silk) Dye_Anion This compound Anion (D-SO₃⁻) Fiber_Protonated Protonated Amino Group (-NH₃⁺) Dye_Anion->Fiber_Protonated Ionic Bonding H_Ion H⁺ Ions Fiber_Amino Amino Group (-NH₂) H_Ion->Fiber_Amino Protonation Fiber_Amino->Fiber_Protonated

Caption: Interaction of this compound with protein fibers.

Experimental Protocols

Materials and Equipment
  • Substrates: Scoured wool and silk fabrics.

  • Dye: this compound (C.I. 13425) powder.

  • Chemicals:

    • Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment.

    • Sodium sulfate (Na₂SO₄) as a leveling agent.

    • Non-ionic wetting agent.

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., shaking water bath, IR dyer).

    • Beakers, graduated cylinders, and pipettes.

    • pH meter.

    • Spectrophotometer for measuring dye exhaustion.

    • Standard laboratory oven for drying.

    • Lightfastness tester (e.g., Xenon arc lamp).

    • Launder-Ometer for wash fastness testing.

    • Crockmeter for rubbing fastness testing.

Pre-treatment of Substrates

Before dyeing, it is crucial to scour the wool and silk fabrics to remove any impurities, oils, and sizes that could hinder uniform dye uptake.

  • Prepare a scouring bath with a liquor ratio of 40:1 containing 1 g/L of a non-ionic wetting agent.

  • Immerse the fabric in the bath and heat to 60-70°C for wool and 70-80°C for silk.

  • Maintain this temperature for 30 minutes with gentle agitation.

  • Rinse the fabric thoroughly with warm water and then cold water.

  • Squeeze out excess water and allow to air dry or use directly in the wet state.

Dyeing Protocol for Wool
  • Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 40:1. Add the required amount of pre-dissolved this compound dye (refer to Table 2 for shade percentages). Add 5-10% (on weight of fiber, o.w.f.) of sodium sulfate as a leveling agent.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Procedure:

    • Immerse the wet, scoured wool fabric into the dyebath at 40°C.

    • Raise the temperature to the boiling point (approximately 98°C) at a rate of 1.5-2°C per minute.

    • Continue dyeing at the boil for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated.

  • Rinsing and Drying:

    • After dyeing, cool the dyebath down to 70°C before removing the fabric.

    • Rinse the dyed fabric thoroughly with warm water and then cold water until the water runs clear.

    • Squeeze out excess water and dry in an oven at 60-70°C or air dry.

Dyeing Protocol for Silk
  • Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 40:1. Add the required amount of pre-dissolved this compound dye (refer to Table 2 for shade percentages). The addition of a leveling agent is optional for silk but 1-2% (o.w.f.) sodium sulfate can be used for pale shades.

  • pH Adjustment: Adjust the pH of the dyebath to 4.0-5.0 using formic acid or acetic acid.

  • Dyeing Procedure:

    • Immerse the wet, scoured silk fabric into the dyebath at 30°C.

    • Raise the temperature to 85-90°C at a rate of 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with gentle agitation.

  • Rinsing and Drying:

    • After dyeing, cool the dyebath down to 60°C before removing the fabric.

    • Rinse the dyed fabric with warm water and then cold water until the water runs clear.

    • Squeeze out excess water and air dry away from direct sunlight.

Dyeing_Workflow Start Start Scouring Fabric Scouring Start->Scouring Dye_Bath_Prep Dye Bath Preparation Scouring->Dye_Bath_Prep pH_Adjustment pH Adjustment Dye_Bath_Prep->pH_Adjustment Dyeing Dyeing Process pH_Adjustment->Dyeing Rinsing Rinsing Dyeing->Rinsing Drying Drying Rinsing->Drying End End Drying->End

Caption: General workflow for dyeing with this compound.

Data Presentation

Recommended Dye Concentrations

The following concentrations of this compound are recommended to achieve light, medium, and dark shades on wool and silk. These are starting points and may require optimization based on specific fiber characteristics and desired depth of shade.

Table 2: Recommended Dye Concentrations (% on weight of fiber)

ShadeWoolSilk
Light0.5 - 1.0%0.25 - 0.75%
Medium1.5 - 2.5%1.0 - 2.0%
Dark3.0 - 4.0%2.5 - 3.5%
Fastness Properties

The fastness properties of textiles dyed with this compound are crucial for their end-use performance. The ratings in Table 3 are based on standard testing methodologies.

Table 3: Fastness Properties of this compound on Wool/Silk

Fastness TestStandardRating (Wool)Rating (Silk)Reference
Light FastnessISO 105-B025-65-6
Wash Fastness (Staining)ISO 105-C0644
Wash Fastness (Fading)ISO 105-C063-43-4
Perspiration Fastness (Staining)ISO 105-E0422
Perspiration Fastness (Fading)ISO 105-E0444
Rubbing Fastness (Dry)ISO 105-X124-54-5
Rubbing Fastness (Wet)ISO 105-X123-43-4

Note: Rubbing fastness ratings are typical for acid dyes and may vary.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling dye powders and chemicals.

  • Work in a well-ventilated area to avoid inhalation of dye dust.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

This protocol provides a comprehensive guide for the application of this compound to wool and silk fibers. By carefully controlling the dyeing parameters outlined, researchers and scientists can achieve reproducible and high-quality dyeings with good fastness properties for their specific applications. Further optimization of the process may be necessary depending on the specific substrate and desired outcome.

References

Application Notes and Protocols for Acid Green 12 in Leather and Paper Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Acid Green 12 in leather and paper dyeing processes. The methodologies are based on established principles of acid dyeing for these substrates. It is important to note that while these protocols offer a strong starting point, optimization may be necessary to achieve desired results based on the specific characteristics of the substrate and final product requirements.

This compound Application in Leather Dyeing

This compound, a monoazo metal complex dye, is utilized in the leather industry to achieve vibrant bluish-green shades.[1] Its application is suitable for various types of leather, particularly chrome-tanned leather, due to the dye's anionic nature and the cationic charge of the chrome-tanned substrate. The dyeing process is influenced by several key parameters including pH, temperature, and the use of auxiliary chemicals to ensure even color penetration and fixation.

Quantitative Data for Leather Dyeing with Acid Dyes

The following table summarizes the general process parameters for dyeing leather with acid dyes like this compound. These values are indicative and may require adjustment based on the specific leather type and desired color depth.

ParameterValuePurpose
pH of Dyebath 2.5 - 4.5[2]Promotes the ionic interaction between the anionic dye and the cationic leather fibers, enhancing dye uptake and fixation.
Dyeing Temperature 40 - 60°C[2]Increases dye solubility and diffusion into the leather. Chrome-tanned leather can tolerate temperatures up to 55-60°C, while vegetable-tanned leather should be dyed at a lower temperature of 40-50°C to prevent shrinkage.[2]
Dyeing Time 30 - 90 minutes[2]Duration depends on the thickness of the leather and the desired intensity of the shade.
Liquor Ratio 10:1 to 20:1 (Water:Leather by weight)Ensures sufficient water for the leather to move freely and for even dye distribution.
Formic Acid 1 - 3% (of leather weight)Used to adjust the pH of the dyebath to the optimal acidic range for dye fixation.
Levelling Agent 0.5 - 2% (of leather weight)Promotes uniform dye distribution and prevents blotchiness.
Penetrating Agent 0.5 - 2% (of leather weight)Aids in the diffusion of the dye into the leather fibers.
Experimental Protocol for Leather Dyeing

This protocol outlines a standard procedure for dyeing chrome-tanned leather with this compound in a laboratory or small-scale production setting.

Materials and Equipment:

  • This compound dye powder

  • Chrome-tanned leather (wet blue, shaved to desired thickness)

  • Formic acid

  • Anionic levelling agent

  • Anionic or non-ionic penetrating agent

  • Sodium sulfate (optional, as an electrolyte)

  • Dyeing drum or vessel with temperature control and agitation

  • pH meter

  • Graduated cylinders and beakers

  • Protective gloves and eyewear

Procedure:

  • Preparation of Leather: The chrome-tanned leather should be properly neutralized after tanning to a pH of 4.5-5.5.

  • Dyebath Preparation:

    • Fill the dyeing drum with water at approximately 30°C. The amount of water should correspond to the desired liquor ratio.

    • Add the pre-dissolved levelling and penetrating agents to the water and mix for 5 minutes.

  • Loading Leather: Introduce the wet blue leather into the drum and allow it to run for 10-15 minutes to ensure proper wetting and distribution of auxiliaries.

  • Dye Addition:

    • Dissolve the required amount of this compound powder in hot water (approximately 20 times its weight) and then add it to the dyebath.

    • Run the drum for 20-30 minutes to allow for even penetration of the dye.

  • Temperature Increase: Gradually raise the temperature of the dyebath to 50-60°C.

  • Fixation:

    • After reaching the desired temperature, begin the fixation process by adding formic acid in three intervals of 10-15 minutes each to slowly lower the pH to the target range of 3.5-4.0. This gradual addition prevents rapid, unlevel dyeing.

    • Continue running the drum for an additional 30-60 minutes to ensure complete dye fixation.

  • Rinsing and Finishing:

    • Drain the dyebath.

    • Rinse the leather thoroughly with water until the water runs clear.

    • The leather can then proceed to subsequent fatliquoring and finishing processes.

Leather Dyeing Workflow Diagram

LeatherDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing LeatherPrep Neutralize Chrome-Tanned Leather (pH 4.5-5.5) DyebathPrep Prepare Dyebath (30°C) Add Levelling & Penetrating Agents LeatherPrep->DyebathPrep LoadLeather Load Leather & Wet Out (10-15 min) DyebathPrep->LoadLeather AddDye Add Dissolved this compound Run for 20-30 min for Penetration LoadLeather->AddDye Heat Gradually Raise Temperature to 50-60°C AddDye->Heat Fixation Gradual Addition of Formic Acid (to pH 3.5-4.0) Run for 30-60 min Heat->Fixation Drain Drain Dyebath Fixation->Drain Rinse Rinse Leather Thoroughly Drain->Rinse Finish Proceed to Fatliquoring & Finishing Rinse->Finish

Caption: Workflow for dyeing leather with this compound.

This compound Application in Paper Dyeing

This compound is also used for the coloration of paper products. The most common method for paper dyeing is "dyeing in the stuff," where the dye is added to the paper pulp slurry before sheet formation. This method ensures that the color is distributed throughout the paper.

Quantitative Data for Paper Dyeing with Acid Dyes

The following table provides general parameters for the "dyeing in the stuff" method with acid dyes. Specific concentrations of this compound will depend on the desired shade and the type of pulp used.

ParameterValuePurpose
Dyeing Temperature 20 - 25°C (Room Temperature)Dyeing is typically carried out at the ambient temperature of the pulp slurry.
Dyeing Time 0.5 - 3 minutesA short contact time is usually sufficient for the dye to adsorb onto the pulp fibers.
pH of Pulp Slurry 4.5 - 5.5An acidic pH, often achieved through the use of alum, promotes dye retention.
Dye Concentration 0.1 - 2.0% (on dry weight of pulp)Varies depending on the desired color intensity.
Fixing Agent (e.g., Alum) 1 - 3% (on dry weight of pulp)Improves the fixation of the acid dye to the cellulose fibers.
Experimental Protocol for Paper Dyeing (Pulp Coloring)

This protocol describes a laboratory procedure for dyeing paper pulp with this compound.

Materials and Equipment:

  • This compound dye powder

  • Bleached or unbleached paper pulp slurry

  • Alum (aluminum sulfate) or another suitable fixing agent

  • Beaker or container for mixing

  • Stirrer

  • Sheet former or handsheet mold

  • Press and dryer for paper sheets

  • pH meter

Procedure:

  • Pulp Preparation: Prepare a pulp slurry of a known consistency (e.g., 1-3% solids).

  • Dye Solution Preparation: Dissolve the required amount of this compound in warm water to create a stock solution.

  • Dyeing:

    • While stirring the pulp slurry, add the dye stock solution and mix for 1-2 minutes to ensure uniform distribution.

  • Fixation:

    • Add a solution of the fixing agent (e.g., alum) to the dyed pulp slurry. This will lower the pH and help to precipitate the dye onto the fibers.

    • Continue stirring for another 1-2 minutes.

  • Sheet Formation:

    • Transfer the dyed pulp to a sheet former.

    • Form a handsheet according to standard laboratory procedures.

  • Pressing and Drying:

    • Press the formed sheet to remove excess water.

    • Dry the sheet under controlled conditions.

Paper Dyeing (Pulp Coloring) Workflow Diagram

PaperDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Sheet Formation PulpPrep Prepare Paper Pulp Slurry AddDye Add Dye Solution to Pulp Slurry Mix for 1-2 min PulpPrep->AddDye DyePrep Prepare this compound Stock Solution DyePrep->AddDye AddFixative Add Fixing Agent (e.g., Alum) Mix for 1-2 min AddDye->AddFixative FormSheet Form Handsheet AddFixative->FormSheet PressDry Press and Dry the Paper Sheet FormSheet->PressDry

Caption: Workflow for paper dyeing with this compound.

References

Application Notes: Naphthol Green B (Acid Green 1) as a Histological Stain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely employed in histology for the selective staining of collagen and as a counterstain in various polychrome staining techniques.[1][2] Despite some mentions of "Acid Green 12," the predominant and well-documented compound for this application is Naphthol Green B (Acid Green 1). Contrary to potential misconceptions, Naphthol Green B is not typically utilized as a fluorescent dye in biological imaging. Instead, its utility lies in its properties as a vibrant green chromophore for bright-field microscopy. Its primary application is in trichrome staining methods, where it provides excellent contrast, enabling the differentiation of collagen fibers from other tissue components like cytoplasm and muscle.[2][3] This is particularly valuable in the study of tissue fibrosis, wound healing, and the analysis of extracellular matrix architecture in both healthy and diseased states.[2]

Physicochemical Properties of Naphthol Green B

The following table summarizes the key physicochemical properties of Naphthol Green B.

PropertyValueReference(s)
Synonyms Acid Green 1, C.I. 10020
Molecular Formula C₃₀H₁₅FeN₃Na₃O₁₅S₃
Molecular Weight 878.45 g/mol
Appearance Dark green powder
Solubility Soluble in water
Absorption Maximum (λmax) 714 nm (in water)

Biological Activity and Toxicity

The primary biological interaction of Naphthol Green B in a histological context is its electrostatic binding to proteins, most notably collagen. The staining mechanism is dependent on pH and involves the attraction between the anionic sulfonic acid groups of the dye and the cationic amino acid residues in proteins.

There is limited specific data available on the cytotoxicity of Naphthol Green B in cell culture models relevant to biological imaging. However, safety data sheets indicate that it is considered a hazardous substance and should be handled with appropriate laboratory precautions. General ecotoxicity data for acid dyes suggest that those with three or more acid groups, like Naphthol Green B, tend to have low toxicity to fish and invertebrates. It is recommended to handle the compound with care, using personal protective equipment and avoiding inhalation or ingestion.

Experimental Protocols

Protocol 1: Masson's Trichrome Staining for Collagen Visualization

This protocol is a widely used method to differentiate collagen from muscle and cytoplasm.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Bouin's solution (optional, for mordanting)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Naphthol Green B solution (2.5% in 2.5% acetic acid) or Aniline Blue solution

  • 1% acetic acid solution

  • Ethanol (95% and 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 2 minutes each.

    • Rinse in distilled water.

  • Mordanting (Optional):

    • Incubate slides in pre-warmed Bouin's solution at 56°C for 1 hour.

    • Wash slides in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasm and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining:

    • Without rinsing, transfer slides directly to Naphthol Green B solution and stain for 5 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% acetic acid solution.

    • Dehydrate rapidly through 95% and two changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a suitable mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Green

Diagrams

Histological_Staining_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Protocol cluster_finalization Finalization Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Cytoplasm_Stain Cytoplasm/Muscle Staining (e.g., Biebrich Scarlet) Nuclear_Stain->Cytoplasm_Stain Differentiation Differentiation (Phosphomolybdic/Tungstic Acid) Cytoplasm_Stain->Differentiation Collagen_Stain Collagen Staining (Naphthol Green B) Differentiation->Collagen_Stain Dehydration Dehydration Collagen_Stain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy

Histological Staining Workflow

Staining_Mechanism cluster_dye Naphthol Green B (Anionic Dye) cluster_collagen Collagen Fiber (Cationic Protein) Dye SO₃⁻ (Negative Charge) Collagen NH₃⁺ (Positive Charge) Dye->Collagen Electrostatic Interaction Stained_Collagen Stained Collagen (Green) Collagen->Stained_Collagen

Staining Mechanism of Naphthol Green B

References

Application Notes: Staining of Polyamide Fibers with Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Green 12 is an anionic, pre-metallized acid dye used for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1] The staining mechanism relies on the formation of strong ionic bonds between the dye molecules and the fiber. Polyamide fibers, in an acidic medium, develop positive charges on their terminal amine groups (-NH₂).[2][3] These protonated sites (-NH₃⁺) serve as anchors for the negatively charged sulfonate groups (-SO₃⁻) of the acid dye.[4][5] This interaction is further stabilized by weaker forces like hydrogen bonds and Van der Waals forces. The dyeing process is critically influenced by factors such as pH, temperature, dye concentration, and the use of auxiliary chemicals, which control the rate of dye uptake and ensure a level, or uniform, coloration.

Mechanism of Staining

The fundamental principle of staining polyamide fibers with acid dyes involves an electrostatic attraction in an acidic environment. The amine end groups of the polyamide polymer are protonated, creating cationic sites that readily bind with the anionic dye molecules.

G Mechanism of Acid Dye Staining on Polyamide Fiber cluster_fiber Polyamide Fiber cluster_dyebath Aqueous Dyebath cluster_result Stained Fiber PA_neutral Polyamide with Amine Group (-NH₂) PA_protonated Protonated Polyamide (-NH₃⁺) PA_neutral->PA_protonated  Acidic Condition (Low pH) H_ion H⁺ Ions (from Acid) Stained_Fiber Stained Polyamide Fiber (-NH₃⁺ ⁻O₃S-Dye) Ionic Bond PA_protonated->Stained_Fiber Ionic Attraction Dye This compound Anion (Dye-SO₃⁻) Dye->Stained_Fiber Dye Uptake

Caption: Ionic interaction between protonated polyamide and anionic acid dye.

Quantitative Data & Material Properties

Table 1: Properties of C.I. This compound
PropertyDescriptionReference
C.I. Name This compound
CAS Number 10241-21-1
Molecular Formula C₁₆H₁₁N₄NaO₆S
Molecular Weight 410.34 g/mol
Appearance Variegated dark green powder
Solubility Soluble in water and ethanol
Application Wool, Silk, Polyamide Fibers, Leather, Paper
Table 2: Typical Laboratory Staining Recipe

This recipe is a general guideline. Optimal values may vary based on the specific polyamide substrate (e.g., Nylon 6 vs. Nylon 6,6) and desired shade depth.

ComponentConcentration / ValuePurpose
This compound 0.1 - 4.0% (on weight of fiber)Colorant
Acetic Acid (or Formic Acid) To adjust pH to 4.0 - 5.0Protonates fiber amine groups
Sodium Sulfate (Glauber's Salt) 5 - 10% (on weight of fiber)Leveling agent; promotes even dye migration
Leveling Agent (Surfactant) 0.5 - 2.0 g/LRetards initial dye uptake for uniform color
Liquor Ratio 20:1 to 50:1Ratio of liquid volume to fiber weight
Starting Temperature 40 °C
Final Temperature 95 - 100 °COpens up fiber structure for dye diffusion
Staining Time 30 - 60 minutes at final temperatureAllows for dye fixation
Table 3: Reported Fastness Properties of this compound

Fastness is graded on a scale, typically 1 (poor) to 5 (excellent) for color change and staining.

Fastness TestISO StandardAATCC StandardReference
Light Fastness 5-65
Soaping (Fading) 3-43
Soaping (Staining) 43
Perspiration (Fading) 44
Perspiration (Staining) 21
Seawater 3-43-4

Experimental Protocol

This protocol details a standard laboratory procedure for staining polyamide (nylon) fibers.

1. Materials and Reagents

  • Polyamide fiber/fabric sample

  • C.I. This compound dye powder

  • Glacial Acetic Acid or Formic Acid (85%)

  • Sodium Sulfate (anhydrous)

  • Non-ionic detergent

  • Distilled or deionized water

  • Laboratory beaker or stainless steel dye pot

  • Heating plate with magnetic stirring

  • Thermometer

  • pH meter or pH indicator strips

2. Preparation of Dye Stock Solution

  • Accurately weigh the required amount of this compound dye powder. For a 1% stock solution, dissolve 1.0 g of dye in 100 mL of distilled water.

  • Create a smooth paste by adding a small amount of hot (approx. 80°C) water to the dye powder and mixing thoroughly.

  • Gradually add the remaining volume of hot water while stirring until the dye is fully dissolved. This concentrated stock solution can be stored for future use.

3. Staining Procedure

  • Accurately weigh the dry polyamide fiber sample.

  • Prepare the dyebath in a beaker with the required volume of distilled water to achieve the desired liquor ratio (e.g., for a 5-gram sample and a 40:1 ratio, use 200 mL of water).

  • Add the calculated amount of Sodium Sulfate and any other leveling agents to the dyebath and stir until dissolved.

  • Add the required volume of the this compound stock solution to the dyebath and mix well.

  • Immerse the pre-wetted polyamide sample into the dyebath at a starting temperature of approximately 40°C.

  • Begin heating the dyebath. Raise the temperature gradually at a rate of 1-2°C per minute. Controlling the heating rate, especially between 65°C and 85°C, is crucial for achieving a level dyeing.

  • When the temperature reaches approximately 60°C, slowly add the required amount of acetic acid to lower the pH to the target range of 4.0-5.0. Do not pour the acid directly onto the fiber.

  • Continue heating to 95-100°C and maintain this temperature for 30-60 minutes, stirring gently and periodically to ensure uniform staining.

  • After the staining time is complete, turn off the heat and allow the dyebath to cool gradually before removing the sample.

4. Rinsing and Drying

  • Rinse the stained sample under cold running water until the water runs clear, removing any unfixed dye.

  • Perform a final wash with a solution of 1 g/L non-ionic detergent at 60-70°C for 10 minutes to improve wash fastness.

  • Rinse the sample thoroughly with warm and then cold water.

  • Squeeze out excess water and allow the fiber to air dry at room temperature.

Experimental Workflow

G arrow arrow start Start prep_fiber 1. Weigh & Pre-wet Polyamide Fiber start->prep_fiber prep_dyebath 2. Prepare Dyebath: Water, Auxiliaries, Dye Stock prep_fiber->prep_dyebath immerse 3. Immerse Fiber in Dyebath at 40°C prep_dyebath->immerse heat_1 4. Gradually Heat (1-2°C / min) immerse->heat_1 add_acid 5. Add Acid at 60°C to pH 4.0-5.0 heat_1->add_acid heat_2 6. Heat to 95-100°C add_acid->heat_2 hold 7. Hold at 95-100°C for 30-60 min heat_2->hold cool 8. Cool Dyebath hold->cool rinse 9. Cold Water Rinse cool->rinse wash 10. Hot Detergent Wash rinse->wash final_rinse 11. Final Rinse wash->final_rinse dry 12. Air Dry Sample final_rinse->dry end_node End: Stained Fiber dry->end_node

References

Application Notes and Protocols: Acid Green 12 in Biomolecule Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Green 12, also known by its Colour Index name C.I. 13425, is a water-soluble, green anionic dye.[1] Chemically, it is a single azo metal complex with the molecular formula C₁₆H₁₁N₄NaO₆S.[1] Its primary industrial applications include the dyeing of protein-based fibers such as wool and silk, as well as polyamide, leather, and paper.[1] While the "Acid Green" family of dyes includes several members used in biological staining, such as Acid Green 1 (Naphthol Green B) for collagen and Acid Green 5 (Light Green SF Yellowish) as a counterstain, there is limited evidence in scientific literature for the specific use of this compound in the direct detection and tracking of biomolecules in living systems for research purposes.[2]

One supplier of chemical reagents notes that dyes are important tools for tracking biomolecules and analyzing cell structures in biological experiments; however, specific applications of this compound in this context are not well-documented. Therefore, these application notes provide a general overview of the properties of this compound and a representative protocol for a related dye, Acid Green 1 (Naphthol Green B), which is used in histological staining. This protocol can serve as a foundational methodology for researchers interested in exploring the potential of similar acid dyes for biomolecule visualization in fixed samples.

Quantitative Data: Properties of this compound

The following table summarizes the known properties of this compound. It is important to note the absence of fluorescence data, as this compound is primarily a colorimetric dye and not a fluorophore.

PropertyValueReference
C.I. Name This compound, C.I. 13425
CAS Number 10241-21-1
Molecular Formula C₁₆H₁₁N₄NaO₆S
Molecular Weight 410.34 g/mol
Chemical Class Single Azo, Metal Complex
Appearance Dark green powder
Solubility Soluble in water and ethanol
Primary Applications Dyeing of wool, silk, polyamide, leather, and paper

Experimental Protocols

As specific protocols for the use of this compound in biomolecule tracking are not available, the following protocol for Naphthol Green B (Acid Green 1), a related dye used for staining collagen in histological preparations, is provided as a representative example of how acid dyes are used in a biological context.

Protocol: Naphthol Green B Staining for Collagen in Paraffin-Embedded Tissue Sections

This protocol outlines the steps for using Naphthol Green B as a counterstain to visualize collagen in tissue sections.

Materials:

  • Naphthol Green B (Acid Green 1)

  • Deionized water

  • 1% Acetic acid solution

  • Fixative (e.g., 10% neutral buffered formalin)

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Primary stain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin wax.

    • Rehydrate the tissue sections by immersing them in a graded series of ethanol:

      • 100% ethanol for 3 minutes

      • 95% ethanol for 3 minutes

      • 70% ethanol for 3 minutes

    • Rinse with deionized water.

  • Primary Staining (Optional):

    • If a nuclear counterstain is desired, perform staining with a primary stain like hematoxylin according to the manufacturer's protocol.

    • Rinse thoroughly with deionized water.

  • Naphthol Green B Staining:

    • Prepare a 0.1% (w/v) Naphthol Green B staining solution in 1% (v/v) acetic acid.

    • Immerse the slides in the Naphthol Green B staining solution for 5-10 minutes.

  • Destaining:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series in reverse order of rehydration (70%, 95%, 100%).

    • Clear the slides in two changes of xylene for 3 minutes each.

    • Apply a coverslip using a compatible mounting medium.

Expected Results:

  • Collagen and other connective tissues will be stained green.

  • If a primary stain was used, other cellular components will be stained accordingly (e.g., nuclei will be blue/purple with hematoxylin).

Visualizations

Experimental Workflow: General Protein Staining in Polyacrylamide Gels

The following diagram illustrates a general workflow for staining proteins in polyacrylamide gels, a common application for acid dyes in molecular biology research.

Staining_Workflow cluster_prep Gel Preparation cluster_staining Staining Procedure cluster_analysis Analysis electrophoresis 1. Gel Electrophoresis fixation 2. Fixation (e.g., 40% Methanol, 10% Acetic Acid) electrophoresis->fixation rinse1 3. Rinse (Deionized Water) fixation->rinse1 stain 4. Staining (e.g., 0.1% Naphthol Green B in 1% Acetic Acid) rinse1->stain destain 5. Destaining (e.g., 7% Acetic Acid) stain->destain imaging 6. Imaging and Documentation destain->imaging

General workflow for protein staining in gels.
Logical Relationship: Applications of Acid Dyes in Biological Staining

This diagram shows the relationship between the general class of acid dyes and their specific applications in biological staining, highlighting the known uses of related Acid Green dyes.

Acid_Dye_Applications cluster_applications Biological Staining Applications cluster_examples Examples of Acid Green Dyes Acid_Dyes Acid Dyes Histology Histological Staining Acid_Dyes->Histology Electrophoresis Gel Electrophoresis Staining Acid_Dyes->Electrophoresis AG1 Acid Green 1 (Naphthol Green B) AG1->Histology stains collagen AG5 Acid Green 5 (Light Green SF Yellowish) AG5->Histology counterstain AG12 This compound AG12->Histology potential use AG12->Electrophoresis potential use for proteins

Applications of Acid Dyes in Biological Staining.

References

Application of Acid Dyes in Tissue Pathology: A Focus on Naphthalene Green (Acid Green 1)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid dyes are essential tools in tissue pathology, enabling the visualization of various cellular and extracellular components. Among these, green acid dyes serve as critical counterstains, particularly in trichrome staining methods, to differentiate connective tissue, such as collagen, from other structures. While the query specified "Acid Green 12," literature primarily details the use of "Naphthalene Green," also known as Naphthol Green B or Acid Green 1 (C.I. 10020), for these applications.[1][2][3] This document will provide detailed application notes and protocols for Naphthalene Green, a synthetic nitroso dye, in histological studies.[1]

Principle of Staining

Naphthalene Green is an anionic dye that carries a negative charge in acidic solutions due to its sulfonic acid groups.[3] The staining mechanism is based on an electrostatic interaction between the negatively charged dye molecules and positively charged tissue components. In an acidic environment, basic proteins like collagen, which are rich in amino acids with free amino groups, become protonated and carry a positive charge. This attraction results in the selective binding of Naphthalene Green to these structures, imparting a vibrant green color.

Applications in Research and Drug Development

The visualization of collagen and other connective tissue elements is crucial in various research and development areas:

  • Fibrosis Research: Studying the accumulation of collagen in diseases such as liver cirrhosis, pulmonary fibrosis, and kidney fibrosis.

  • Cancer Biology: Assessing the tumor microenvironment and the role of the collagenous stroma in tumor progression and invasion.

  • Wound Healing: Evaluating the organization and deposition of collagen during tissue repair and regeneration.

  • Biomaterial and Tissue Engineering: Characterizing the collagen content and distribution in engineered tissues and scaffolds.

Quantitative Data Summary

The following table summarizes key parameters for Naphthalene Green staining protocols. These values may require optimization based on specific tissue types and experimental conditions.

ParameterValuePurposeReference
Dye Concentration 0.2% - 0.5% (w/v)Staining of collagen
Solvent 0.2% - 1% Acetic Acid (aqueous)To lower the pH and enhance binding to collagen
Staining Time 10 - 15 minutesDuration for dye-protein interaction
Differentiation 1% Acetic AcidTo remove excess stain and improve contrast
Differentiation Time 3 - 5 minutesControlled removal of unbound dye

Experimental Protocols

Protocol 1: Naphthalene Green as a Counterstain in a Modified Masson's Trichrome Method

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections to differentiate collagen (green) from muscle and cytoplasm (red), and nuclei (black).

Reagents:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Naphthalene Green Staining Solution (0.2% Naphthalene Green in 0.2% glacial acetic acid)

  • 1% Acetic Acid

  • Graded Ethanol Series (70%, 95%, 100%)

  • Xylene or Xylene Substitute

  • Resinous Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Mordanting (Optional but Recommended for FFPE tissues):

    • Immerse slides in Bouin's solution at 56-60°C for 1 hour.

    • Allow slides to cool and rinse thoroughly in running tap water until the yellow color is completely removed.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" the sections in Scott's tap water substitute or running tap water.

  • Cytoplasmic Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation:

    • Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes to decolorize the collagen.

    • Rinse in distilled water.

  • Collagen Staining:

    • Immerse slides in 0.2% Naphthalene Green solution for 10-15 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% acetic acid solution for 3-5 minutes.

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Green

Visualizations

Experimental Workflow for Naphthalene Green Staining

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Bouin's Solution) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Cytoplasmic_Stain Differentiation1 Differentiation (Phosphomolybdic/Tungstic Acid) Cytoplasmic_Stain->Differentiation1 Collagen_Stain Collagen Staining (Naphthalene Green) Differentiation1->Collagen_Stain Differentiation2 Final Differentiation (1% Acetic Acid) Collagen_Stain->Differentiation2 Dehydration Dehydration Differentiation2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

A generalized workflow for Trichrome staining using Naphthalene Green.

Theoretical Staining Mechanism of Naphthalene Green

G cluster_dye Acidic Solution (Low pH) cluster_tissue Tissue Components Dye Naphthalene Green (-SO3H) Charged_Dye Anionic Dye (-SO3⁻) Dye->Charged_Dye Deprotonation Stained_Tissue Stained Collagen (Green) Charged_Dye->Stained_Tissue Electrostatic Interaction Collagen Collagen Protein (-NH2) Charged_Collagen Cationic Collagen (-NH3⁺) Collagen->Charged_Collagen Protonation Charged_Collagen->Stained_Tissue

Electrostatic interaction between Naphthalene Green and collagen.

References

Application Note: Preparation of Acid Green 12 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the preparation of standard stock solutions of Acid Green 12 (C.I. 13425), a versatile dye used in various research and industrial applications. Adherence to these protocols will ensure the accuracy, reproducibility, and safety of your experimental procedures.

Introduction to this compound

This compound is a synthetic organic dye belonging to the acid dye category.[1] It appears as a dark green powder and is soluble in water and ethanol, producing a green-colored solution.[2][3][4] The dye is primarily utilized for dyeing protein-based fibers such as wool and silk, as well as polyamides, leather, and paper.[2] In a research context, its distinct spectral properties make it a useful tool in biological experiments for staining and visualizing specific cellular components or tracking biomolecules. The mechanism of action in dyeing involves electrostatic interactions between the sulfonic acid groups of the dye and protonated amino groups on a substrate.

Quantitative Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that different sources may report varying molecular formulas and weights; the most frequently cited values are presented here.

PropertyValueReferences
C.I. Name This compound
CAS Number 10241-21-1
Colour Index Number 13425
Synonyms Acid Complex Green B, Acid Green BLN
Molecular Formula C₁₆H₁₁N₄NaO₆S
Molecular Weight 410.34 g/mol
Physical Appearance Dark green powder
Solubility Soluble in water and ethanol

Experimental Protocols

3.1. Materials and Equipment

  • This compound powder (CAS: 10241-21-1)

  • Distilled or deionized water

  • Analytical balance (readable to 0.001 g)

  • Glass beakers or flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Spatula and weighing paper/boats

  • Volumetric flasks (for molar solutions)

  • Watertight storage bottles (amber glass or opaque polypropylene recommended)

  • Personal Protective Equipment (PPE):

    • Safety goggles

    • Lab coat

    • Nitrile gloves

    • Dust mask or respirator (mandatory when handling dye powder)

3.2. Safety Precautions

  • Handling Powder: Always handle this compound powder in a well-ventilated area or a chemical fume hood to minimize inhalation of airborne particles. Wear a dust mask or an approved respirator.

  • Contact: The dye may cause skin and eye irritation. Avoid all personal contact by wearing appropriate PPE.

  • Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it into a suitable container for disposal.

  • Storage: Store the dye powder in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

3.3. Protocol 1: Preparation of a 1% (w/v) Stock Solution

This protocol is common for dyeing applications where precise molarity is not critical. A 1% stock solution contains 1 gram of dye per 100 mL of solvent.

  • Weigh Dye: Using an analytical balance, accurately weigh 1.0 g of this compound powder and place it into a clean glass beaker.

  • Form a Paste: Add a small amount (~5-10 mL) of distilled water to the powder. Mix thoroughly with a spatula or glass rod to form a smooth, homogenous paste. This "pasting up" step is crucial to prevent clumping and ensure the dye dissolves completely.

  • Dissolve Dye: Gradually add hot distilled water in increments while stirring continuously, for instance, with a magnetic stirrer. Hot water aids in the dissolution of the dye powder.

  • Adjust Final Volume: Continue adding distilled water until the total volume of the solution reaches 100 mL.

  • Store Solution: Transfer the solution to a clearly labeled, watertight storage bottle. Stock solutions can typically be stored for several weeks, though it is best practice to prepare them fresh. If the solution appears cloudy or forms a gel upon cooling, gently warm it before use.

3.4. Protocol 2: Preparation of a 1 mM Molar Stock Solution

This protocol is intended for biological or chemical applications where a precise molar concentration is required.

  • Calculate Mass: Determine the mass of this compound needed. To prepare 100 mL of a 1 mM solution, use the following calculation:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.001 mol/L × 0.1 L × 410.34 g/mol = 0.041 g (or 41 mg)

  • Weigh Dye: Accurately weigh 41 mg of this compound powder and transfer it to a 100 mL beaker.

  • Form a Paste: Add a small volume (~5 mL) of distilled water and mix to create a uniform paste.

  • Dissolve and Transfer: Add approximately 70-80 mL of distilled water to the beaker and stir until the dye is fully dissolved. Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Adjust to Final Volume: Rinse the beaker with small amounts of distilled water and add the rinsate to the volumetric flask to ensure all dye is transferred. Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize and Store: Cap the volumetric flask and invert it several times to ensure the solution is homogenous. Transfer to a labeled storage bottle and store in a cool, dark place.

Workflow Visualization

The following diagram illustrates the generalized workflow for preparing an this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_final Finalization cluster_input Inputs A 1. Don PPE (Gloves, Goggles, Respirator) B 2. Weigh Powder (Analytical Balance) A->B C 3. Form Paste (Small amount of H₂O) B->C D 4. Dissolve Dye (Add remaining H₂O + Stir) C->D E 5. Adjust to Final Volume (Graduated/Volumetric Cylinder) D->E F 6. Transfer & Label Bottle E->F G 7. Store Solution (Cool, Dry, Dark Place) F->G H Ready for Use G->H powder This compound Powder powder->B water Distilled Water water->C water->D

Caption: A flowchart of the key steps for preparing this compound stock solutions.

References

Application Notes and Protocols for Electrochemical Aluminum Coloring with Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical coloring of aluminum is a widely used surface modification technique that enhances both the aesthetic appeal and the corrosion resistance of aluminum and its alloys. This process involves the creation of a porous anodic oxide layer on the aluminum surface, which can then be impregnated with organic or inorganic dyes. Acid Green 12 (C.I. 13425) is a water-soluble anionic dye that can be used to impart a vibrant green color to anodized aluminum.[1] This document provides detailed application notes and experimental protocols for the electrochemical coloring of aluminum using this compound, intended for use in research and development settings.

The intensity of the resulting color is dependent on several factors, including the thickness of the anodic film, the concentration of the dye, immersion time, and temperature.[2] Proper control of these parameters is crucial for achieving reproducible and high-quality colored coatings.

Data Presentation

The following tables summarize the key parameters and properties associated with the electrochemical coloring of aluminum with this compound.

Table 1: General Properties of this compound

PropertyValueReference
C.I. Name This compound[1]
CAS Number 10241-21-1[1]
Molecular Formula C₁₆H₁₁N₄NaO₆S[1]
Appearance Dark green powder
Solubility Soluble in water and ethanol

Table 2: Recommended Operating Parameters for Anodizing and Dyeing

Process StepParameterRecommended RangeNotes
Anodizing (Type II) Electrolyte15-20% Sulfuric Acid (H₂SO₄)
Temperature18-22 °C
Current Density12-15 A/ft² (1.3-1.6 A/dm²)Constant current density is recommended for predictable coating thickness.
Voltage15-22 VVoltage will rise as the coating thickness increases.
Time30-60 minutesAnodizing time determines the thickness of the oxide layer.
Dyeing DyeThis compound
Concentration1-10 g/LHigher concentrations lead to deeper shades.
Temperature40-60 °CHigher temperatures can increase dye uptake but may affect the coating.
pH5.0-6.0Adjust with acetic acid (to lower) or sodium hydroxide/acetate (to raise).
Time5-20 minutesLonger immersion times result in deeper colors.
Sealing MethodHot Water or Nickel Acetate Seal
Temperature (Hot Water)90-100 °C
Time (Hot Water)20-30 minutes
Concentration (Nickel Acetate)5-10 g/L
Temperature (Nickel Acetate)80-90 °C
Time (Nickel Acetate)10-15 minutes

Table 3: Fastness Properties of this compound on Anodized Aluminum

PropertyRatingTest Method (Example)
Light Fastness 3-4 (Moderate)ISO 2135
Washing Fastness 3 (Moderate)ISO 105-C10

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for washing fastness (where 5 is the highest).

Experimental Protocols

This section provides detailed, step-by-step protocols for the electrochemical coloring of aluminum with this compound.

Pre-treatment of Aluminum Substrate

Proper surface preparation is critical for achieving a uniform and adherent anodic film.

  • Degreasing: Immerse the aluminum substrate in an alkaline degreasing solution (e.g., a commercial aluminum cleaner or a 5% solution of sodium carbonate/trisodium phosphate) at 60-70°C for 5-10 minutes to remove oils and grease.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Etching (Optional): To achieve a matte finish, immerse the substrate in a 5% sodium hydroxide solution at 50-60°C for 1-5 minutes. For a bright finish, this step can be skipped.

  • Rinsing: Thoroughly rinse with deionized water.

  • Desmutting/Deoxidizing: Immerse the substrate in a 30-50% nitric acid solution at room temperature for 30-60 seconds to remove surface oxides and alloying elements.

  • Final Rinse: Rinse thoroughly with deionized water. The surface should be water-break-free at this stage.

Anodizing (Type II Sulfuric Acid Anodizing)

This step creates the porous aluminum oxide layer necessary for dye absorption.

  • Electrolyte Preparation: Prepare a 15-20% (by weight) sulfuric acid solution in deionized water. Allow the solution to cool to the operating temperature.

  • Setup:

    • Use a lead or aluminum sheet as the cathode.

    • The aluminum substrate to be colored is the anode.

    • Ensure good electrical contact with the aluminum substrate.

    • The surface area ratio of cathode to anode should be at least 3:1.

  • Anodizing Process:

    • Immerse the pre-treated aluminum substrate into the anodizing bath.

    • Maintain the electrolyte temperature at 18-22°C using a cooling bath.

    • Apply a constant current density of 12-15 A/ft² (1.3-1.6 A/dm²).

    • The voltage will typically rise to 15-22 V.

    • Continue the process for 30-60 minutes. Longer times will result in a thicker oxide layer, which can accommodate more dye for deeper colors.

  • Post-Anodizing Rinse: Immediately after anodizing, remove the substrate and rinse it thoroughly with deionized water to remove all traces of the acid electrolyte. Do not allow the anodized surface to dry before dyeing.

Dyeing with this compound
  • Dye Bath Preparation: Dissolve 1-10 g/L of this compound powder in deionized water. The exact concentration will depend on the desired color intensity.

  • pH Adjustment: Adjust the pH of the dye bath to between 5.0 and 6.0 using dilute acetic acid or sodium hydroxide/acetate solution.

  • Dyeing Process:

    • Heat the dye bath to 40-60°C.

    • Immerse the freshly anodized and rinsed aluminum substrate into the dye bath.

    • Agitate the solution gently to ensure uniform coloring.

    • Dye for 5-20 minutes. The immersion time will affect the final color depth.

  • Post-Dyeing Rinse: Remove the colored substrate from the dye bath and rinse it thoroughly with deionized water to remove excess dye from the surface.

Sealing

Sealing is a crucial final step to close the pores of the anodic film, trapping the dye and improving the corrosion and wear resistance of the coating.

Method A: Hot Water Sealing

  • Immerse the dyed and rinsed aluminum substrate in a bath of boiling deionized water (90-100°C).

  • Seal for 20-30 minutes.

  • Remove the substrate and allow it to air dry.

Method B: Nickel Acetate Sealing

  • Prepare a sealing solution of 5-10 g/L nickel acetate in deionized water.

  • Heat the solution to 80-90°C.

  • Immerse the dyed and rinsed aluminum substrate in the nickel acetate bath.

  • Seal for 10-15 minutes.

  • Remove the substrate, rinse with deionized water, and allow it to air dry.

Visualizations

The following diagrams illustrate the key processes involved in the electrochemical coloring of aluminum.

experimental_workflow cluster_pretreatment Pre-treatment cluster_electrochemical Electrochemical Processing cluster_coloring Coloring and Sealing Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 Etching Etching Rinsing1->Etching Optional Rinsing2 Rinsing2 Etching->Rinsing2 Desmutting Desmutting Rinsing2->Desmutting FinalRinse FinalRinse Desmutting->FinalRinse Anodizing Anodizing FinalRinse->Anodizing PostAnodizingRinse PostAnodizingRinse Anodizing->PostAnodizingRinse Dyeing Dyeing PostAnodizingRinse->Dyeing PostDyeingRinse PostDyeingRinse Dyeing->PostDyeingRinse Sealing Sealing PostDyeingRinse->Sealing FinalProduct FinalProduct Sealing->FinalProduct

Caption: Experimental workflow for electrochemical aluminum coloring.

anodizing_process cluster_setup Anodizing Setup cluster_reaction Electrochemical Reaction Anode Aluminum Substrate (+) PorousLayer Formation of Porous Al₂O₃ Layer Anode->PorousLayer Oxidation Cathode Lead/Aluminum Sheet (-) Electrolyte 15-20% H₂SO₄ Electrolyte->PorousLayer PowerSupply DC Power Supply PowerSupply->Anode PowerSupply->Cathode

Caption: Schematic of the aluminum anodizing process.

dyeing_sealing_mechanism cluster_pore Anodic Pore Cross-section PorousOxide Porous Al₂O₃ Layer DyeMolecules This compound Molecules SealedPore Hydrated Al₂O₃ (Boehmite) Anodized 1. Anodized Surface (Open Pores) Dyed 2. Dyeing (Dye molecules enter pores) Anodized->Dyed Dye Bath Immersion Dyed->PorousOxide Dyed->DyeMolecules Sealed 3. Sealing (Pores are closed) Dyed->Sealed Hot Water/ Nickel Acetate Sealed->SealedPore

Caption: Mechanism of dyeing and sealing of the porous anodic layer.

References

Acid Green 12: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acid Green 12, also known by its Colour Index name C.I. 13425, is a synthetic monoazo metal complex dye.[1][2] It presents as a dark green powder and is soluble in both water and ethanol.[2][3] While it has established applications in various industrial sectors, its use in the food and cosmetics industries is not approved in major markets like the United States and the European Union.

Industrial Applications:

The primary applications of this compound are in the dyeing of textiles, leather, and paper.[4] It is particularly used for coloring wool, silk, and polyamide fabrics. Other documented uses include the coloration of car seats and carpets.

Food Industry Status:

There is no evidence to suggest that this compound is permitted for use as a food additive. Regulatory bodies like the U.S. Food and Drug Administration (FDA) maintain lists of approved color additives, and this compound is not included. Notably, other green dyes such as FD&C Green No. 2 have been delisted for use in food, drugs, and cosmetics.

Cosmetics Industry Status:

The regulatory status of this compound for cosmetic use is not established. It is not listed as an approved colorant for cosmetics in the United States. Similarly, European Union regulations on cosmetic products have a stringent list of approved colorants, and this compound is not among them. For instance, a list of colorants in cosmetic products from one jurisdiction includes Acid Green 1 (Naphthol Green B) with restrictions, but does not list this compound. Given the lack of regulatory approval, its use in cosmetic formulations intended for consumer use is not permissible in these regions.

Research Applications:

While some dyes are pivotal in biological research for staining and analysis, specific experimental protocols for the use of this compound in biological applications such as tissue staining or cell-based assays are not readily found in scientific literature. However, other acid green dyes, such as Naphthol Green B (Acid Green 1), are well-documented for their use in histology as a collagen stain and counterstain in polychrome techniques like Masson's trichrome. Researchers seeking a green acid dye for histological purposes may consider the well-established protocols for Naphthol Green B as a viable alternative.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and provides comparative data for other relevant acid green dyes.

PropertyThis compoundNaphthol Green B (Acid Green 1)Acid Green 25 (D&C Green No. 5)
C.I. Name 134251002061570
CAS Number 10241-21-119381-50-14403-90-1
Molecular Formula C₁₆H₁₁N₄NaO₆SC₃₀H₁₅FeN₃Na₃O₁₅S₃C₂₈H₂₀N₂Na₂O₈S₂
Molecular Weight 410.34 g/mol 878.46 g/mol 622.57 g/mol
Solubility Soluble in water and ethanolSoluble in water36 g/L in water (20°C)
λmax Not availableNot availableNot available
Oral LD50 (mouse) Not availableNot available6700 mg/kg
Oral LD50 (rat) Not availableNot available>10 g/kg
Skin Irritation Not availableNot availableMild (rabbit, 500 mg/24H)
Eye Irritation Not availableNot availableMild (rabbit, 500 mg/24H)

Experimental Protocols

As specific, validated experimental protocols for this compound in a biological context are not available in the reviewed literature, the following protocols for Naphthol Green B (Acid Green 1) are provided as a representative example of an acid green dye used in histological staining. These protocols are well-established and can be adapted by researchers for visualizing collagen and other tissue components.

Protocol 1: Naphthol Green B as a Counterstain in Lillie's Modification of Masson's Trichrome Stain

This protocol is designed for the differential staining of collagen, muscle, and cytoplasm in paraffin-embedded animal tissues.

Reagents:

  • Bouin's Fluid (for secondary fixation/mordanting)

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Naphthol Green B Solution (0.2% in 0.2% aqueous Glacial Acetic Acid)

  • 1% Acetic Acid Solution

  • Graded ethanol solutions (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Mordanting (for formalin-fixed tissue):

    • Immerse slides in Bouin's fluid at 56-60°C for 1 hour.

    • Allow slides to cool and wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in freshly mixed Weigert's iron hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasm and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes. This step removes the red stain from the collagen.

    • Rinse briefly in distilled water.

  • Collagen Staining with Naphthol Green B:

    • Immerse slides in 0.2% Naphthol Green B solution for 10-15 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation:

    • Differentiate in 1% acetic acid solution for 3-5 minutes.

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a compatible mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Green

Protocol 2: Naphthol Green B Counterstaining for Immunohistochemistry (IHC)

This protocol provides a general method for using Naphthol Green B as a counterstain after chromogen development in an IHC workflow.

Reagents:

  • Naphthol Green B Solution (0.5% w/v in distilled water, with 0.2% glacial acetic acid, optional)

  • Graded ethanol solutions

  • Xylene or xylene substitute

  • Permanent mounting medium

Procedure:

This protocol assumes all preceding IHC steps (deparaffinization, antigen retrieval, blocking, antibody incubations, and chromogen development) have been completed.

  • Rinsing: Following the final wash after chromogen development, rinse the slides thoroughly in distilled water.

  • Counterstaining:

    • Immerse the slides in the 0.5% Naphthol Green B solution for 1-3 minutes. The optimal time should be determined empirically.

  • Rinsing:

    • Rinse the slides in several changes of distilled water until the runoff is clear to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol) for 1-2 minutes each.

    • Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.

    • Mount the coverslip using a permanent mounting medium.

Expected Results:

  • Target Antigen (Chromogen): Brown (DAB), Red (AEC), or other depending on the system used.

  • Collagen and Cytoplasm: Light green, providing morphological context.

Visualizations

G cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Bouin's Fluid) Deparaffinization->Mordanting Nuclear Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear Cytoplasm Cytoplasm/Muscle Staining (Biebrich Scarlet-Acid Fuchsin) Nuclear->Cytoplasm Differentiation1 Differentiation (Phosphomolybdic Acid) Cytoplasm->Differentiation1 Collagen Collagen Staining (Naphthol Green B) Differentiation1->Collagen Differentiation2 Final Differentiation (Acetic Acid) Collagen->Differentiation2 Dehydration Dehydration Differentiation2->Dehydration Mounting Clearing & Mounting Dehydration->Mounting G start Completed IHC Protocol (Post-Chromogen Development) rinse1 Rinse in Distilled Water start->rinse1 counterstain Counterstain with Naphthol Green B Solution (1-3 minutes) rinse1->counterstain rinse2 Rinse in Distilled Water (Remove Excess Stain) counterstain->rinse2 dehydrate Dehydrate in Graded Alcohols rinse2->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Permanent Medium clear->mount end Microscopic Examination mount->end

References

Troubleshooting & Optimization

How to improve Acid Green 12 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acid Green 12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known by its Colour Index number 13425, is a water-soluble anionic dye.[1][2][3] In research, it is utilized as a multifunctional dye for various applications.[4] While its primary industrial uses are in textiles, leather, and paper dyeing, in a laboratory context, it can be used as a biological stain to help researchers observe and analyze cellular structures.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in water and ethanol. A technical data sheet confirms its solubility in water.

Q3: How does pH affect the solubility and color of this compound?

As an acid dye, the solubility of this compound is pH-dependent. It exhibits a brilliant green color under acidic pH conditions. Generally, acid dyes are more soluble in acidic to neutral solutions. In strongly alkaline solutions, the solubility may decrease, and the color can change. One source notes that its aqueous solution shows no color change when mixed with a 10% sodium hydroxide solution.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound Powder

  • Problem: The this compound powder is not fully dissolving, resulting in clumps or sediment in the solution.

  • Possible Causes & Solutions:

    • Improper mixing technique: Directly adding the entire volume of solvent to the powder can lead to clumping.

      • Recommended Protocol: First, create a smooth paste by adding a small amount of the solvent (e.g., warm deionized water or ethanol) to the dye powder. Stir thoroughly to break up any aggregates before gradually adding the rest of the solvent while continuously stirring.

    • Solvent Temperature: Cold solvents can hinder the dissolution of the dye.

      • Recommendation: Use warm (not boiling) solvent to prepare the solution. For aqueous solutions, deionized water heated to 40-50°C is often effective.

    • pH of the Solution: The solubility of acid dyes can be sensitive to pH.

      • Recommendation: For aqueous solutions, ensure the pH is neutral or slightly acidic. If the water is alkaline, consider adjusting the pH with a dilute acid (e.g., acetic acid) to improve solubility.

Issue: Precipitate Forms in the Stored Dye Solution

  • Problem: The this compound solution, which was initially clear, has formed a precipitate over time.

  • Possible Causes & Solutions:

    • Supersaturation: The initial concentration of the dye may have been too high for the storage temperature.

      • Recommendation: Gently warm the solution while stirring to redissolve the precipitate. If it persists, consider diluting the stock solution. Store stock solutions at room temperature unless otherwise specified, as refrigeration can sometimes promote precipitation of less soluble dyes.

    • Contamination: The solution may be contaminated with ions that reduce the dye's solubility.

      • Recommendation: Always use high-purity solvents (e.g., deionized or distilled water) and clean glassware to prepare and store dye solutions.

Quantitative Solubility Data

SolventTemperatureSolubilityNotes
WaterRoom TemperatureSolubleSolubility is pH-dependent; favors acidic conditions.
EthanolRoom TemperatureSoluble-

Experimental Protocols

While a specific, validated protocol for the use of this compound in a biological research context such as cell staining was not found in the search results, its properties as an acid dye suggest it could be used as a counterstain in histological techniques, similar to other green acid dyes like Light Green SF Yellowish or Fast Green FCF. Below is a generalized protocol for using an acid dye as a counterstain for collagen in tissue sections, which can be adapted for this compound.

Protocol: General Histological Staining with an Acid Green Dye for Collagen

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
  • Rinse slides in distilled water.

2. Nuclear Staining (Hematoxylin):

  • Stain slides in a suitable hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.
  • Rinse thoroughly in running tap water.
  • "Blue" the sections in Scott's tap water substitute or an alkaline solution.
  • Rinse again in tap water.

3. Plasma Staining (Optional):

  • If a trichrome method is being followed, stain with a red acid dye solution (e.g., Biebrich scarlet-acid fuchsin) for 5-15 minutes.
  • Rinse briefly in distilled water.

4. Differentiation (Optional, for Trichrome):

  • Treat with a phosphomolybdic/phosphotungstic acid solution for 10-15 minutes to decolorize collagen.
  • Rinse briefly in distilled water.

5. Counterstaining with this compound:

  • Prepare a 0.1% to 1% (w/v) solution of this compound in distilled water, with a small amount of acetic acid (e.g., 0.2-1%) to lower the pH.
  • Immerse slides in the this compound solution for 2-10 minutes. The optimal time will need to be determined empirically.
  • Rinse briefly in a dilute acetic acid solution (e.g., 1%).

6. Dehydration and Mounting:

  • Rapidly dehydrate the sections through a graded series of ethanol (95%, 100%, 100%) to avoid washing out the stain.
  • Clear the sections in two changes of xylene for 5 minutes each.
  • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Cytoplasm, Muscle: Red (if plasma stain is used)

  • Collagen: Green

Visualizations

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a generalized workflow for histological staining, a common application for acid dyes in research.

Histological_Staining_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation Processing Tissue Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Counterstain Counterstaining (this compound) Nuclear_Stain->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for histological staining of tissue sections.

The following diagram illustrates the logical steps for troubleshooting solubility issues with this compound.

Troubleshooting_Solubility Start Start: This compound Solubility Issue Check_Method Review Dissolving Method Start->Check_Method Use_Paste Use Paste Method: 1. Small amount of warm solvent to powder 2. Mix to a paste 3. Gradually add remaining solvent Check_Method->Use_Paste Incorrect Check_Temp Check Solvent Temperature Check_Method->Check_Temp Correct Use_Paste->Check_Temp Warm_Solvent Use Warm Solvent (40-50°C) Check_Temp->Warm_Solvent Too Cold Check_pH Check Solvent pH (for aqueous solutions) Check_Temp->Check_pH Optimal Warm_Solvent->Check_pH Adjust_pH Adjust to Neutral/ Slightly Acidic pH Check_pH->Adjust_pH Alkaline Success Solubility Improved Check_pH->Success Optimal Adjust_pH->Success

Caption: Troubleshooting logic for dissolving this compound.

References

Technical Support Center: Troubleshooting Poor Staining with Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Acid Green 12 for staining in research applications. Given the limited specific literature for this compound in biological contexts, this guide is based on the general principles of acid dye staining and information available for structurally similar dyes.

Troubleshooting Guide: Common Staining Issues

This guide is designed to help you identify and resolve common problems you may encounter during your staining protocol with this compound.

Issue 1: Weak or No Staining

Possible Causes and Solutions

Possible Cause Recommended Solution
Incorrect pH of Staining Solution Acid dyes, like this compound, bind most effectively to proteins in an acidic environment. Ensure the pH of your staining solution is sufficiently low (e.g., pH 4.5-5.5). You can lower the pH by adding a small amount of acetic acid.
Insufficient Dye Concentration The concentration of the dye may be too low to produce a strong signal. Try increasing the concentration of this compound in your staining solution.
Inadequate Staining Time The incubation time may be too short for the dye to sufficiently penetrate and bind to the tissue or protein. Increase the duration of the staining step.
Poor Fixation Inadequate or inappropriate fixation can mask the target proteins, preventing the dye from binding. Ensure your tissue is properly fixed. For protein gels, ensure fixation is complete before staining.
Residual Reagents Contamination from previous steps, such as detergents (e.g., SDS in protein gels), can interfere with staining. Ensure thorough washing of gels or tissue sections before applying the stain.[1]
Old or Degraded Dye Over time, dye solutions can lose their effectiveness. Prepare a fresh solution of this compound from a quality powder stock.
Issue 2: High Background or Non-Specific Staining

Possible Causes and Solutions

Possible Cause Recommended Solution
Excessive Dye Concentration A high concentration of this compound can lead to non-specific binding and high background. Try diluting your staining solution.
Overly Long Staining Time Excessive incubation in the staining solution can cause the dye to bind non-specifically. Reduce the staining time.
Inadequate Washing/Rinsing Insufficient washing after the staining step will leave excess, unbound dye on the sample. Increase the number and duration of post-staining washes. A brief rinse in a weak acid solution (e.g., 0.2% acetic acid) can help remove excess stain.
High pH of Washing Solution Washing with a solution that is too alkaline can cause the dye to precipitate or bind non-specifically. Use a slightly acidic wash solution.
Contaminated Reagents Impurities in your reagents or water can contribute to background staining. Use high-purity water and fresh reagents. Filtering the staining solution can also help.
Issue 3: Uneven Staining

Possible Causes and Solutions

Possible Cause Recommended Solution
Incomplete Deparaffinization (Histology) Residual paraffin wax will prevent the aqueous stain from reaching the tissue. Ensure complete removal of paraffin with xylene or a suitable substitute.[2][3]
Uneven Fixation Non-uniform fixation can lead to patchy staining. Ensure the entire tissue sample is immersed in the fixative for an adequate amount of time.
Air Bubbles Air bubbles trapped on the surface of the slide or gel can prevent the stain from reaching the sample. Ensure the sample is fully submerged and that no air bubbles are present.
Incomplete Mixing of Staining Solution Ensure the staining solution is thoroughly mixed before application to ensure a uniform concentration of the dye.

Experimental Protocols

General Protocol for this compound as a Counterstain in Histology (Based on similar acid dyes)

This is a generalized protocol and may require optimization for your specific tissue and primary stain.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • Primary Staining: Perform your primary staining protocol (e.g., Hematoxylin for nuclei).

  • Washing: Rinse thoroughly with distilled water.

  • Staining with this compound:

    • Prepare a 0.1% - 1.0% (w/v) solution of this compound in distilled water with 1% acetic acid.

    • Immerse slides in the staining solution for 1-5 minutes.

  • Differentiation (Optional): Briefly rinse in 0.2% acetic acid to remove excess stain.

  • Dehydration and Mounting:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene or xylene substitute: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

General Protocol for this compound as a Protein Gel Stain (Based on Naphthol Green B)
  • Fixation: Following electrophoresis, fix the gel in a solution of 40% methanol and 10% acetic acid for 30 minutes.[4]

  • Washing: Rinse the gel with deionized water for 5 minutes.[4]

  • Staining: Immerse the gel in a 0.1% (w/v) this compound solution in 1% (v/v) acetic acid and incubate with gentle agitation for 1-2 hours.

  • Destaining: Destain the gel in 7% (v/v) acetic acid until protein bands are clearly visible against a faint green background.

  • Final Wash and Imaging: Wash the gel with deionized water before imaging.

Visualizing Experimental Workflows

Troubleshooting_Workflow Troubleshooting Poor this compound Staining cluster_issue Identify Staining Issue cluster_causes_weak Potential Causes for Weak Staining cluster_causes_background Potential Causes for High Background cluster_causes_uneven Potential Causes for Uneven Staining cluster_solutions Solutions Weak_Staining Weak or No Staining pH_Incorrect Incorrect pH Weak_Staining->pH_Incorrect Low_Concentration Low Dye Concentration Weak_Staining->Low_Concentration Short_Time Short Staining Time Weak_Staining->Short_Time Poor_Fixation Poor Fixation Weak_Staining->Poor_Fixation High_Background High Background High_Concentration High Dye Concentration High_Background->High_Concentration Long_Time Long Staining Time High_Background->Long_Time Inadequate_Wash Inadequate Washing High_Background->Inadequate_Wash Uneven_Staining Uneven Staining Incomplete_Deparaffinization Incomplete Deparaffinization Uneven_Staining->Incomplete_Deparaffinization Uneven_Fixation Uneven Fixation Uneven_Staining->Uneven_Fixation Air_Bubbles Air Bubbles Uneven_Staining->Air_Bubbles Adjust_pH Adjust pH (4.5-5.5) pH_Incorrect->Adjust_pH Increase_Concentration Increase Dye Concentration Low_Concentration->Increase_Concentration Increase_Time Increase Staining Time Short_Time->Increase_Time Optimize_Fixation Optimize Fixation Poor_Fixation->Optimize_Fixation Decrease_Concentration Decrease Dye Concentration High_Concentration->Decrease_Concentration Decrease_Time Decrease Staining Time Long_Time->Decrease_Time Improve_Washing Improve Washing Protocol Inadequate_Wash->Improve_Washing Ensure_Deparaffinization Ensure Complete Deparaffinization Incomplete_Deparaffinization->Ensure_Deparaffinization Ensure_Even_Fixation Ensure Even Fixation Uneven_Fixation->Ensure_Even_Fixation Remove_Air_Bubbles Remove Air Bubbles Air_Bubbles->Remove_Air_Bubbles

Caption: A flowchart for troubleshooting common this compound staining issues.

Frequently Asked Questions (FAQs)

Q1: What type of dye is this compound? A1: this compound is an acid dye, meaning it is an anionic dye that binds to cationic (basic) components in tissues and cells, such as proteins in the cytoplasm and connective tissue.

Q2: What is the optimal pH for staining with this compound? A2: While specific data for this compound is limited, acid dyes generally stain most effectively in an acidic environment. A pH range of 4.5 to 5.5 is a good starting point for optimization.

Q3: Can I use this compound for live-cell imaging? A3: Acid dyes are generally not suitable for live-cell imaging as they are often membrane-impermeant and can be toxic to living cells. They are primarily used for staining fixed tissues and cells or for in-gel protein staining.

Q4: My this compound stain appears to be a different color. What could be the cause? A4: The color of an acid dye can be influenced by the pH of the solution. In strongly acidic or basic conditions, the color of the dye may shift. Ensure your staining and washing solutions are within the recommended pH range.

Q5: How should I store my this compound dye and staining solution? A5: The powder form of this compound should be stored in a cool, dry place, protected from light. Staining solutions are best prepared fresh. If you need to store a stock solution, keep it in a tightly sealed, light-blocking container at room temperature or refrigerated, depending on the solvent. Check for any precipitation before use.

References

Technical Support Center: Optimizing Acid Green 12 for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acid Green 12 is not a commonly documented fluorophore or stain in standard biological microscopy and cell imaging literature.[1][2] The following guide provides a framework for optimizing a novel or undocumented dye like this compound, drawing upon established principles and protocols for other green dyes used in microscopy. All recommendations should be treated as starting points for empirical validation in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in a new staining protocol?

A1: For an undocumented dye, it is critical to perform a dilution series to determine the optimal concentration. Based on common green counterstains like Naphthol Green B and Light Green SF Yellowish, a reasonable starting range for an aqueous solution would be between 0.1% and 2.0%.[3] We recommend testing a logarithmic dilution series (e.g., 1%, 0.1%, 0.01%) to efficiently narrow down the useful concentration range.

Q2: How long should I incubate my sample with the this compound solution?

A2: Staining time is highly dependent on the dye concentration, sample type, and desired staining intensity. Initial tests can range from 30 seconds to 10 minutes.[3][4] It is crucial to monitor the staining process, potentially visually under a microscope if practical, to avoid over-staining, which can obscure cellular detail.

Q3: My signal is weak. How can I improve the signal-to-noise ratio (SNR)?

A3: A low signal-to-noise ratio (SNR) can make it difficult to distinguish your target from background noise. To improve SNR:

  • Optimize Dye Concentration: A suboptimal concentration can lead to a weak signal. Empirically test different concentrations as described in Q1.

  • Adjust Imaging Parameters: Increase the exposure time or the intensity of the excitation light. However, be mindful that this also increases the risk of photobleaching and phototoxicity.

  • Reduce Background Noise: Ensure all reagents are fresh and filtered to prevent precipitates. Proper washing steps are also critical to remove unbound dye. Advanced techniques like deconvolution can also computationally improve SNR.

Q4: What are photobleaching and phototoxicity, and how can I minimize them?

A4:

  • Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to signal loss.

  • Phototoxicity refers to the damaging effects of light on the specimen, often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore, which can alter cell physiology or lead to cell death.

To minimize both:

  • Reduce Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate SNR.

  • Use Antioxidants: Supplementing the imaging media with antioxidants like Trolox can help neutralize ROS and reduce phototoxicity.

  • Employ Oxygen Scavenging Systems: For fixed samples, buffer systems like "Gloxy" or "OxEA" can be used to remove oxygen and prolong dye life.

Troubleshooting Guide

Problem: High background staining obscures details.

  • Possible Cause 1: Stain concentration is too high.

    • Solution: Dilute your working solution of this compound. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find the optimal concentration where the target is stained without excessive background.

  • Possible Cause 2: Staining time is too long.

    • Solution: Reduce the incubation time. Test shorter intervals (e.g., 5 minutes, 2 minutes, 1 minute) to achieve the desired contrast.

  • Possible Cause 3: Inadequate washing or differentiation.

    • Solution: Increase the number or duration of washing steps after staining to remove all unbound dye. If using a differentiation step (e.g., a brief rinse in a weak acid), optimize its duration to de-stain the background while leaving the target structure stained.

Problem: Staining is weak or non-existent.

  • Possible Cause 1: Stain concentration is too low.

    • Solution: Increase the concentration of the this compound working solution.

  • Possible Cause 2: Incorrect pH of the staining solution.

    • Solution: The binding of acid dyes is often pH-dependent. Acidic dyes typically bind to positively charged components in an acidic environment. Test the staining efficacy at different pH levels (e.g., using a sodium acetate buffer at pH 4.0-5.0).

  • Possible Cause 3: Poor tissue fixation.

    • Solution: Ensure the tissue was adequately fixed (e.g., 18-24 hours in 10% Neutral Buffered Formalin for standard biopsies) to preserve morphology and allow proper dye penetration.

Quantitative Data Summary

The following table summarizes typical starting parameters for common green counterstains, which can be used as a baseline for optimizing this compound.

ParameterNaphthol Green B (Acid Green 1)Light Green SF Yellowish (Acid Green 5)Methyl GreenRecommended Starting Point for this compound
C.I. Number 10020420954258513425
Typical Concentration Varies by protocol0.1% - 2% aqueous solution0.5% in sodium acetate buffer0.05% - 1.0% aqueous solution
Staining Time Varies by protocol5-10 minutes3-5 minutes1-10 minutes
Optimal pH AcidicAcidic (often with acetic acid)~pH 4.2Acidic (e.g., pH 4.0-5.0)
Target Structures CollagenCollagen, CytoplasmCell Nuclei (DNA)To be determined experimentally

Experimental Protocols

Protocol 1: Basic Staining Protocol for Paraffin-Embedded Sections

This protocol provides a starting point for evaluating this compound as a counterstain. Optimization of each step is required.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in running tap water.

  • Primary Staining (if applicable):

    • Perform your primary stain according to its specific protocol (e.g., Hematoxylin or an immunohistochemistry protocol).

    • Rinse well in running tap water.

  • This compound Counterstaining:

    • Prepare a working solution of this compound (e.g., 0.5% in distilled water with 0.5% glacial acetic acid). Filter the solution before use.

    • Immerse slides in the this compound solution for 1-5 minutes. (This is a key step to optimize).

  • Differentiation (Optional but Recommended):

    • Briefly rinse the slides in a 1% Acetic Acid solution for 10-30 seconds to remove excess stain from the cytoplasm.

    • Control this step visually under a microscope until the desired contrast is achieved.

  • Washing:

    • Rinse slides in distilled water to stop the differentiation.

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol: 30 seconds.

    • Immerse in 100% Ethanol: 2 changes, 1 minute each.

    • Immerse in Xylene: 2 changes, 2 minutes each.

    • Mount with a permanent, resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining & Differentiation cluster_mount Mounting Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Ethanol Series) Deparaffinize->Rehydrate Wash_H2O Wash (Water) Rehydrate->Wash_H2O Primary Primary Stain (e.g., IHC) Wash_H2O->Primary Wash_1 Wash Primary->Wash_1 Counterstain Counterstain (this compound) Wash_1->Counterstain Differentiate Differentiate (e.g., Acetic Acid) Counterstain->Differentiate Wash_2 Wash Differentiate->Wash_2 Dehydrate Dehydrate (Ethanol Series) Wash_2->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount Clear->Mount

Caption: General experimental workflow for tissue staining.

Troubleshooting_High_Background Start High Background Staining Observed Check_Conc Is concentration in optimal range? Start->Check_Conc Check_Time Is staining time optimized? Check_Conc->Check_Time Yes Sol_Conc Action: Perform dilution series to lower concentration. Check_Conc->Sol_Conc No Check_Wash Are washing & differentiation steps sufficient? Check_Time->Check_Wash Yes Sol_Time Action: Reduce incubation time. Check_Time->Sol_Time No Sol_Wash Action: Increase wash duration/reps or optimize differentiation. Check_Wash->Sol_Wash No End Problem Resolved Check_Wash->End Yes Sol_Conc->End Sol_Time->End Sol_Wash->End

Caption: Troubleshooting logic for high background staining.

SNR_Optimization cluster_inputs Adjustable Parameters cluster_outputs Resulting Outputs Dye_Conc Dye Concentration SNR Signal-to-Noise Ratio (SNR) Dye_Conc->SNR + (to optimum) Light_Int Light Intensity Light_Int->SNR + Bleaching Photobleaching Light_Int->Bleaching ++ Toxicity Phototoxicity Light_Int->Toxicity ++ Exp_Time Exposure Time Exp_Time->SNR + Exp_Time->Bleaching + Exp_Time->Toxicity + Goal Goal: Maximize SNR while Minimizing Bleaching & Toxicity SNR->Goal Bleaching->Goal Toxicity->Goal

Caption: Balancing signal and phototoxicity in microscopy.

References

Technical Support Center: Preventing Photobleaching of Acid Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Acid Green and other green-emitting fluorescent dyes during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during fluorescence microscopy that may be related to photobleaching.

Issue: Rapid Loss of Fluorescent Signal

If you are experiencing a rapid decrease in the fluorescence intensity of your Acid Green dye during imaging, follow these steps to diagnose and mitigate the problem.

1. Optimize Imaging Parameters

The most immediate and often most effective way to reduce photobleaching is to minimize the amount of excitation light hitting the sample.[1]

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).[1] Neutral density (ND) filters are effective tools for attenuating the excitation light.

  • Decrease Exposure Time: Use the shortest camera exposure time possible that still allows for the acquisition of a clear image.

  • Use a Sensitive Detector: A high-sensitivity camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, will require less excitation light to generate a strong signal.

  • Check Filter Sets: Ensure your filter sets are optimized for the specific excitation and emission spectra of your Acid Green dye to maximize signal detection and minimize unnecessary light exposure.

Experimental Protocol: Optimizing Imaging Parameters

  • Initial Setup: Begin with a low excitation power setting (e.g., 1-5% of maximum laser power).

  • Set Exposure: Set the camera exposure time to a moderate level (e.g., 100-500 ms).

  • Focus: Focus on a region of the sample that is not your primary area of interest to avoid unnecessary bleaching of your target area.

  • Evaluate Signal: Acquire an image and evaluate the signal intensity and SNR using the microscope's histogram tool. The signal peak should be well separated from the background noise peak.

  • Adjust Exposure: If the signal is too low, gradually increase the exposure time. If the exposure time becomes impractically long for your experiment (e.g., for live-cell imaging of dynamic processes), slightly increase the excitation intensity.

  • Check for Saturation: Continuously monitor the histogram to ensure that the brightest pixels in your image are not saturated (i.e., the intensity values are not maxed out).

  • Iterate: Repeat steps 5 and 6 until you find the optimal balance of the lowest possible excitation intensity and the shortest possible exposure time that yields a high-quality image.

2. Utilize Antifade Reagents

Antifade reagents are chemical compounds that are added to mounting media to suppress photobleaching by scavenging for reactive oxygen species (ROS).[2]

  • Commercial Antifade Mounting Media: For fixed samples, using a high-quality commercial antifade mounting medium is highly recommended. Popular choices include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[3]

  • Homemade Antifade Solutions: For researchers who prefer to make their own, solutions containing n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[2]

  • Live-Cell Antifade Reagents: For live-cell imaging, specialized reagents like VectaCell™ Trolox Antifade Reagent or ProLong™ Live Antifade Reagent can be added to the imaging medium to reduce photobleaching and phototoxicity.

3. Choose Photostable Dyes

While you may be specifically working with an Acid Green dye, it's important to be aware that different fluorescent dyes exhibit different levels of photostability. If significant photobleaching persists despite optimization, consider if a more photostable green dye could be used in future experiments. Dyes from the Alexa Fluor or DyLight series are known for their enhanced photostability compared to traditional dyes like FITC.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce. This occurs when the fluorophore is exposed to excitation light, leading to a gradual fading of the fluorescent signal during imaging. The process is primarily caused by the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye molecule.

Q2: How does the chemical environment affect photobleaching?

A2: The chemical environment surrounding the fluorophore plays a crucial role in photobleaching. Factors such as pH, the presence of oxidizing agents, and the viscosity of the medium can all influence the rate of photobleaching. Acid dyes like Acid Green 25 show maximum color development in acidic conditions, and their stability can be affected by pH changes. Antifade reagents work by creating a more favorable chemical environment that minimizes the generation and effects of ROS.

Q3: What are the main components of antifade reagents and how do they work?

A3: Most antifade reagents are free radical scavengers. Common components include:

  • n-Propyl gallate (NPG): A well-established antioxidant that is effective at reducing the fading of many fluorophores.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A quenching agent that is thought to interact with the triplet state of the fluorophore, reducing the production of ROS.

  • p-Phenylenediamine (PPD): A highly effective antifade agent, but it can cause some initial quenching of the fluorescence signal and may not be compatible with all dyes.

  • Trolox: A vitamin E derivative used in live-cell imaging to reduce phototoxicity and photobleaching due to its antioxidant properties.

Q4: Can I completely eliminate photobleaching?

A4: While you cannot completely eliminate photobleaching, you can significantly reduce its rate to a level that does not interfere with your experiment. By carefully optimizing your imaging parameters and using appropriate antifade reagents, you can extend the observation time of your fluorescently labeled samples.

Q5: How does photobleaching relate to phototoxicity in live-cell imaging?

A5: Photobleaching and phototoxicity are closely linked. The same photochemical reactions that lead to the destruction of fluorophores also generate reactive oxygen species that can be harmful to living cells, causing cellular stress and even cell death. Therefore, the strategies used to minimize photobleaching, such as reducing light exposure, are also crucial for maintaining cell health during live-cell imaging experiments.

Data Presentation

The following table summarizes the relative photostability of fluorescein isothiocyanate (FITC), a common green fluorescent dye often used as a benchmark, in the presence of various antifade reagents. This data can serve as a guide for selecting an appropriate antifade medium for Acid Green dyes.

Antifade ReagentInitial Fluorescence Intensity (% of control)Half-life (seconds)Reference
90% Glycerol in PBS (pH 8.5)100%9
Vectashield®~80-90%96
n-Propyl gallate (NPG)Variable, can cause some quenchingSignificantly increases half-life
p-Phenylenediamine (PPD)Can cause initial quenchingHighly effective at retarding fading
MowiolCan increase initial fluorescenceEffective at retarding fading

Note: The performance of antifade reagents can be dye- and sample-dependent. It is always recommended to test a few different options for your specific application.

Experimental Protocols

Protocol for Preparing n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple recipe for a homemade antifade mounting medium containing n-propyl gallate.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 1X PBS solution from your 10X stock.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.

  • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.

  • Store the final solution in a light-protected container at 4°C. For long-term storage, aliquot and store at -20°C.

Protocol for Preparing DABCO Antifade Mounting Medium

This protocol provides a recipe for a homemade antifade mounting medium containing DABCO.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)

  • Glycerol

  • 10X PBS

  • Distilled water

Procedure:

  • Prepare a solution of 90% glycerol in 1X PBS.

  • Add DABCO to the glycerol/PBS solution to a final concentration of 2.5% (w/v).

  • Dissolve the DABCO by gently warming the solution to approximately 50°C and mixing on a magnetic stirrer. This may take a few hours.

  • Once dissolved, aliquot the solution into light-protected tubes and store at -20°C.

Visualizations

photobleaching_pathway cluster_ground Ground State cluster_excited Excited States cluster_products Photobleaching Products S0 Fluorophore (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) bleached Non-fluorescent Photoproducts T1->bleached Reaction with O2 -> ROS -> Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) T1->ROS Energy Transfer to O2 ROS->bleached Oxidizes Fluorophore

Caption: Photobleaching pathway of a xanthene dye.

troubleshooting_workflow start Start: Rapid Signal Fading Observed optimize_imaging Step 1: Optimize Imaging Parameters - Reduce excitation intensity - Decrease exposure time start->optimize_imaging check_signal Is signal sufficient and stable? optimize_imaging->check_signal use_antifade Step 2: Use/Change Antifade Reagent - Commercial (e.g., ProLong Gold) - Homemade (e.g., NPG, DABCO) check_signal->use_antifade No end_success End: Photobleaching Minimized check_signal->end_success Yes recheck_signal Is signal sufficient and stable? use_antifade->recheck_signal consider_dye Step 3: Evaluate Fluorophore Choice - Is a more photostable dye available? recheck_signal->consider_dye No recheck_signal->end_success Yes end_further End: Further Optimization/Consultation Needed consider_dye->end_further

References

Impact of pH on Acid Green 12 staining efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Green 12 for histological and other staining applications. The efficiency of this compound, an anionic dye, is significantly influenced by the pH of the staining solution. This guide will help you optimize your staining protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. Staining occurs through an electrostatic interaction between the negatively charged dye molecules and positively charged components in the tissue, primarily the basic amino acid residues (like lysine and arginine) in proteins.

Q2: How does pH affect this compound staining intensity?

The pH of the staining solution is a critical factor. In acidic conditions (lower pH), the amino groups on tissue proteins become protonated, resulting in a net positive charge. This increased positivity enhances the electrostatic attraction of the negatively charged this compound dye, leading to a more intense stain. Conversely, in neutral or alkaline conditions (higher pH), the protein amino groups are less protonated, reducing the number of positive charges and resulting in weaker staining.

Q3: What is the optimal pH for this compound staining?

While the optimal pH can vary depending on the specific tissue and application, a more acidic pH generally yields stronger staining. For most applications, a pH range of 2.5 to 4.0 is a good starting point for optimization. It is important to note that a very low pH can sometimes lead to non-specific background staining.

Q4: Can this compound be used for quantitative analysis?

Yes, with careful control of staining parameters, including pH, dye concentration, and incubation time, this compound can be used for semi-quantitative or quantitative analysis of protein content. The intensity of the stain, when measured using techniques like spectrophotometry or image analysis, can be correlated with the amount of protein present.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), reducing the positive charge of tissue proteins.Lower the pH of the staining solution by adding a small amount of a weak acid, such as acetic acid or citric acid, to achieve a pH in the optimal acidic range (e.g., 2.5 - 4.0).
Insufficient Staining Time: The incubation time is too short for the dye to adequately bind to the tissue.Increase the staining time. Optimization may be required, with typical times ranging from 10 to 60 minutes.
Low Dye Concentration: The concentration of the this compound solution is too low.Prepare a fresh staining solution with a higher concentration of this compound. A typical starting concentration is 0.1% to 1% (w/v).
Incomplete Deparaffinization: Residual paraffin in the tissue section prevents the aqueous dye solution from penetrating.Ensure complete deparaffinization by using fresh xylene or a xylene substitute and adequate incubation times.
Excessive Background Staining Staining pH is Too Low: A very low pH can cause non-specific binding of the dye to various tissue components.Slightly increase the pH of the staining solution to improve specificity.
Overstaining: The dye concentration is too high or the incubation time is too long.Reduce the dye concentration or the staining time.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide.Rinse the slides thoroughly with a differentiating solution (e.g., dilute acetic acid) followed by distilled water to remove unbound dye.
Uneven Staining Poor Fixation: Improper or delayed fixation can lead to uneven dye penetration and binding.Ensure tissues are promptly and adequately fixed in a suitable fixative like 10% neutral buffered formalin.
Tissue Folds or Wrinkles: Folds in the tissue section can trap dye and lead to darker staining in those areas.Take care during sectioning and mounting to ensure the tissue is flat on the slide.
Air Bubbles: Air bubbles trapped under the coverslip can cause areas of no staining.Ensure no air bubbles are present when coverslipping.
Crystal Precipitates on Tissue Dye Solution is Old or Contaminated: Old or contaminated staining solutions can form precipitates.Filter the staining solution before use or prepare a fresh solution.
Dye is Not Fully Dissolved: The dye powder did not fully dissolve when preparing the solution.Ensure the dye is completely dissolved by stirring or gentle heating.

Quantitative Data Summary

The following table provides illustrative data on the effect of pH on the relative staining intensity of a protein-rich tissue section with this compound. This data is based on the general principles of acidic dye staining and should be used as a guideline for experimental optimization. Actual results may vary depending on the specific experimental conditions.

pH of Staining SolutionRelative Staining Intensity (Arbitrary Units)Observations
2.595Strong, vibrant green staining. Potential for some background.
3.088Strong and specific green staining.
4.075Good, specific green staining.
5.050Moderate green staining.
6.025Weak green staining.
7.010Very weak to negligible staining.

Experimental Protocols

Protocol 1: General Staining of Paraffin-Embedded Tissue Sections with this compound

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining Solution Preparation:

    • Prepare a 0.5% (w/v) this compound solution by dissolving 0.5 g of this compound powder in 100 mL of distilled water.

    • Adjust the pH of the solution to the desired acidic range (e.g., pH 3.0) by adding a few drops of glacial acetic acid.

  • Staining:

    • Immerse the rehydrated slides in the this compound staining solution for 15-30 minutes.

  • Differentiation and Rinsing:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount with a permanent mounting medium and coverslip.

Protocol 2: Spectrophotometric Quantification of Protein Binding

This protocol allows for the quantitative assessment of this compound binding to a protein solution at different pH values.

Materials:

  • This compound

  • Protein standard (e.g., Bovine Serum Albumin - BSA)

  • Buffer solutions at various pH values (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 µM in distilled water).

  • Prepare a stock solution of the protein standard (e.g., 1 mg/mL in distilled water).

  • For each pH value to be tested:

    • Prepare a series of solutions in cuvettes containing a fixed concentration of this compound and varying concentrations of the protein standard in the appropriate buffer.

    • Include a blank with only the buffer and a control with only this compound in the buffer.

  • Incubate the solutions for a set period (e.g., 30 minutes) to allow for binding equilibrium.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (can be determined by scanning the spectrum of the dye alone).

  • Calculate the amount of bound dye by observing the change in absorbance in the presence of the protein.

  • Plot the amount of bound dye as a function of protein concentration for each pH to determine the binding affinity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Rinsing1 Rinse in Distilled Water Deparaffinization->Rinsing1 Staining Immerse in This compound (pH 2.5-4.0) Rinsing1->Staining Differentiation Differentiate in 1% Acetic Acid Staining->Differentiation Rinsing2 Rinse in Distilled Water Differentiation->Rinsing2 Dehydration Dehydration Rinsing2->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized experimental workflow for this compound staining of tissue sections.

pH_Impact cluster_pH pH of Staining Solution cluster_protein Protein Charge cluster_staining Staining Efficiency Low_pH Low pH (Acidic) (e.g., 2.5-4.0) Positive_Charge Increased Positive Charge (Protonated Amino Groups) Low_pH->Positive_Charge leads to Neutral_pH Neutral/High pH (e.g., > 6.0) Less_Positive_Charge Reduced Positive Charge (Deprotonated Amino Groups) Neutral_pH->Less_Positive_Charge leads to High_Efficiency High Staining Efficiency Positive_Charge->High_Efficiency promotes Low_Efficiency Low Staining Efficiency Less_Positive_Charge->Low_Efficiency results in

Caption: The logical relationship between pH, protein charge, and this compound staining efficiency.

Technical Support Center: Enhancing the Fluorescence Signal of Acid Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the fluorescence signal of Acid Green dyes in their experiments.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal is a common challenge in fluorescence microscopy. The following troubleshooting steps can help identify and resolve the root cause.

Potential CauseRecommended Solution
Incorrect Microscope Filter Sets Ensure the excitation and emission filters on your microscope are appropriate for the specific Acid Green dye being used. Consult the dye manufacturer's specifications for optimal wavelength ranges.
Low Dye Concentration The concentration of the Acid Green dye may be too low for detection. Prepare fresh dilutions and perform a concentration titration to determine the optimal concentration for your specific cell type and application.[1]
Suboptimal pH The fluorescence of many dyes is pH-sensitive.[2][3] Acid Green dyes, as their name suggests, may have optimal fluorescence in an acidic environment. Optimize the pH of your staining and imaging buffers. For some applications, a slightly acidic buffer may enhance the signal.[3]
Photobleaching Excessive exposure to the excitation light can irreversibly destroy the fluorophore. To minimize photobleaching: - Reduce the intensity of the excitation light.[4] - Minimize the duration of exposure. - Use an antifade mounting medium.
Inadequate Fixation/Permeabilization For intracellular targets, the fixation and permeabilization protocol may be suboptimal, preventing the dye from reaching its target. Experiment with different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods and concentrations.
Poor Dye Solubility Ensure the Acid Green dye is fully dissolved in the staining buffer. Some powdered dyes may require warming or vortexing to dissolve completely.
Issue 2: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio (SNR).

Potential CauseRecommended Solution
Excessive Dye Concentration Too high a concentration of the dye can lead to non-specific binding and high background. Perform a dye titration to find the optimal concentration that maximizes signal while minimizing background.
Inadequate Washing Insufficient washing after the staining step can leave unbound dye in the sample. Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS).
Autofluorescence Biological samples can exhibit natural fluorescence from endogenous molecules like NADH and flavins, particularly in the green spectrum. To mitigate this: - Include an unstained control sample to determine the level of autofluorescence. - Use a spectral imaging system and linear unmixing to separate the specific dye signal from the autofluorescence. - Consider using a commercial autofluorescence quenching solution.
Non-Specific Binding The dye may bind non-specifically to cellular components or the coverslip. - Include a blocking step with an agent like Bovine Serum Albumin (BSA) before staining. - Ensure buffers are filtered to remove particulates that can contribute to background.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Acid Green dyes?

A1: The optimal pH can vary depending on the specific Acid Green dye and the application. As acid dyes, their binding to tissues is often favored in acidic conditions. However, the fluorescence quantum yield might have a different pH dependency. It is recommended to test a range of pH values (e.g., from 4.0 to 7.4) for your imaging buffer to determine the optimal condition for your experiment.

Q2: How can I reduce photobleaching of my Acid Green dye?

A2: Photobleaching can be minimized by reducing the excitation light intensity and exposure time. Using an antifade mounting medium is highly recommended. These reagents often contain antioxidants that scavenge reactive oxygen species, which are major contributors to photobleaching.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemicals added to mounting media to reduce photobleaching. They work by scavenging for free radicals, particularly reactive oxygen species, that are generated during fluorescence excitation and can destroy fluorophores. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q4: Should I be concerned about the photostability of Acid Green dyes?

A4: Yes, like most fluorophores, Acid Green dyes are susceptible to photobleaching. The degree of photostability can vary between different Acid Green dyes. For experiments requiring long or repeated exposures to excitation light, selecting a more photostable dye or using effective antifade reagents is crucial.

Q5: How do I choose the correct filters for my Acid Green dye?

A5: Always refer to the manufacturer's specifications for the excitation and emission maxima of your specific Acid Green dye. The bandpass filters in your microscope should be centered around these wavelengths to maximize signal detection and minimize bleed-through from other fluorophores or autofluorescence.

Data Presentation

Due to the limited availability of specific quantitative data for the broad class of "Acid Green dyes," the following tables provide an illustrative example of how to present such data. Researchers should generate their own data for the specific Acid Green dye and experimental conditions they are using.

Table 1: Illustrative Effect of pH on Relative Fluorescence Intensity of an Acid Green Dye

pHRelative Fluorescence Intensity (Arbitrary Units)
4.085
5.095
6.0100
7.070
8.050

Table 2: Illustrative Effect of Antifade Reagents on the Photostability of an Acid Green Dye

Antifade ReagentTime to 50% Signal Decay (seconds)
None30
Reagent A90
Reagent B120

Experimental Protocols

General Protocol for Staining Adherent Cells with Acid Green Dye

This protocol provides a general framework. All steps, including dye concentration and incubation times, should be optimized for your specific cell type and Acid Green dye.

Materials:

  • Adherent cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Acid Green dye stock solution

  • Staining buffer (pH-optimized for your dye)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

  • Fixation (for fixed-cell imaging):

    • Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with 1% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Prepare the working solution of your Acid Green dye in the optimized staining buffer. The optimal concentration should be determined by titration.

    • Aspirate the blocking solution and add the dye solution to the cells.

    • Incubate for the optimized time (e.g., 15-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with the staining buffer or PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter sets for your Acid Green dye.

Visualizations

Troubleshooting_Weak_Signal Start Weak or No Signal CheckFilters Check Microscope Filter Sets Start->CheckFilters CheckConcentration Optimize Dye Concentration CheckFilters->CheckConcentration Filters Correct Sol_Filters Use correct excitation/emission wavelengths CheckFilters->Sol_Filters CheckpH Optimize Buffer pH CheckConcentration->CheckpH Concentration Optimized Sol_Concentration Perform dye titration CheckConcentration->Sol_Concentration CheckPhotobleaching Minimize Photobleaching CheckpH->CheckPhotobleaching pH Optimized Sol_pH Test different pH values CheckpH->Sol_pH CheckProtocol Review Staining Protocol CheckPhotobleaching->CheckProtocol Antifade Used Sol_Photobleaching Use antifade, reduce light exposure CheckPhotobleaching->Sol_Photobleaching SignalOK Signal Improved CheckProtocol->SignalOK Protocol Optimized Sol_Protocol Optimize fixation, permeabilization, and washing steps CheckProtocol->Sol_Protocol

Caption: Troubleshooting workflow for a weak or non-existent fluorescence signal.

Staining_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Staining Staining with Acid Green Dye Blocking->Staining Washing Washing Staining->Washing Mounting Mounting with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General experimental workflow for staining cells with Acid Green dyes.

References

Common contaminants in commercial Acid Green 12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Acid Green 12 (C.I. 13425). The information provided addresses common issues related to contaminants and their potential impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as Acid Complex Green B, is a water-soluble, single azo, metal-complex dye.[1][2] In a research setting, it is utilized as a biological stain and a component in dyeing various materials for experimental purposes. Its properties make it suitable for applications requiring a vibrant green colorant.

Q2: What are the potential contaminants in commercial preparations of this compound?

Commercial this compound can contain several types of impurities stemming from its manufacturing process. The synthesis involves the diazotization of 2-Amino-5-nitrophenol and its subsequent coupling with 6-Aminonaphthalene-1-sulfonic acid, followed by processing with a chromium compound.[1] Potential contaminants include:

  • Unreacted Starting Materials and Intermediates: Residual amounts of 2-Amino-5-nitrophenol and 6-Aminonaphthalene-1-sulfonic acid.

  • Subsidiary Colors: Structurally similar dye molecules formed due to side reactions or impurities in the starting materials.

  • Aromatic Amines: These can be present as unreacted precursors or result from the cleavage of the azo bond. Certain aromatic amines are regulated due to their carcinogenic potential.

  • Heavy Metals: Residual chromium from the manufacturing process is a primary concern. Other heavy metals like lead, arsenic, and mercury can also be present as trace impurities.

  • Inorganic Salts: Byproducts such as sodium chloride or sodium sulfate may remain from the synthesis and purification steps.

Q3: How can contaminants in this compound affect my experimental results?

The presence of impurities can have significant impacts on experimental outcomes:

  • Inaccurate Quantification: Impurities that absorb light at similar wavelengths to this compound can lead to errors in spectrophotometric measurements and other quantitative assays.

  • Altered Biological Activity: Heavy metals and aromatic amines can be toxic to cells, potentially leading to unexpected cytotoxicity, altered cell signaling, or other off-target effects in biological assays.

  • Lack of Reproducibility: Batch-to-batch variability in the type and concentration of contaminants can lead to inconsistent results and hinder the reproducibility of experiments.

  • Interference in Analytical Techniques: Impurities can co-elute with analytes of interest in chromatographic methods or suppress/enhance ionization in mass spectrometry, leading to inaccurate identification and quantification.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise when using commercial this compound.

Issue 1: Inconsistent or Non-Reproducible Staining/Labeling Results
Potential Cause Troubleshooting Steps
Batch-to-batch variability in dye content and purity. 1. Purchase high-purity or certified grade this compound whenever possible. 2. Request a Certificate of Analysis (CoA) from the supplier for each new lot, and compare the purity specifications. 3. If possible, perform a simple quality control check, such as UV-Vis spectrophotometry, to compare the absorbance spectra of different batches. 4. Consider purifying a small amount of the commercial dye for critical experiments (see Experimental Protocols).
Presence of interfering subsidiary colors. 1. Use a more specific detection method if available, such as fluorescence microscopy if this compound has fluorescent properties that the impurities lack. 2. Analyze the dye by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of colored impurities.
Issue 2: Unexpected Cellular Toxicity or Altered Biological Responses
Potential Cause Troubleshooting Steps
Contamination with heavy metals (e.g., chromium). 1. Switch to a supplier that provides data on heavy metal content. 2. If heavy metal contamination is suspected, consider using a chelating agent in your experimental buffer, if compatible with your assay. 3. Test the toxicity of the dye solution at various concentrations to determine a non-toxic working concentration.
Presence of toxic aromatic amines. 1. Use a purification method to remove small organic impurities. 2. Handle the dye powder with appropriate personal protective equipment (PPE) to minimize exposure.
Troubleshooting Workflow for Unexpected Experimental Results

Below is a logical workflow to diagnose issues when using commercial this compound.

G A Unexpected Experimental Results B Check for Obvious Errors (e.g., concentration, protocol) A->B C Results Consistent with Literature? B->C D Problem Likely Not Dye-Related C->D Yes E Suspect Dye Quality Issue C->E No F Review Supplier's Certificate of Analysis (CoA) E->F G CoA Indicates High Purity? F->G H Consider Contaminants Not Listed on CoA G->H No I Contact Supplier for More Detailed Purity Information G->I Yes J Perform In-House Quality Control (e.g., HPLC, ICP-MS) H->J I->J K Source Dye from a Different Supplier or Lot J->K L Purify Commercial Dye J->L

Caption: Troubleshooting workflow for this compound.

Data on Common Contaminants

While specific quantitative data for contaminants in every batch of commercial this compound is not publicly available, the following table provides typical specifications for high-purity dyes used in regulated applications, such as food and drug colorants. These can serve as a benchmark for assessing the quality of a commercial dye.

Contaminant Type Common Impurities Typical Specification Limits for High-Purity Dyes Primary Analytical Method
Heavy Metals Lead (Pb) Arsenic (As) Mercury (Hg) Chromium (Cr)< 10 ppm < 3 ppm < 1 ppm < 50 ppmInductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Organic Impurities Subsidiary Colors Unreacted Intermediates Aromatic Amines< 1-6% < 0.5% Varies by specific amine (e.g., < 20 mg/kg for banned amines)High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection; Gas Chromatography-Mass Spectrometry (GC-MS) for volatile amines
Inorganic Salts & Moisture Chlorides and Sulfates Volatile Matter< 15% (combined) VariesGravimetric Analysis, Ion Chromatography

Data compiled from FDA regulations for color additives and other sources.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and semi-quantify the main dye component from organic impurities such as subsidiary colors and unreacted intermediates.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • HPLC system with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05 M ammonium acetate buffer in water, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 630 nm) and at a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • The purity is estimated by the area normalization method. The peak area of the main this compound component is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Protocol 2: Determination of Banned Aromatic Amines from this compound

Objective: To detect the presence of specific banned aromatic amines that may be released from the dye under reductive conditions. This protocol is based on standard methods for testing azo dyes.

Materials:

  • This compound sample

  • Citrate buffer (0.06 M, pH 6.0)

  • Sodium dithionite

  • Methyl tert-butyl ether (MTBE)

  • GC-MS system

Methodology:

  • Reductive Cleavage:

    • Weigh 1.0 g of the this compound powder into a reaction vessel.

    • Add 17 mL of pre-heated (70°C) citrate buffer.

    • Add 3 mL of freshly prepared sodium dithionite solution (200 mg/mL).

    • Maintain the mixture at 70°C for 30 minutes with occasional shaking.

    • Cool the solution rapidly in an ice bath.

  • Extraction:

    • Add 10 mL of MTBE to the cooled solution.

    • Vortex or shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction with another 10 mL of MTBE and combine the organic extracts.

  • Analysis:

    • Concentrate the combined extracts under a gentle stream of nitrogen if necessary.

    • Analyze the extract by GC-MS according to a validated method for aromatic amines.

Workflow Diagram for Impurity Analysis

G A Commercial this compound Sample B Organic Impurity Analysis A->B C Heavy Metal Analysis A->C D HPLC-UV/MS B->D E GC-MS (after reduction) B->E F ICP-MS / AAS C->F G Identify & Quantify: - Subsidiary Dyes - Unreacted Intermediates D->G H Identify & Quantify: - Banned Aromatic Amines E->H I Identify & Quantify: - Cr, Pb, As, Hg, etc. F->I J Purity Assessment Report G->J H->J I->J

Caption: Workflow for the analysis of impurities in this compound.

References

Stability of Acid Green 12 in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid Green 12 in various buffer systems. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is generally soluble and stable in water and ethanol.[1][2] It is known to maintain its green color in aqueous solutions.

Q2: How does pH affect the stability and color of this compound?

This compound is an acid dye that exhibits a brilliant green color under acidic conditions.[3] Anecdotal evidence suggests it is also stable in highly alkaline environments, as its color reportedly does not change in a 10% sodium hydroxide solution.[1] However, significant pH shifts outside the optimal range for your experiment may still impact its spectral properties and long-term stability.

Q3: Is this compound compatible with common laboratory buffers like phosphate, acetate, and Tris?

  • Phosphate Buffers: Phosphate buffers are widely used and generally inert. However, at high concentrations, phosphate ions can sometimes interact with other molecules in solution. It is advisable to test for any precipitation or spectral shifts when using high molarity phosphate buffers.

  • Acetate Buffers: Acetate buffers are common for experiments in the acidic pH range (typically 3.6 to 5.6). Given that this compound is stable in acidic conditions, it is likely to be compatible with acetate buffers.

  • Tris Buffers: Tris buffers are widely used for biological applications in the neutral to slightly alkaline pH range (7.0 to 9.0). Tris contains a primary amine group which, in some specific cases, can interact with other molecules. A preliminary compatibility test is recommended.

Q4: What factors can cause the degradation of this compound during an experiment?

Several factors can potentially lead to the degradation of this compound:

  • Photodegradation: Exposure to light, especially UV radiation, can cause the dye to fade over time. It is recommended to store stock solutions in the dark and minimize light exposure during experiments.

  • Thermal Degradation: High temperatures can accelerate the degradation of the dye. For long-term storage, refrigeration is advisable. The stability at elevated experimental temperatures should be evaluated.

  • Strong Oxidizing or Reducing Agents: The presence of strong oxidizing or reducing agents in your experimental system may lead to the chemical degradation of the dye.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change or fading of the dye solution. pH of the buffer is outside the stable range for this compound.1. Verify the pH of your buffer system. 2. Test the stability of this compound in a small volume of your buffer at the intended pH before proceeding with the full experiment.
Presence of strong oxidizing or reducing agents.1. Review the components of your experimental system for any strong oxidizing or reducing agents. 2. If possible, substitute these components with less reactive alternatives.
Photodegradation due to excessive light exposure.1. Prepare dye solutions fresh. 2. Store stock solutions in amber vials or wrap containers in aluminum foil. 3. Minimize exposure of the experimental setup to ambient light.
Precipitation is observed after adding this compound to the buffer. Low solubility in the specific buffer system.1. Ensure the concentration of this compound is within its solubility limit in your buffer. 2. Consider preparing a more concentrated stock solution in water or ethanol and then diluting it into your buffer.
Incompatibility with buffer components.1. Test the solubility of this compound in a range of buffer concentrations. 2. Consider switching to an alternative buffer system.
Inconsistent results in colorimetric or fluorescent assays. Degradation of the dye over the course of the experiment.1. Perform a time-course experiment to monitor the absorbance or fluorescence of this compound in your buffer system under experimental conditions (e.g., temperature, lighting). 2. If significant degradation is observed, consider preparing fresh dye solutions for each experiment or correcting for the degradation rate.

Stability Data Summary

The following table summarizes the known and inferred stability of this compound. Quantitative data is limited in the public domain, and it is highly recommended to perform specific stability tests for your experimental conditions.

Parameter Condition Observed/Inferred Stability Source
pH AcidicStable, brilliant green color.[3]
Highly Alkaline (10% NaOH)Stable, no color change.
Solvent WaterSoluble and stable.
EthanolSoluble and stable.
Strong Sulfuric AcidUnstable, color changes to blue-light red.
Light UV/Visible LightPotential for photodegradation (inferred from general dye properties).
Temperature High TemperaturesPotential for accelerated degradation (inferred from general chemical kinetics).

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to determine the stability of this compound across a range of pH values using spectrophotometry.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, acetate, phosphate, Tris, glycine-NaOH) covering a pH range from 3 to 10.

  • Spectrophotometer and cuvettes

  • pH meter

Procedure:

  • Prepare a concentrated stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Prepare a series of working solutions by diluting the stock solution into each buffer to a final concentration with a measurable absorbance in the linear range of the spectrophotometer (e.g., 10 µg/mL).

  • Measure the initial absorbance spectrum (e.g., from 400 nm to 800 nm) for each working solution immediately after preparation. Record the wavelength of maximum absorbance (λmax).

  • Incubate the working solutions under desired experimental conditions (e.g., room temperature, 37°C) and protected from light.

  • Measure the absorbance spectrum of each solution at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the data by plotting the absorbance at λmax versus time for each pH. A significant decrease in absorbance indicates degradation.

Protocol 2: Photostability Assessment of this compound

This protocol is designed to evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • A suitable buffer in which this compound is known to be stable (determined from Protocol 1).

  • Spectrophotometer and cuvettes

  • A controlled light source (e.g., a UV lamp or a solar simulator).

  • Aluminum foil.

Procedure:

  • Prepare a working solution of this compound in the chosen buffer.

  • Divide the solution into two sets of cuvettes. One set will be the "light-exposed" group, and the other will be the "dark control."

  • Wrap the "dark control" cuvettes completely in aluminum foil.

  • Place both sets of cuvettes under the light source.

  • Measure the absorbance spectrum of one cuvette from each set at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Analyze the data by comparing the change in absorbance at λmax for the light-exposed samples to the dark controls. A significantly faster decrease in absorbance in the light-exposed samples indicates photodegradation.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions in each buffer stock->working buffers Prepare Buffers (pH 3-10) buffers->working initial_spec Measure Initial Absorbance Spectrum working->initial_spec incubation Incubate Solutions (Time points: 0, 1, 2, 4, 8, 24h) initial_spec->incubation timed_spec Measure Absorbance at each time point incubation->timed_spec plot Plot Absorbance vs. Time for each pH timed_spec->plot conclusion Determine pH Stability Range plot->conclusion

Caption: Workflow for assessing the pH stability of this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue (e.g., Color Fade, Precipitation) pH Incorrect pH issue->pH reagents Reactive Reagents issue->reagents light Photodegradation issue->light solubility Low Solubility issue->solubility verify_pH Verify & Test pH pH->verify_pH Address check_reagents Review Reagents reagents->check_reagents Address protect_light Protect from Light light->protect_light Address test_solubility Test Solubility solubility->test_solubility Address

Caption: Troubleshooting logic for this compound stability issues.

References

Validation & Comparative

A Comparative Guide to Green Fluorescent Dyes: Acid Green 12 vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescence microscopy and cellular analysis, the selection of an appropriate fluorescent dye is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of four green fluorescent dyes: Acid Green 12, Fluorescein Isothiocyanate (FITC), Alexa Fluor 488, and DyLight 488. While FITC has been a long-standing workhorse in the field, newer dyes like Alexa Fluor 488 and DyLight 488 have been engineered for superior performance. This compound, primarily known as a textile dye, is included to highlight the critical differences between industrial colorants and fluorophores optimized for biological research.

Data Presentation: Quantitative Comparison of Green Fluorescent Dyes

The following table summarizes the key photophysical and chemical properties of the compared dyes.

PropertyThis compoundFluorescein Isothiocyanate (FITC)Alexa Fluor 488DyLight 488
Excitation Max (nm) Not Reported for Fluorescence Applications~495~495[1]~493[2][3]
Emission Max (nm) Not Reported for Fluorescence Applications~525~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported for Fluorescence Applications~75,000~71,000~70,000
Quantum Yield (Φ) Not Reported for Fluorescence Applications~0.92~0.92High (Specific value not consistently reported)
Photostability Not Reported for Fluorescence ApplicationsLowHighHigh
pH Sensitivity Not Reported for Fluorescence ApplicationsHigh (Fluorescence decreases in acidic pH)Low (pH insensitive from 4-10)Low (pH insensitive from 4-9)
Primary Application Textile, Leather, and Paper DyeingBiological Imaging, Flow CytometryBiological Imaging, Flow CytometryBiological Imaging, Flow Cytometry
CAS Number 10241-21-13326-32-7 (Isomer I)Not Applicable (Proprietary)Not Applicable (Proprietary)
Molecular Weight ( g/mol ) ~410.34~389.38~800Not specified

Performance Overview

This compound is a monoazo metal complex dye primarily used in the textile, leather, and paper industries for its coloring properties. There is a significant lack of published data regarding its fluorescence characteristics, such as excitation and emission maxima, quantum yield, and photostability, in the context of biological imaging. Its chemical structure and primary applications suggest it is not optimized for use as a fluorescent probe in research settings.

Fluorescein Isothiocyanate (FITC) is one of the most well-known and widely used green fluorescent dyes. It possesses a high quantum yield and is relatively bright. However, its major drawbacks are its susceptibility to photobleaching and the pH sensitivity of its fluorescence, which decreases significantly in acidic environments. These limitations can be problematic for long-term imaging experiments and for studies involving acidic organelles.

Alexa Fluor 488 is a modern, high-performance fluorescent dye that was developed to overcome the limitations of FITC. It exhibits exceptional photostability and its fluorescence is stable over a wide pH range (4-10). With a high quantum yield and brightness comparable to FITC, Alexa Fluor 488 is an excellent choice for demanding applications such as confocal microscopy and single-molecule detection.

DyLight 488 is another advanced green fluorescent dye that offers significant improvements over traditional fluorophores like FITC. It is characterized by its high fluorescence intensity and excellent photostability. Similar to Alexa Fluor 488, DyLight 488's fluorescence is also insensitive to pH variations in the physiological range. These properties make it a reliable and robust dye for a variety of fluorescence-based assays.

Visualizing Experimental Workflows and Signaling Pathways

To provide a practical context for the application of green fluorescent dyes, the following diagrams illustrate a common experimental workflow and a relevant signaling pathway.

G Immunofluorescence Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Secondary Antibody Incubation (e.g., Alexa Fluor 488 conjugate) wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mounting Mounting with Antifade Reagent wash4->mounting imaging Fluorescence Microscopy mounting->imaging G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

A Tale of Two Dyes: Lissamine Green Dominates in Biological Staining While Acid Green 12's Role Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting a vital stain for biological applications, the choice between Lissamine Green and Acid Green 12 is starkly clear. Lissamine Green stands as a well-documented and widely accepted vital stain, particularly in the field of ophthalmology for assessing ocular surface health. In sharp contrast, this compound, while utilized in various industrial applications, lacks substantive scientific evidence or established protocols for its use in biological staining.

Lissamine Green has carved a significant niche in clinical and research settings due to its ability to selectively stain dead and degenerated cells without affecting healthy ones.[1][2][3] This property makes it an invaluable tool for diagnosing and monitoring conditions such as dry eye disease.[1][4] Its safety profile and patient tolerance are well-established, with studies indicating it is less irritating than the historically used Rose Bengal.

Conversely, information regarding this compound in a biological context is virtually nonexistent in peer-reviewed literature. It is predominantly cited as a dye for textiles, leather, and paper. While some chemical suppliers may list it for "microscopy" or as a "biological stain," these claims are not substantiated by published experimental data or protocols. Furthermore, ambiguity exists regarding its precise chemical identity, with different sources providing conflicting information.

This guide provides a comprehensive comparison based on the available scientific evidence, focusing on the well-characterized properties and applications of Lissamine Green and highlighting the significant knowledge gap concerning this compound's utility in biological staining.

Performance and Properties: A Head-to-Head Comparison

Due to the lack of data for this compound in biological applications, a direct quantitative comparison is not feasible. The following table summarizes the available information for both dyes.

FeatureLissamine GreenThis compound
Primary Application Vital biological stain, particularly for ocular surface examination.Industrial dye for textiles, leather, and paper.
Staining Mechanism Stains dead and degenerated epithelial cells and mucus.Not documented for biological specimens.
Synonyms Acid Green S, Wool Green S, Fast Light Green.Acid Complex Green B, Acid Green BLN.
C.I. Number 4409013425
Molecular Formula C27H25N2NaO7S2C16H11N4NaO6S
Molecular Weight 576.6 g/mol 410.34 g/mol
Solubility Soluble in water.Soluble in water and ethanol.
Toxicity Profile Excellent safety profile, non-toxic to healthy cells, and well-tolerated by patients.Potential for skin and eye irritation; safety in biological systems is not established.
Fluorescence Not fluorescent.Categorized as a fluorescent dye by one supplier, but no supporting data is available.

Experimental Protocols: Staining with Lissamine Green

Numerous studies have established and optimized protocols for Lissamine Green staining of the ocular surface. A typical protocol for clinical use is as follows:

Objective: To assess the integrity of the ocular surface epithelium.

Materials:

  • Sterile, individually wrapped Lissamine Green ophthalmic strips (1 mg).

  • Sterile saline solution.

  • Slit lamp with appropriate filters.

Procedure:

  • Moisten the tip of the Lissamine Green strip with a single drop of sterile saline.

  • Gently touch the moistened strip to the inferior bulbar conjunctiva of the eye, avoiding contact with the cornea.

  • Instruct the patient to blink several times to distribute the dye across the ocular surface.

  • Wait for 1 to 4 minutes to allow for optimal staining.

  • Examine the cornea and conjunctiva using a slit lamp with a red or green-free filter to enhance the visibility of the stain.

  • Grade the staining pattern based on established scales (e.g., Oxford Grading Scale).

Visualizing the Workflow: Lissamine Green Ocular Staining

The following diagram illustrates the typical workflow for using Lissamine Green in a clinical or research setting for ocular surface evaluation.

LissamineGreen_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Analysis prep1 Moisten Lissamine Green Strip with Saline app1 Apply to Inferior Bulbar Conjunctiva prep1->app1 Gentle Touch app2 Patient Blinks to Distribute Dye app1->app2 obs1 Wait 1-4 Minutes app2->obs1 Incubation obs2 Examine with Slit Lamp obs1->obs2 analysis1 Grade Staining Pattern obs2->analysis1

Lissamine Green Ocular Staining Workflow

The Staining Mechanism of Lissamine Green

Lissamine Green's utility as a vital stain stems from its inability to penetrate the intact membranes of healthy epithelial cells. However, in cases of cellular degeneration or death, membrane integrity is compromised, allowing the dye to enter and stain the cell nucleus and cytoplasm. This selective staining provides a clear visual demarcation between healthy and damaged tissue.

Staining_Mechanism cluster_healthy Healthy Epithelial Cell cluster_damaged Damaged/Dead Cell healthy_cell Intact Cell Membrane lg_outside_h Lissamine Green lg_outside_h->healthy_cell No Penetration damaged_cell Compromised Cell Membrane nucleus Nucleus & Cytoplasm (Stained) damaged_cell->nucleus Staining Occurs lg_outside_d Lissamine Green lg_outside_d->damaged_cell Penetration

References

Alternatives to Acid Green Dyes for Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is increasingly seeking sustainable and high-performance alternatives to conventional dyeing agents. Acid dyes, while offering vibrant colors on protein fibers like wool and silk, are often associated with environmental concerns due to their application process, which requires acidic conditions and can lead to significant wastewater pollution. This guide provides an objective comparison of two primary alternatives to Acid Green dyes: reactive dyes and natural dyes. The performance of these alternatives is evaluated based on experimental data for key metrics such as color fastness and color characteristics. Detailed experimental protocols and visual representations of the dyeing processes are also provided to facilitate reproducible research and development.

Performance Comparison of Dye Classes

The selection of a dye system is a critical decision in textile manufacturing, balancing performance, cost, and environmental impact. The following table summarizes the key performance indicators for acid dyes, reactive dyes, and natural dyes when applied to protein fibers like wool and silk. The data presented is a synthesis of findings from multiple studies, and fastness properties are rated on a scale of 1 to 5, where 5 indicates excellent performance.

Performance MetricAcid Dyes (e.g., Acid Green)Reactive Dyes (e.g., Reactive Green)Natural Dyes (e.g., Weld-Indigo Overdye)
Color Fastness to Washing 3-44-53-4
Color Fastness to Light 4-54-52-4
Color Fastness to Perspiration (Acidic & Alkaline) 3-44-53-4
Color Fastness to Rubbing (Dry & Wet) 44-53-4
Typical CIELAB Values (Green Shade on Wool) L: 50-60, a: -20 to -30, b: 15-25L: 55-65, a: -25 to -35, b: 20-30L: 45-55, a: -10 to -20, b*: 20-30
Environmental Impact High water and energy use; acidic effluent with unfixed dye.High salt content in effluent; high fixation rate reduces dye in wastewater.[1]Generally lower environmental impact, but mordants can be toxic; large land area required for cultivation.

In-Depth Analysis of Alternatives

Reactive Dyes

Reactive dyes offer a high-performance alternative to acid dyes for protein fibers. They form a strong, covalent bond with the fiber, resulting in excellent wash fastness.[2][3] The dyeing process typically occurs under neutral to slightly acidic conditions, followed by an alkaline fixation step. While the process can be more complex than acid dyeing, the superior fastness properties and potential for reduced dye in the effluent make them an attractive option.

Natural Dyes

Natural dyes, derived from plant, animal, or mineral sources, represent a sustainable and eco-friendly approach to textile coloration.[4] Achieving a vibrant green often involves a two-step process, such as dyeing with a yellow dye like weld (Reseda luteola) and then overdyeing with a blue dye like indigo (Indigofera tinctoria). The color fastness of natural dyes can be variable and is highly dependent on the choice of mordant, which is a substance used to fix the dye to the fabric. While generally exhibiting lower light fastness compared to synthetic dyes, the unique aesthetic and environmental appeal of natural dyes are significant advantages.

Experimental Protocols

Mordanting of Wool/Silk for Natural Dyeing

Objective: To prepare protein fibers for dyeing with natural colorants to improve dye uptake and fastness.

Materials:

  • Wool or silk yarn/fabric

  • Aluminum potassium sulfate (Alum)

  • Cream of Tartar

  • Stainless steel pot

  • Heating source

  • Weighing scale

  • Gloves and safety glasses

Procedure:

  • Weigh the dry wool or silk material. This is the weight of fiber (WOF).

  • Calculate the amount of mordant required: 15% of Alum to WOF and 6% of Cream of Tartar to WOF.

  • Fill a stainless steel pot with enough water to allow the fiber to move freely.

  • Dissolve the alum and cream of tartar in a small amount of hot water and then add it to the main pot.

  • Add the pre-wetted fiber to the mordant bath.

  • Slowly heat the bath to 80-90°C and maintain this temperature for one hour, stirring gently occasionally.

  • Allow the bath to cool completely.

  • Remove the fiber, gently squeeze out the excess liquid, and rinse with lukewarm water.

  • The mordanted fiber is now ready for dyeing.

Dyeing Wool with Reactive Dyes

Objective: To dye wool fibers with reactive dyes to achieve high fastness properties.

Materials:

  • Wool yarn/fabric

  • Reactive Green dye

  • Glauber's salt (sodium sulfate)

  • Soda ash (sodium carbonate)

  • Acetic acid

  • Stainless steel dye bath

  • Heating and stirring equipment

  • pH meter

Procedure:

  • Prepare the dye bath with water at 40°C.

  • Add a wetting agent and the pre-wetted wool.

  • Add Glauber's salt and run for 10 minutes.

  • Add the pre-dissolved reactive dye and run for 10 minutes.

  • Raise the temperature to 60°C at a rate of 1.5°C/minute.

  • Run for 30 minutes.

  • Add soda ash solution to raise the pH to 10.5-11.0 and run for 60-90 minutes for fixation.

  • Cool the dye bath and rinse the dyed wool.

  • Neutralize with acetic acid.

  • Rinse thoroughly and dry.

Overdyeing of Weld with Indigo for a Natural Green

Objective: To create a green color on wool/silk by first dyeing with a yellow natural dye (weld) and then overdyeing with a blue natural dye (indigo).

Procedure:

  • Yellow Dyeing (Weld):

    • Prepare a dye bath with weld extract (approximately 20% WOF).

    • Add the mordanted wool/silk to the dye bath.

    • Slowly heat the dye bath to 80°C and hold for one hour.

    • Allow the fiber to cool in the dye bath.

    • Rinse the yellow-dyed fiber and let it dry.

  • Blue Overdyeing (Indigo):

    • Prepare a natural indigo vat according to a standard recipe (e.g., a fructose or iron vat).

    • Dip the yellow-dyed fiber into the indigo vat for a short period (e.g., 1-5 minutes).

    • Remove the fiber from the vat and allow it to oxidize in the air. The color will change from yellow-green to a more distinct green.

    • Repeat the dipping and oxidizing process to achieve the desired depth of green.

    • Rinse the final green-dyed fiber thoroughly and dry.

Evaluation of Color Fastness

Objective: To quantitatively assess the color fastness of the dyed textiles.

Protocols:

  • Wash Fastness: ISO 105-C06

  • Light Fastness: ISO 105-B02

  • Perspiration Fastness: ISO 105-E04

  • Rubbing Fastness: ISO 105-X12

Visualizing the Dyeing Processes and Mechanisms

To better understand the workflows and chemical interactions, the following diagrams are provided in the DOT language for Graphviz.

DyeingWorkflow_Reactive cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Pre-wet Wool Pre-wet Wool Dye Bath (40°C) Dye Bath (40°C) Pre-wet Wool->Dye Bath (40°C) Add Glauber's Salt Add Glauber's Salt Dye Bath (40°C)->Add Glauber's Salt Add Reactive Dye Add Reactive Dye Add Glauber's Salt->Add Reactive Dye Heat to 60°C Heat to 60°C Add Reactive Dye->Heat to 60°C Fixation (add Soda Ash) Fixation (add Soda Ash) Heat to 60°C->Fixation (add Soda Ash) Cooling & Rinsing Cooling & Rinsing Fixation (add Soda Ash)->Cooling & Rinsing Neutralization (Acetic Acid) Neutralization (Acetic Acid) Cooling & Rinsing->Neutralization (Acetic Acid) Final Rinse & Dry Final Rinse & Dry Neutralization (Acetic Acid)->Final Rinse & Dry Dyed Wool Dyed Wool Final Rinse & Dry->Dyed Wool

Workflow for dyeing wool with reactive dyes.

DyeingWorkflow_Natural Mordanted Wool Mordanted Wool Weld Dye Bath (Yellow) Weld Dye Bath (Yellow) Mordanted Wool->Weld Dye Bath (Yellow) Indigo Vat (Blue) Indigo Vat (Blue) Weld Dye Bath (Yellow)->Indigo Vat (Blue) Oxidation Oxidation Indigo Vat (Blue)->Oxidation Oxidation->Indigo Vat (Blue) Repeat for deeper shade Green Dyed Wool Green Dyed Wool Oxidation->Green Dyed Wool

Workflow for creating a natural green via overdyeing.

ReactiveDye_Mechanism cluster_fiber Wool Fiber cluster_dye Reactive Dye Amino Group (-NH2) Amino Group (-NH2) Hydroxyl Group (-OH) Hydroxyl Group (-OH) Chromophore Chromophore Reactive Group Reactive Group Chromophore->Reactive Group Reactive Group->Amino Group (-NH2) Covalent Bond Formation (Alkaline pH) Reactive Group->Hydroxyl Group (-OH) Covalent Bond Formation (Alkaline pH)

Chemical mechanism of reactive dye fixation on wool.

Conclusion

Both reactive dyes and natural dyes present viable alternatives to Acid Green dyes for coloring protein fibers, each with a distinct set of performance characteristics and environmental considerations. Reactive dyes offer superior wash fastness due to the formation of a covalent bond with the fiber, making them suitable for applications requiring high durability. Natural dyes, while sometimes exhibiting lower fastness properties, provide an eco-friendly and sustainable option with a unique aesthetic. The choice between these alternatives will depend on the specific requirements of the final product, including desired color fastness, shade, and the priority given to environmental sustainability. Further research into optimizing the application of these alternative dye systems can lead to even greater improvements in their performance and environmental profiles.

References

A Comparative Guide to Protein Staining: Evaluating Acid Green 12 and Its Alternatives for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a fundamental aspect of experimental workflows. The choice of protein stain is critical, directly impacting the sensitivity, linear dynamic range, and reproducibility of quantitative analyses. This guide provides an objective comparison of Acid Green 12 (also known as Naphthol Green B) with commonly used alternatives, including Coomassie Brilliant Blue, Amido Black, and silver staining.

While this compound has historical applications in histology, there is a notable lack of comprehensive quantitative data for its use in the staining of proteins in polyacrylamide gels. Therefore, for the purpose of a direct comparison of green dyes, data for Fast Green FCF, a chemically similar triphenylmethane dye, is included.

Quantitative Performance Comparison of Protein Stains

The selection of an appropriate protein stain is contingent on the specific requirements of the experiment, such as the expected protein concentration and the need for downstream applications like mass spectrometry. The following table summarizes the key quantitative performance metrics for this compound and its alternatives.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeMS CompatibilityKey AdvantagesKey Disadvantages
This compound (Naphthol Green B) Data not readily availableData not readily availableGenerally considered compatibleHistorically used for staining collagen and animal tissue.Limited performance data available for PAGE; potential health and environmental concerns due to its naphthalene base.
Fast Green FCF ~30% sensitivity of Coomassie Blue R-250[1]Wider than Coomassie Blue R-250[1][2][3]YesGood linearity over a wide range of protein concentrations.Less sensitive than Coomassie Blue.
Coomassie Brilliant Blue R-250 ~8-10 ng~0.2 - 20 µgYesInexpensive, easy to use, and well-established protocols.Less sensitive than silver and fluorescent stains; requires destaining with organic solvents.
Coomassie Brilliant Blue G-250 (Colloidal) ~8-10 ng~20 ng - 1 µgYesHigher sensitivity and lower background than R-250; often requires only water for destaining.More expensive than R-250.
Amido Black 10B Less sensitive than Coomassie BlueData not readily availableYesRapid staining.Lower sensitivity compared to Coomassie Blue.
Silver Staining ~0.1 - 5 ngNarrowGenerally incompatible (some protocols are MS-compatible but with reduced sensitivity)Highest sensitivity among colorimetric stains.Complex and time-consuming protocol, low reproducibility, and narrow linear dynamic range, making it less suitable for quantification.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible quantitative results. Below are representative protocols for each of the discussed protein staining methods for standard 1.0 mm thick polyacrylamide mini-gels.

This compound (Naphthol Green B) Staining Protocol
  • Principle: this compound is an anionic dye that binds to proteins, likely through electrostatic interactions with basic amino acid residues.

  • Reagents:

    • Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

    • Staining Solution: 0.1% (w/v) Naphthol Green B in 1% (v/v) Acetic Acid

    • Destaining Solution: 7% (v/v) Acetic Acid

  • Procedure:

    • Fixation: After electrophoresis, place the gel in the Fixing Solution for 30 minutes with gentle agitation.

    • Washing: Rinse the gel with deionized water for 5 minutes.

    • Staining: Immerse the gel in the Staining Solution and incubate for 1-2 hours with gentle agitation.

    • Destaining: Transfer the gel to the Destaining Solution and destain until protein bands are clearly visible against a faint green background. Change the destaining solution as needed.

    • Storage: Store the gel in 7% Acetic Acid or deionized water.

Coomassie Brilliant Blue R-250 Staining Protocol
  • Principle: Coomassie Brilliant Blue R-250 is an anionic dye that binds non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues.

  • Reagents:

    • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid

    • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid

    • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid

  • Procedure:

    • Fixation: Place the gel in the Fixing Solution for at least 1 hour with gentle agitation. For thicker gels, extend the fixation time.

    • Staining: Remove the fixing solution and add the Staining Solution. Incubate for 2-4 hours with gentle agitation.

    • Destaining: Remove the staining solution and rinse the gel briefly with Fixing Solution. Add Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

    • Storage: Store the gel in 7% Acetic Acid or deionized water.

Amido Black 10B Staining Protocol (for Membranes and Gels)
  • Principle: Amido Black 10B is an anionic dye that binds to proteins.

  • Reagents:

    • Staining Solution: 0.1% (w/v) Amido Black 10B in 10% (v/v) Acetic Acid, 40% (v/v) Methanol

    • Destaining Solution: 25% (v/v) Isopropanol, 10% (v/v) Acetic Acid

  • Procedure:

    • Fixation (for gels): Fix the gel in 40% (v/v) Methanol, 10% (v/v) Acetic Acid for 30 minutes.

    • Staining: Immerse the gel or membrane in the Staining Solution for 5-10 minutes with gentle agitation.

    • Destaining: Transfer the gel or membrane to the Destaining Solution and agitate until the background is clear and protein bands are distinct.

    • Washing: Rinse with deionized water.

    • Storage: Store gels in deionized water. Air-dry membranes.

Silver Staining Protocol (Formaldehyde-Based)
  • Principle: Silver staining relies on the reduction of silver ions to metallic silver, which deposits on the protein. This method is significantly more sensitive than Coomassie-based stains.

  • Reagents:

    • Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid

    • Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate

    • Silver Solution: 0.1% (w/v) Silver Nitrate

    • Developing Solution: 2% (w/v) Sodium Carbonate, 0.04% (v/v) Formaldehyde (37%)

    • Stopping Solution: 5% (v/v) Acetic Acid

  • Procedure:

    • Fixation: Fix the gel in the Fixing Solution for at least 30 minutes.

    • Washing: Wash the gel with deionized water three times for 5-10 minutes each.

    • Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute.

    • Washing: Briefly rinse the gel with deionized water (2 x 1 minute).

    • Silver Incubation: Immerse the gel in the Silver Solution for 20 minutes at room temperature with gentle agitation.

    • Washing: Briefly rinse the gel with deionized water (2 x 1 minute).

    • Development: Add the Developing Solution and watch for the appearance of protein bands. This step is critical and may take a few minutes.

    • Stopping: Once the desired band intensity is reached, add the Stopping Solution to halt the development process. Incubate for 5 minutes.

    • Final Wash: Wash the gel thoroughly with deionized water.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the colorimetric staining of proteins in polyacrylamide gels.

ProteinStainingWorkflow cluster_electrophoresis Protein Separation cluster_staining Staining Protocol cluster_fixation Fixation cluster_washing1 Washing (Optional) cluster_staining_step Staining cluster_destaining Destaining/Development cluster_analysis Analysis electrophoresis SDS-PAGE fixation Fix proteins in gel (e.g., Methanol/Acetic Acid) electrophoresis->fixation washing1 Rinse with water fixation->washing1 stain_ag This compound washing1->stain_ag stain_cb Coomassie Blue washing1->stain_cb stain_ab Amido Black washing1->stain_ab stain_ss Silver Staining washing1->stain_ss destain Remove excess stain or develop silver particles stain_ag->destain stain_cb->destain stain_ab->destain stain_ss->destain imaging Image Acquisition destain->imaging quantification Quantitative Analysis imaging->quantification

Caption: General workflow for colorimetric protein staining in polyacrylamide gels.

References

Validation of Acid Dyes for In Vitro Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used dyes for in vitro cytotoxicity and proliferation assays. The focus is on the validation of protein-staining dyes, with a prospective look at the utility of Acid Green 12 as a potential, though currently unvalidated, candidate. We will compare its theoretical application with established methods such as the Sulforhodamine B (SRB), Crystal Violet (CV), and the metabolic-based MTT assay.

Introduction to Cell Viability Assays

Determining the number of viable cells in a culture is a cornerstone of in vitro toxicology and drug discovery. The choice of assay can significantly impact the interpretation of experimental results. Assays can be broadly categorized into those that measure metabolic activity (like the MTT assay) and those that quantify cellular components, such as total protein (like the SRB and Crystal Violet assays). Protein-staining assays offer a stable endpoint and are less susceptible to interference from compounds that affect cellular metabolism.

This compound is a water-soluble anionic dye, traditionally used in the textile and paper industries.[1][2][3] Its chemical properties as an acid dye suggest it may bind to cellular proteins through electrostatic interactions, similar to other acid dyes used in biological staining.[4] This guide will explore this potential by comparing it to well-established assays.

Comparison of In Vitro Assays

The following table summarizes the key characteristics of the SRB, Crystal Violet, and MTT assays, providing a framework for evaluating the potential of new dyes like this compound.

FeatureSulforhodamine B (SRB) AssayCrystal Violet (CV) AssayMTT AssayPotential: this compound Assay
Principle Colorimetric; binds to basic amino acids of cellular proteins.[3]Colorimetric; binds to proteins and DNA.Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Theoretical: Colorimetric; binding to cellular proteins.
Endpoint Total protein content (biomass).Total protein and DNA content.Mitochondrial metabolic activity.Theoretical: Total protein content.
Advantages - Stable endpoint- Good linearity with cell number- High sensitivity- Less interference from metabolic effects of compounds- Simple and inexpensive- Stable endpoint- Widely used and well-established- Reflects cell metabolic activityTheoretical:- Potentially stable endpoint- May have low background
Disadvantages - Requires cell fixation- Can be difficult to wash unbound dye from dense cultures- Less sensitive than SRB- Endpoint is unstable (formazan crystals are insoluble)- Can be affected by compounds that alter mitochondrial function- Less linear at high cell densities- Not validated for in vitro assays- Optimal staining and solubilization conditions are unknown- Potential for high background staining
Readout Absorbance (~510-570 nm)Absorbance (~570 nm)Absorbance (~570-590 nm)Theoretical: Absorbance (wavelength to be determined)

Experimental Workflows and Signaling Pathways

The workflow for protein-staining based cytotoxicity assays is a multi-step process involving cell fixation, staining, washing, and solubilization of the bound dye for quantification.

G General Workflow for Protein-Staining Cytotoxicity Assays cluster_0 Cell Culture and Treatment cluster_1 Cell Fixation and Staining cluster_2 Quantification A Seed cells in 96-well plate B Incubate for cell attachment A->B C Treat cells with test compounds B->C D Fix cells with Trichloroacetic Acid (TCA) or Methanol C->D E Wash and air dry D->E F Stain with protein dye (e.g., SRB, Crystal Violet) E->F G Wash away unbound dye F->G H Solubilize bound dye G->H I Measure absorbance with a plate reader H->I J Data Analysis: Calculate cell viability I->J G MTT Assay Signaling Pathway cluster_0 Cellular Process cluster_1 Measurement A Viable Cell B Mitochondrial Dehydrogenases A->B D Formazan (Purple, insoluble) B->D Reduction C MTT (Yellow, soluble) C->B E Solubilization of Formazan D->E F Absorbance Measurement (570-590 nm) E->F

References

Comparative Guide to Green Acid Dyes in Histological Staining with a Focus on Tissue Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of green acid dyes used in histological staining, with a particular focus on their application as counterstains for connective tissues. While the initial topic of interest was the cross-reactivity of Acid Green 12, a comprehensive literature search revealed a significant lack of data regarding its use in biological tissue staining. Therefore, this guide will focus on well-documented and commonly used alternatives, providing experimental data and protocols to aid in the selection of an appropriate green counterstain for your research needs.

Introduction to Acid Dyes in Histology

Acid dyes are anionic, carrying a negative charge in solution. Their staining mechanism relies on electrostatic interactions with cationic (basic) components in tissues, such as the amino groups in proteins like collagen.[1] This property makes them excellent counterstains, providing a contrasting color to highlight specific tissue structures. The most common application of green acid dyes is in trichrome staining methods, where they are used to differentiate collagen from cytoplasm and muscle.[2]

Overview of Green Acid Dyes

While information on the histological application of this compound is scarce, with its primary use being in the textile and paper industries, several other green acid dyes are well-established in histology laboratories.[3] This guide will focus on the following alternatives:

  • Naphthol Green B (Acid Green 1): A nitroso dye specifically used for staining collagen.[4]

  • Light Green SF Yellowish (Acid Green 5): A widely used counterstain in trichrome methods, though it is known to fade over time.

  • Fast Green FCF (C.I. 42053): A brilliant green dye often used as a more lightfast alternative to Light Green SF Yellowish.

Comparative Performance and Data

The choice of a green counterstain can be critical for achieving optimal contrast and clarity in histological preparations. The following table summarizes the key characteristics and typical working parameters of the discussed green acid dyes.

FeatureNaphthol Green B (Acid Green 1)Light Green SF Yellowish (Acid Green 5)Fast Green FCF (C.I. 42053)This compound
C.I. Number 10020420954205313425
Primary Target CollagenCollagen, General CounterstainCollagen, Total ProteinNot well-documented for histology
Typical Concentration 0.5% - 1% in 0.5% acetic acid0.1% - 0.2% in 0.2% acetic acid0.1% in 1% acetic acidNo data available
Staining Time 5-10 minutes5 seconds - 10 minutes4-15 minutesNo data available
Lightfastness GoodProne to fadingExcellent, more lightfast than Light Green SFNo data available
Solubility WaterWater, EthanolWaterWater, Ethanol

Experimental Protocols

Detailed experimental protocols are essential for reproducible staining results. Below are representative protocols for the use of Naphthol Green B, Light Green SF Yellowish, and Fast Green FCF as counterstains in a trichrome staining procedure.

Protocol 1: Naphthol Green B Staining (Modified Masson's Trichrome)

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol.

    • "Blue" in running tap water.

  • Cytoplasmic Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Rinse in distilled water.

  • Differentiation and Mordanting:

    • Differentiate in 5% phosphotungstic acid/phosphomolybdic acid solution for 10-15 minutes, until collagen is decolorized.

    • Rinse in distilled water.

  • Collagen Staining:

    • Stain in 1% Naphthol Green B solution (in 1% acetic acid) for 10 minutes.

    • Rinse briefly in 1% acetic acid.

  • Dehydration and Mounting:

    • Dehydrate rapidly through ascending grades of ethanol.

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Green

Protocol 2: Light Green SF Yellowish Staining (as part of a PAS protocol)

This protocol is for a Periodic Acid-Schiff (PAS) stain with a Light Green counterstain.

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Periodic Acid Oxidation: Place in 0.5% periodic acid solution for 5 minutes.

  • Washing: Wash in three changes of tap water, then rinse in distilled water.

  • Schiff Reaction: Stain in Schiff reagent for 20 minutes.

  • Color Development: Wash gently in lukewarm tap water for 10 minutes.

  • Counterstaining:

    • Counterstain in 0.1% Light Green SF Yellowish solution for 5 seconds.

  • Dehydration and Mounting: As described in Protocol 1.

Expected Results:

  • Fungi, Glycogen, Mucin: Magenta

  • Background: Pale Green

Protocol 3: Fast Green FCF Staining (Trichrome)

This protocol utilizes Fast Green FCF for its brilliant and lasting color.

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 5 minutes.

  • Washing: Wash in running tap water for 5 minutes.

  • Cytoplasmic Staining: Stain in an acid fuchsin solution (0.2%) for 10-15 minutes.

  • Rinsing: Rinse with 1% acetic acid.

  • Collagen Staining:

    • Stain in 0.1% Fast Green FCF solution for 4 minutes.

  • Rinsing: Rinse with 1% acetic acid.

  • Dehydration and Mounting: As described in Protocol 1.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle: Red

  • Collagen: Green

Mechanism of Staining and Experimental Workflows

The following diagrams illustrate the general mechanism of acid dye staining and a typical experimental workflow for histological staining.

Mechanism of Acid Dye Staining.

Staining_Workflow start Tissue Section (Paraffin Embedded) deparaffinize Deparaffinization & Rehydration start->deparaffinize nuclear Nuclear Staining (e.g., Hematoxylin) deparaffinize->nuclear cytoplasmic Cytoplasmic Staining (e.g., Acid Fuchsin) nuclear->cytoplasmic differentiate Differentiation (e.g., Phosphomolybdic Acid) cytoplasmic->differentiate counterstain Counterstaining (Green Acid Dye) differentiate->counterstain dehydrate Dehydration & Clearing counterstain->dehydrate mount Mounting dehydrate->mount end Microscopic Examination mount->end

General Histological Staining Workflow.

Conclusion

While the cross-reactivity of this compound with different tissues remains uncharacterized in the scientific literature, researchers have several reliable and well-documented green acid dye alternatives at their disposal. Naphthol Green B, Light Green SF Yellowish, and Fast Green FCF each offer distinct advantages and are suitable for various histological applications, particularly for staining collagen in trichrome methods. The choice of dye will depend on the specific requirements of the study, including the desired color intensity, permanence, and the nature of the primary stain used. The provided protocols and comparative data aim to assist researchers in making an informed decision for their experimental needs.

References

Spectroscopic comparison of Acid Green 12 and Acid Green 50

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic properties of Acid Green 12 and Acid Green 50, providing researchers, scientists, and drug development professionals with essential data for their applications.

In the world of synthetic dyes, both this compound and Acid Green 50 have carved out significant niches, from textile dyeing to biological staining. While both are classified as acid dyes and impart a green hue, their underlying chemical structures and, consequently, their interactions with light, differ significantly. This guide offers an objective, data-driven comparison of their spectroscopic properties to aid in the selection and application of these compounds in research and development.

At a Glance: Key Spectroscopic Parameters

Spectroscopic PropertyThis compound (Representative Data)Acid Green 50
Chemical Class Azo-Metal ComplexTriarylmethane
Absorption Maximum (λmax) ~714 nm (in water)[1]632 - 633 nm (in water)[2]
Molar Absorptivity (ε) Not available≥60,000 L·mol⁻¹·cm⁻¹ (at 630-636 nm in water)[3]
Emission Maximum (λem) Typically non-fluorescentNot available
Quantum Yield (ΦF) Typically very low to negligibleNot available

Experimental Protocols

The acquisition of the spectroscopic data presented above relies on standardized and well-established experimental methodologies. Below are detailed protocols for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption maximum (λmax) and the molar absorptivity (ε) of a dye.

Objective: To measure the absorbance spectrum of the dye in a specific solvent and determine its λmax and ε.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound or Acid Green 50 powder

  • Solvent (e.g., deionized water)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye powder and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "blank" spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear portion of this curve will be equal to the molar absorptivity.

Fluorescence Spectroscopy

This method is used to determine the emission maximum (λem) and the fluorescence quantum yield (ΦF) of a fluorescent dye.

Objective: To measure the fluorescence emission spectrum and determine the quantum yield of the dye.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Dye solution of known absorbance at the excitation wavelength

  • A quantum yield standard with a known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically the λmax of the dye).

  • Emission Spectrum Measurement: Scan the emission wavelengths over a range that is expected to contain the fluorescence peak. The wavelength with the highest fluorescence intensity is the λem.

  • Quantum Yield Measurement (Relative Method):

    • Measure the integrated fluorescence intensity of the sample solution.

    • Measure the integrated fluorescence intensity of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield of the sample using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

      • ΦF is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizing the Process and Concepts

To further elucidate the experimental workflow and the relationship between molecular structure and spectroscopic properties, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis prep_dye Dye Powder prep_stock Prepare Stock Solution prep_dye->prep_stock prep_solvent Solvent prep_solvent->prep_stock prep_dilute Serial Dilutions prep_stock->prep_dilute uv_vis UV-Vis Spectroscopy prep_dilute->uv_vis Analyze Absorbance fluorescence Fluorescence Spectroscopy prep_dilute->fluorescence Analyze Emission abs_data Absorbance Spectrum (λmax, ε) uv_vis->abs_data em_data Emission Spectrum (λem, ΦF) fluorescence->em_data

Experimental workflow for spectroscopic comparison.

structure_property cluster_ag12 This compound cluster_ag50 Acid Green 50 ag12_structure Azo-Metal Complex (e.g., with Cr³⁺ or Fe³⁺) ag12_props Absorption in Far-Red/NIR (λmax ~714 nm) Fluorescence Quenching ag12_structure->ag12_props d-d transitions & heavy atom effect ag50_structure Triarylmethane (Extended π-conjugated system) ag50_props Strong Absorption in Red (λmax ~633 nm) Potential for Fluorescence ag50_structure->ag50_props π-π* transitions

Structure-property relationship of the dyes.

Discussion and Conclusion

The spectroscopic comparison clearly delineates the differences between this compound and Acid Green 50. Acid Green 50, a triarylmethane dye, exhibits a strong absorption in the red region of the visible spectrum, making it appear a vibrant green. Its high molar absorptivity indicates it is a very efficient absorber of light. While its fluorescence properties are not well-documented, its extended π-conjugated system suggests a potential for fluorescence, although this can be influenced by various environmental factors.

On the other hand, this compound, as a representative of azo-metal complex dyes, shows a significantly red-shifted absorption maximum, extending into the near-infrared region. The presence of a metal ion in its structure is a key determinant of its spectroscopic properties. This metal center often leads to efficient non-radiative decay pathways, resulting in the quenching of fluorescence. This makes such dyes generally non-fluorescent.

References

A Comparative Analysis of Acid Green 12 Dyeing Efficacy on Polyamide vs. Wool Fibers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the dyeing performance of Acid Green 12, a monoazo metal complex dye, reveals distinct efficacy profiles on polyamide (nylon) and wool fibers. This guide synthesizes available data on color yield, fastness properties, and dyeing mechanisms to provide a comparative overview for researchers and scientists in textile and materials science.

While both polyamide and wool are amenable to dyeing with acid dyes due to the presence of amino groups in their polymer structures, their inherent chemical and physical differences lead to variations in dye uptake, fixation, and durability. This comparison guide elucidates these differences with a focus on this compound.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the key performance indicators of this compound on polyamide and wool. It is important to note that specific experimental data directly comparing this compound on both fibers is limited in publicly available literature. Therefore, the data presented is a composite of general knowledge of acid dye performance on these substrates and available technical specifications for this compound.

Performance Metric Polyamide (Nylon) Wool Notes
Color Yield (K/S Value) Potentially HigherGenerally GoodPolyamide's more open structure and higher number of accessible amino end groups can lead to a more rapid initial uptake and potentially higher color yield.
Wash Fastness (ISO 105-C06) Moderate (Rating: 3)Moderate (Rating: 3)The wash fastness of acid dyes is influenced by the strength of the ionic bonds formed. Both fibers exhibit moderate wash fastness with this compound.[1]
Light Fastness (AATCC 16) Moderate (Rating: 3-4)Moderate (Rating: 3-4)Light fastness is primarily a characteristic of the dye molecule itself. This compound exhibits moderate resistance to fading upon light exposure on both substrates.[1]
Exhaustion Rate Generally Higher & FasterSlower and more temperature-dependentThe amorphous regions in polyamide fibers allow for quicker diffusion of dye molecules, leading to a faster exhaustion of the dyebath.

Understanding the Dyeing Mechanisms

The dyeing of both polyamide and wool with acid dyes like this compound is predicated on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the fibers under acidic conditions. However, the structural differences between the synthetic polyamide and the natural protein fiber, wool, result in different dyeing behaviors.

Polyamide (Nylon): The crystalline structure of nylon contains amorphous regions that, when swollen in the dyebath, provide channels for the dye molecules to penetrate and access the amino end groups. The number of these amino end groups is a key factor in the dye uptake of polyamide.

Wool: Wool is a more complex protein fiber composed of a cuticle and a cortex. The hydrophobic epicuticle can act as a barrier to dye penetration, and the rate of dyeing is often controlled by the rate of diffusion through this layer. Wool has a higher concentration of various amino acid residues, including those with amino groups, which become protonated in an acid bath and serve as dye sites.

The interaction between this compound and these fibers can be visualized as follows:

G cluster_0 Dyeing Mechanism Dye This compound (Anionic) DyedFiber Dyed Fiber (Ionic Bond) Dye->DyedFiber Fiber Polyamide or Wool Fiber Fiber->DyedFiber Acid Acidic Dyebath (H+) Acid->Fiber Protonates -NH2 groups to -NH3+

Caption: General mechanism of acid dyeing on polyamide and wool.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized experimental protocols for dyeing polyamide and wool with this compound.

Dyeing Protocol for Polyamide (Nylon)
  • Material Preparation: Scour a pre-weighed polyamide fabric sample in a solution containing 1 g/L of a non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Set the liquor-to-goods ratio to 40:1.

    • Add 1% (on weight of fabric, o.w.f.) of a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Add the required amount of pre-dissolved this compound dye (e.g., 1% o.w.f.).

  • Dyeing Process:

    • Introduce the wet, scoured polyamide fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (100°C) at a rate of 1.5°C per minute.

    • Continue dyeing at the boil for 60 minutes, ensuring gentle agitation.

  • After-treatment:

    • Cool the dyebath to 70°C.

    • Rinse the dyed fabric successively with hot and cold water.

    • Perform a reduction clearing, if necessary, to remove surface dye and improve wash fastness.

    • Finally, rinse with cold water and air dry.

Dyeing Protocol for Wool
  • Material Preparation: Scour a pre-weighed wool fabric sample in a solution containing 1 g/L of a non-ionic detergent and 0.5 g/L of sodium carbonate at 50°C for 30 minutes. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Set the liquor-to-goods ratio to 40:1.

    • Add 10% (o.w.f.) of Glauber's salt (sodium sulfate) as a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.

    • Add the required amount of pre-dissolved this compound dye (e.g., 1% o.w.f.).

  • Dyeing Process:

    • Introduce the wet, scoured wool fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (100°C) at a rate of 1.5°C per minute.

    • Continue dyeing at the boil for 60-90 minutes, with gentle agitation to ensure even dyeing and prevent felting.

  • After-treatment:

    • Allow the dyebath to cool gradually to 70°C before rinsing.

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • Air dry the fabric away from direct sunlight.

Experimental Workflow Visualization

The logical flow for a comparative study of this compound on polyamide and wool can be represented as follows:

G cluster_workflow Comparative Dyeing Workflow P_Prep Polyamide Preparation (Scouring) Dyeing Dyeing with This compound (Controlled Conditions) P_Prep->Dyeing W_Prep Wool Preparation (Scouring) W_Prep->Dyeing P_Dyed Dyed Polyamide Dyeing->P_Dyed W_Dyed Dyed Wool Dyeing->W_Dyed P_Analysis Performance Analysis - K/S Value - Wash Fastness - Light Fastness - Exhaustion % P_Dyed->P_Analysis W_Analysis Performance Analysis - K/S Value - Wash Fastness - Light Fastness - Exhaustion % W_Dyed->W_Analysis Comparison Comparative Data Analysis P_Analysis->Comparison W_Analysis->Comparison

References

A Comparative Analysis of the Lightfastness of Acid Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness properties of various Acid Green dyes, crucial for applications where color stability upon light exposure is paramount. The information presented is supported by available experimental data from technical data sheets and scientific literature.

Introduction to Lightfastness

Lightfastness is a critical property of a colorant, describing its resistance to fading or changing color when exposed to light.[1] The degradation is primarily caused by the energy of ultraviolet radiation, which can alter or break the chemical bonds within the dye's chromophore, the part of the molecule responsible for its color.[1] The lightfastness of dyes is a key consideration in the textile, leather, and paper industries, as well as in specialized scientific applications where color integrity is essential.

Acid dyes, a class of anionic dyes, are widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] While known for their vibrant colors, their lightfastness can vary significantly depending on their chemical structure.[4]

The evaluation of lightfastness is standardized through internationally recognized testing methods, primarily ISO 105-B02 and AATCC Test Method 16. These tests utilize controlled light sources, typically xenon-arc lamps that simulate natural sunlight, to accelerate the fading process. The results are commonly reported using the Blue Wool Scale, which ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

Comparative Lightfastness Data of Acid Green Dyes

The following table summarizes the available quantitative data on the lightfastness of several Acid Green dyes. It is important to note that lightfastness ratings can be influenced by factors such as the specific substrate, dye concentration, and the presence of other finishing agents. The data presented here is compiled from various sources and should be considered as a comparative guide.

C.I. NameChemical ClassLightfastness Rating (Blue Wool Scale)Test StandardSource(s)
Acid Green 16Triphenylmethane1 - 4AATCC / ISO
Acid Green 25Anthraquinone4 - 6AATCC / ISO
Acid Green 27Anthraquinone6ISO
Acid Green 41Anthraquinone5 - 7ISO / AATCC

Note: A higher number on the Blue Wool Scale indicates better resistance to fading. A rating of 1 signifies very poor lightfastness, while a rating of 8 indicates excellent lightfastness.

Experimental Protocols

The standardized methods for determining the colorfastness to light of textiles are detailed in ISO 105-B02 and AATCC Test Method 16. Both methods provide a framework for exposing textile specimens to a xenon-arc lamp under controlled conditions.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source that is representative of natural daylight (D65).

  • Principle: A textile specimen is exposed to light from a xenon-arc lamp under controlled conditions, alongside a set of blue wool references (rated 1 to 8). The lightfastness is assessed by comparing the change in color of the specimen to that of the blue wool references.

  • Apparatus: A xenon-arc lamp apparatus with controlled irradiance, temperature, and humidity is used.

  • Procedure:

    • The test specimen and a set of blue wool references are mounted on holders.

    • A portion of each specimen and reference is covered with an opaque mask.

    • The mounted specimens and references are placed in the xenon-arc apparatus.

    • The exposure is carried out under specified conditions of temperature, humidity, and irradiance.

    • The exposure continues until a specified amount of fading has occurred on the test specimen or the blue wool references.

  • Evaluation: The change in color of the exposed portion of the test specimen is compared to the unexposed portion using a Grey Scale for assessing change in color (rated 1 to 5, where 5 is no change). The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.

AATCC Test Method 16: Colorfastness to Light

This method provides several options for determining the colorfastness to light of textiles using different light sources, including xenon-arc and carbon-arc lamps. AATCC 16.3 specifically pertains to the use of a xenon-arc lamp.

  • Principle: Similar to the ISO method, a test specimen is exposed to a light source under controlled conditions. The change in color is evaluated by comparison with AATCC Blue Wool Lightfastness Standards (L2-L9) or by instrumental color measurement.

  • Apparatus: A fadometer equipped with a xenon-arc or carbon-arc lamp.

  • Procedure:

    • The test specimen is placed in the fadometer.

    • The specimen is exposed for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Lightfastness Standard has faded to a predetermined level. One AFU is defined as 1/20th of the light exposure required to cause a color change equal to Grade 4 on the Grey Scale for Color Change for AATCC Blue Wool Lightfastness Standard L4.

  • Evaluation: The color change of the test specimen is assessed using the AATCC Gray Scale for Color Change or by instrumental measurement. The lightfastness is then rated according to the appropriate AATCC Blue Wool Lightfastness Standard.

Experimental Workflow Diagram

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_result Result Sample Test Specimen Mount Mounting on Holders Sample->Mount BWS Blue Wool Standards BWS->Mount Mask Opaque Masking Mask->Mount Xenon Xenon-Arc Apparatus Mount->Xenon Controlled Conditions (Irradiance, Temp, Humidity) Instrumental Instrumental Measurement Xenon->Instrumental Visual_Assess Visual Assessment Xenon->Visual_Assess After Exposure GreyScale Grey Scale Comparison Rating Assign Lightfastness Rating GreyScale->Rating Instrumental->Rating Visual_Assess->GreyScale BWS_Compare Compare to Blue Wool Fading Visual_Assess->BWS_Compare BWS_Compare->Rating

Caption: Experimental workflow for textile lightfastness testing.

References

A Comparative Analysis of Acid Green 12 and Other Common Acid Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acid Green 12 and three other commonly used acid dyes: Naphthol Green B (Acid Green 1), Light Green SF Yellowish (Acid Green 5), and Acid Green 25. The selection of an appropriate dye is critical for applications ranging from histological staining to industrial processes. This comparison focuses on their chemical properties, performance characteristics, and common applications to aid in the selection of the most suitable dye for a given research or development need.

Chemical and Physical Properties

Acid dyes are water-soluble anionic dyes that are applied to substrates such as nylon, wool, silk, and in various biological staining protocols. Their classification is based on their chemical structure, which dictates their properties and applications.

  • This compound is a metal-complex azo dye.[1]

  • Naphthol Green B (Acid Green 1) is a nitroso dye that forms a coordination complex with iron.[2][3]

  • Light Green SF Yellowish (Acid Green 5) belongs to the triarylmethane class of dyes.[4]

  • Acid Green 25 is an anthraquinone dye.

A summary of the key chemical and physical properties of these dyes is presented in the table below.

PropertyThis compoundNaphthol Green B (Acid Green 1)Light Green SF Yellowish (Acid Green 5)Acid Green 25
C.I. Name This compoundAcid Green 1Acid Green 5Acid Green 25
C.I. Number 13425100204209561570
Chemical Class Single Azo, Metal ComplexNitroso, Metal ComplexTriarylmethaneAnthraquinone
Molecular Formula C₁₆H₁₁N₄NaO₆SC₃₀H₁₅FeN₃Na₃O₁₅S₃C₃₇H₃₄N₂Na₂O₉S₃C₂₈H₂₀N₂Na₂O₈S₂
Molecular Weight 410.34 g/mol 878.46 g/mol 792.85 g/mol 622.58 g/mol
Appearance Dark green powderDark green to black powderRed-brown to purple powderDark blue-green fine powder

Performance Characteristics

The performance of a dye is critical for its application. Key parameters include its ability to absorb light (molar extinction coefficient), its efficiency in emitting light (fluorescence quantum yield), its resistance to fading (photostability), and its toxicity.

Performance MetricThis compoundNaphthol Green B (Acid Green 1)Light Green SF Yellowish (Acid Green 5)Acid Green 25
λmax (nm) Data not available714630642
Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) Data not available> 9,663 (estimated)> 600≥ 10,200
Fluorescence Quantum Yield (Φf) Data not availableData not availableData not availableData not available
Photostability Data not availableExcellent light fastnessProne to fadingGood lightfastness
Oral LD50 (Rat) Data not availableData not available> 2 g/kg> 5 g/kg

Note: Significant gaps exist in the publicly available quantitative data for these dyes, particularly for this compound and for fluorescence quantum yield and photostability across all dyes. The molar extinction coefficient for Naphthol Green B is an estimation based on its absorptivity.

Applications in Research and Industry

These acid dyes have a wide range of applications, with some overlap and some specialized uses.

This compound is primarily used for dyeing wool, silk, and polyamide fabrics, as well as for leather and in direct printing applications.

Naphthol Green B (Acid Green 1) is widely used in histology to stain collagen. It is also used for polychrome stains with animal tissue and in industrial applications for staining wool, nylon, paper, anodized aluminum, and soap.

Light Green SF Yellowish (Acid Green 5) is a standard dye in North America for staining collagen in methods like Masson's trichrome, where it serves as a counterstain to acid fuchsin. It is also a critical component of Papanicolaou stains for cytological preparations.

Acid Green 25 has broad applications in dyeing wool, silk, nylon, and their blended fabrics. It is also used in coloring leather, paper, cosmetics, soap, wood, and for biological staining.

Experimental Protocols

To facilitate a direct and quantitative comparison of these dyes, the following experimental protocols are proposed. These are generalized procedures that can be adapted to specific laboratory conditions and instrumentation.

Protocol 1: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of the acid dyes at their maximum absorption wavelength (λmax).

Materials:

  • Acid dye powders (this compound, Naphthol Green B, Light Green SF Yellowish, Acid Green 25)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Stock Solutions: Accurately weigh a precise amount of each dye powder and dissolve it in a known volume of distilled water to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions of known concentrations in the range that gives an absorbance between 0.1 and 1.0.

  • Spectrophotometric Measurement:

    • Record the absorbance spectrum of each dilution from 400 to 800 nm to determine the λmax.

    • Measure the absorbance of each dilution at the λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration for each dye.

    • According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar extinction coefficient (ε) if the concentration is in mol/L and the path length (c) is 1 cm.

Protocol 2: Measurement of Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield (Φf) of the acid dyes.

Materials:

  • Acid dye solutions of known absorbance at the excitation wavelength

  • A reference dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare Solutions: Prepare dilute solutions of the sample and reference dyes with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Fluorescence Spectra:

    • Excite the reference dye at its absorption maximum and record its fluorescence emission spectrum.

    • Excite the sample dye at the same wavelength and record its fluorescence emission spectrum.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx): Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 'x' and 's' refer to the sample and the standard, respectively.

Protocol 3: Assessment of Photostability

Objective: To compare the photostability of the acid dyes by measuring their photobleaching rate.

Materials:

  • Acid dye solutions of known concentration

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a thin film of each dye solution on a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Focus on the sample and select a region of interest.

    • Continuously illuminate the sample with the excitation light source at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

To illustrate the experimental workflows, the following diagrams are provided in DOT language.

Experimental_Workflow_Molar_Extinction_Coefficient cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis A Weigh Dye Powder B Prepare Stock Solution A->B C Create Serial Dilutions B->C D Record Absorbance Spectrum (400-800 nm) C->D E Identify λmax D->E F Measure Absorbance at λmax E->F G Plot Absorbance vs. Concentration F->G H Calculate Slope (ε) G->H

Caption: Workflow for determining the molar extinction coefficient.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solution B Mount on Microscope Slide A->B C Continuous Illumination B->C D Acquire Time-Lapse Images C->D E Measure Fluorescence Intensity Over Time D->E F Plot Intensity vs. Time E->F G Determine Photobleaching Half-Life (t½) F->G

Caption: Workflow for assessing the photostability of acid dyes.

Conclusion

The choice between this compound, Naphthol Green B, Light Green SF Yellowish, and Acid Green 25 depends heavily on the specific application. For histological applications requiring a collagen stain, Naphthol Green B and Light Green SF Yellowish are well-established options, with the caveat that the latter is prone to fading. Acid Green 25 offers good lightfastness and broad applicability in various industrial and biological staining procedures. The performance characteristics of this compound are the least documented in publicly available literature, indicating a need for further experimental characterization to determine its suitability for specific applications, especially those requiring high photostability or low toxicity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to generate the data needed for an informed dye selection.

References

Safety Operating Guide

Proper Disposal of Acid Green 12: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Acid Green 12, a synthetic organic dye.

When handling this compound, it is crucial to adhere to established safety protocols to minimize risks and ensure environmental protection. The following procedures outline the necessary steps for its appropriate disposal, beginning with a thorough hazardous waste determination.

Immediate Safety Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the primary source of information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

General safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, contain the material and clean the area using appropriate methods as outlined in the SDS. Avoid generating dust.

Hazardous Waste Determination: Is this compound a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

This compound is not typically found on the EPA's specific lists of hazardous wastes. Therefore, a hazardous waste determination must be made based on its characteristics. While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available, the following table summarizes the key characteristics to evaluate. It is the responsibility of the waste generator to make this determination.

CharacteristicEPA Threshold for Hazardous WasteEvaluation for this compound
Ignitability Liquid with a flash point < 60°C (140°F)This compound is a solid powder and is not expected to be ignitable. However, refer to the product-specific SDS for flashpoint data if in solution.
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5As an "acid" dye, the name refers to its application process rather than its inherent pH. A solution of the dye in water is unlikely to be corrosive, but the pH should be tested.
Reactivity Unstable, reacts violently with water, or generates toxic gasesThis compound is generally stable under normal conditions. Refer to the SDS for information on incompatibilities and reactivity hazards.
Toxicity Meets specific criteria based on the Toxicity Characteristic Leaching Procedure (TCLP)Specific toxicity data (LD50, LC50) for this compound is not readily available in public sources. The SDS from the supplier is the best source for this information. Similar acid dyes are often not classified as acutely toxic.

It is imperative to obtain and consult the Safety Data Sheet (SDS) from your chemical supplier for specific quantitative data to make an accurate hazardous waste determination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow

Step-by-Step Disposal Procedures

Based on the hazardous waste determination, follow the appropriate disposal path:

If the Waste is Determined to be Hazardous:
  • Containerization: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area or a central hazardous waste accumulation area, following all institutional and regulatory requirements for storage.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not attempt to treat or dispose of hazardous waste through the sanitary sewer or regular trash.

If the Waste is Determined to be Non-Hazardous:

Even if determined to be non-hazardous, proper disposal is still required. The appropriate method will depend on local regulations and institutional policies.

Option 1: Neutralization and Drain Disposal (for aqueous solutions, if permitted)

  • Check Local Regulations: Before proceeding, confirm that your local publicly owned treatment works (POTW) and your institution's environmental health and safety department permit the drain disposal of this specific dye.

  • Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 9.

  • Dilution: Dilute the neutralized solution with copious amounts of water.

  • Disposal: Pour the diluted solution down the drain, followed by a significant amount of water to further dilute and flush the system.

Option 2: Solid Waste Disposal (for solid powder)

  • Containerization: Place the solid this compound waste in a sealed, labeled container.

  • Disposal: Dispose of the container in the regular trash, provided this is permitted by your institution and local regulations.

Option 3: Wastewater Treatment (for larger quantities or industrial settings)

For larger volumes of wastewater containing this compound, treatment methods such as coagulation may be employed to remove the dye before discharge. This typically involves a chemical process to precipitate the dye from the solution, followed by separation of the solid sludge. This process should only be carried out by trained personnel in a facility equipped for wastewater treatment.

Conclusion

The proper disposal of this compound hinges on a thorough hazardous waste determination, which must be based on the specific information provided in the manufacturer's Safety Data Sheet. By following these step-by-step procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this chemical, protecting both themselves and the environment. Always prioritize safety and consult your institution's environmental health and safety department for guidance on specific disposal policies and procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.